L-Histidine hydrochloride hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208089 | |
| Record name | L-Histidine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | L-Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
5934-29-2 | |
| Record name | L-Histidine hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Histidine hydrochloride hydrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |
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| Record name | L-Histidine hydrochloride monohydrate | |
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| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |
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| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of the essential amino acid L-histidine.[1][2] It serves as a crucial component in various biochemical and pharmaceutical applications, including cell culture media, protein purification, and formulation of therapeutic biologics.[1][2][3] Its stability and high solubility in aqueous solutions make it a preferred form of histidine for these applications.[2][3] This guide provides a comprehensive overview of its key physicochemical properties, supported by experimental methodologies and visual workflows.
Chemical Identity and Structure
L-Histidine is an α-amino acid featuring an imidazole side chain, which imparts unique properties due to its ability to act as both a proton donor and acceptor at physiological pH.[4] The monohydrochloride monohydrate form is a stable, crystalline solid.[1][2]
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride[5][6][7] |
| CAS Number | 5934-29-2[1][5][8] |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[1][8] |
| Molecular Weight | 209.63 g/mol [1][2][6][8] |
| Synonyms | L-histidine HCl hydrate, H-His-OH·HCl·H₂O, (S)-α-amino-1H-imidazole-4-propanoic acid hydrochloride[1] |
Physicochemical Properties
The physicochemical characteristics of L-Histidine Monohydrochloride Monohydrate are critical for its handling, formulation, and application in research and manufacturing.
General Properties
This table summarizes the primary physical and chemical characteristics.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or colorless crystals.[1][2][5][9] | [1][2][5][9] |
| Odor | Odorless.[1][10] | [1][10] |
| Melting Point | Decomposes at ~254-256 °C.[1][9][10][11][12] | [1][9][10][11][12] |
| Density | ~1.47 g/cm³ (at 20 °C).[1][9] | [1][9] |
| Bulk Density | 770 - 966 kg/m ³.[1][9][10][13] | [1][9][10][13] |
Solubility Profile
The compound is known for its excellent solubility in aqueous media.
| Solvent | Solubility (at 20-25 °C) | Source(s) |
| Water | Freely soluble; reported values include 41.9 g/L, 50 mg/mL, 105 g/L, 149.55 g/L, and ~170 g/L.[1][4][9][13][14][15] | [1][4][9][13][14][15] |
| Ethanol | Soluble.[2][16] | [2][16] |
| Ether | Insoluble.[15] | [15] |
| DMSO | Insoluble.[17] | [17] |
Acidity and Optical Properties
These properties are fundamental to its behavior in solution and its stereochemical identity.
| Property | Value | Conditions | Source(s) |
| pKa (Carboxyl) | 1.80 | - | |
| pKa (Imidazole) | 6.04 | - | |
| pKa (Amino) | 9.33 | - | |
| pH of Solution | 3.5 - 4.5 | 100 g/L in H₂O at 20 °C.[2][9][10] | [2][9][10] |
| Specific Optical Rotation ([α]D) | +8.9° to +9.5° | c = 11 mg/mL in 6 M HCl.[2] | [2] |
| +9.2° to +10.6° | c = 110 g/L in 120 g/L HCl.[9][18] | [9][18] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.
Determination of Melting Point (Capillary Method)
The melting point is determined as a range, indicating the temperature at which the substance begins to melt until it becomes completely liquid. For a pure substance, this range is typically narrow.[19][20]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered L-Histidine Monohydrochloride Monohydrate is packed into a capillary tube to a height of 2-3 mm.[19][21] The tube is tapped gently to ensure dense packing.[21]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[19][20]
-
Heating and Observation: The sample is heated at a controlled rate.[21] An initial rapid heating can be used to find an approximate melting point.[19][20]
-
Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[19][22]
-
Recording Data: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[20] Given that the compound decomposes, the heating rate significantly influences the observed temperature.[1][11]
Determination of Solubility
Solubility is quantified by preparing a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Solution Preparation: An excess amount of L-Histidine Monohydrochloride Monohydrate is added to a known volume of the solvent (e.g., deionized water) in a flask at a constant temperature (e.g., 20 °C).[16]
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached and the solution is saturated.[16]
-
Sample Collection: The solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn, often using a filtered pipette to avoid transferring any undissolved solid.[16]
-
Concentration Analysis: The concentration of histidine in the aliquot is determined. A common method for amino acids is the micro-Kjeldahl method, which measures the total nitrogen content.[16] Alternatively, spectrophotometric methods can be used after appropriate dilution by measuring absorbance at a specific wavelength.[23]
-
Calculation: The solubility is calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).[23]
Measurement of Specific Optical Rotation
Specific rotation is an intrinsic property of a chiral compound and is measured using a polarimeter.[24][25]
Methodology:
-
Solution Preparation: A precise mass of L-Histidine Monohydrochloride Monohydrate is dissolved in a specific solvent (e.g., 6 M HCl) in a volumetric flask to create a solution of known concentration (c), typically in g/mL.[26]
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[24]
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[24][27] The observed angle of rotation (α) is measured.[24]
-
Calculation: The specific rotation [α] is calculated using Biot's Law:[24] [α] = α / (l × c) The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the value.[25][27]
Biochemical Context
L-histidine is a precursor for the biosynthesis of histamine, a vital signaling molecule, and can be degraded to glutamate.[1] This metabolic role is fundamental to its biological importance.
References
- 1. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 2. rpicorp.com [rpicorp.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A17627.18 [thermofisher.com]
- 6. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. L -Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0 5934-29-2 [sigmaaldrich.com]
- 9. L-Histidine monohydrochloride monohydrate CAS 5934-29-2 | 104350 [merckmillipore.com]
- 10. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]
- 11. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]
- 12. L-组氨酸 单盐酸盐 一水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]
- 15. L-Histidine Hydrochloride 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. Determination of Melting Point [wiredchemist.com]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 25. Specific rotation - Wikipedia [en.wikipedia.org]
- 26. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 27. Specific Rotation - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of L-Histidine Monohydrochloride Monohydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Histidine Monohydrochloride Monohydrate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and biochemical studies. This document summarizes key solubility data, details experimental protocols for solubility determination, and outlines the analytical methods for the quantification of histidine.
Introduction
L-Histidine Monohydrochloride Monohydrate, the hydrochloride salt of the essential amino acid L-histidine, is a crucial component in various pharmaceutical and biotechnological applications.[1] It is widely used as a buffering agent in biopharmaceutical formulations, particularly for monoclonal antibodies, helping to maintain a stable pH environment.[1][2] Understanding its solubility characteristics in aqueous systems is paramount for optimizing formulation strategies, ensuring product stability, and controlling manufacturing processes. This guide delves into the quantitative aspects of its solubility and provides detailed methodologies for its determination.
Quantitative Solubility Data
The solubility of L-Histidine Monohydrochloride Monohydrate in water is high, a characteristic attributed to its hydrophilic nature as an amino acid salt. The available quantitative data for its solubility in water at or near room temperature is summarized in the table below. It is important to note that slight variations in reported values can be attributed to differences in experimental methodologies and conditions.
| Solubility (g/L) | Temperature (°C) | pH of Solution (Concentration) | Reference(s) |
| 100 | Not Specified | 3.5 - 4.5 (100 g/L, 20°C) | [3] |
| 169.9 | 20 | Not Specified | [3] |
| ~149–170 | 20 | Not Specified | |
| 50 | Not Specified | Not Specified | |
| 149.55 | Not Specified | 3.5 - 4.5 (100 g/L, 20°C) | [4] |
| 149 | Not Specified | Not Specified | [1] |
pH Dependence: The pH of an aqueous solution significantly influences the solubility of amino acids. L-histidine has three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole side chain (pKa ~6.0), and the amino group (pKa ~9.3). As a hydrochloride salt, an aqueous solution of L-Histidine Monohydrochloride Monohydrate is acidic, with the pH of a 100 g/L solution being in the range of 3.5-4.5.[3][4] The solubility is expected to be high in this acidic pH range due to the positive charge on the imidazole ring and the amino group, which promotes interaction with water molecules. As the pH approaches the isoelectric point (pI ≈ 7.6), the net charge of the molecule approaches zero, which can lead to a decrease in solubility. At higher pH values, the molecule will carry a net negative charge, which would again favor solubility.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. Below are detailed methodologies for determining the solubility of L-Histidine Monohydrochloride Monohydrate.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
L-Histidine Monohydrochloride Monohydrate
-
High-purity water (or other aqueous solvent)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Evaporating dish or weighing boats
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of L-Histidine Monohydrochloride Monohydrate to a known volume of the aqueous solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent precipitation upon cooling.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish with the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 70-80°C).
-
Dry the sample to a constant weight.
-
After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.
-
Analytical Methods for Concentration Determination
Instead of evaporating the solvent, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
HPLC is a precise method for quantifying the concentration of histidine in a solution.
Instrumentation and Conditions:
-
Column: A mixed-mode column such as a Primesep 100 (4.6x150 mm, 5 µm) can be used.[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40) with a sulfuric acid buffer (e.g., 0.1%) is suitable.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection at 200 nm.[9]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of L-Histidine Monohydrochloride Monohydrate of known concentrations in the chosen solvent.
-
Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2). Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the standard solutions and the diluted sample into the HPLC system.
-
Quantification: Determine the peak area of histidine in the chromatograms. Plot a standard curve of peak area versus concentration for the standard solutions. Use the standard curve to determine the concentration of histidine in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
This colorimetric method is based on the reaction of histidine with diazotized sulfanilic acid to form a yellow-colored product.[10][11]
Reagents:
-
Diazotized sulfanilic acid solution
-
Sodium hydroxide solution
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of L-Histidine Monohydrochloride Monohydrate of known concentrations.
-
Color Development: To a known volume of each standard and the appropriately diluted saturated sample, add the diazotized sulfanilic acid solution followed by the sodium hydroxide solution to develop the color.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption (around 405 nm) against a reagent blank.[10][11]
-
Quantification: Plot a standard curve of absorbance versus concentration for the standard solutions. Use this curve to determine the concentration of histidine in the sample.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of L-Histidine Monohydrochloride Monohydrate.
Caption: Experimental workflow for determining the solubility of L-Histidine Monohydrochloride Monohydrate.
Conclusion
The high aqueous solubility of L-Histidine Monohydrochloride Monohydrate is a key property that underpins its utility in pharmaceutical formulations. This guide has provided a summary of the available quantitative solubility data and detailed experimental protocols for its determination. While the solubility in pure water is well-documented, further research into its solubility in various aqueous buffer systems across a range of pH values and temperatures would provide a more complete understanding for formulation scientists. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the development and handling of formulations containing this important amino acid derivative.
References
- 1. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournal.net [pharmajournal.net]
- 9. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Histidine Monohydrochloride Monohydrate pKa for Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the essential properties of L-histidine monohydrochloride monohydrate, focusing on its pKa values and the practical application of this knowledge in the preparation of histidine buffers. Histidine is a crucial buffer in biological systems and is widely utilized in the formulation of therapeutic proteins due to the near-physiological pKa of its imidazole side chain.
Understanding the Ionization of Histidine
L-histidine is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. Each of these groups has a distinct pKa value, which is the pH at which the group is half-dissociated. The specific pKa values for L-histidine monohydrochloride monohydrate are critical for accurate buffer preparation.[1]
Key pKa Values
The ionization equilibria for histidine can be represented as follows:
H₃His²⁺ ⇌ H₂His⁺ + H⁺ (pKa₁) H₂His⁺ ⇌ HHis + H⁺ (pKa₂) HHis ⇌ His⁻ + H⁺ (pKa₃)
The pKa values for L-histidine monohydrochloride monohydrate are summarized in the table below.
| Ionizable Group | pKa Value |
| α-Carboxyl (pKa₁) | 1.80 |
| Imidazole Side Chain (pKa₂) | 6.04 |
| α-Amino (pKa₃) | 9.33 |
Table 1: pKa values for L-histidine monohydrochloride monohydrate.[1]
The imidazole side chain's pKa of approximately 6.04 makes histidine an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2]
The Henderson-Hasselbalch Equation: The Foundation of Buffer Preparation
The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and for determining the required amounts of the conjugate acid and base to prepare a buffer of a desired pH.[3][4][5] The equation is as follows:
pH = pKa + log₁₀ ([A⁻]/[HA])
Where:
-
pH is the desired pH of the buffer.
-
pKa is the acid dissociation constant of the buffer's conjugate acid. For histidine buffers around neutral pH, the pKa of the imidazole group (6.04) is used.
-
[A⁻] is the molar concentration of the conjugate base (the deprotonated form).
-
[HA] is the molar concentration of the conjugate acid (the protonated form).
Experimental Protocols
Protocol 1: Preparation of a 100 mM Histidine Buffer at pH 7.0
This protocol details the preparation of a 100 mM histidine buffer at a pH of 7.0, starting from solid L-histidine monohydrochloride monohydrate and a 1 M NaOH solution.[6]
Materials:
-
L-histidine monohydrochloride monohydrate (M.W. 209.63 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Volumetric flask (1 L)
-
Graduated cylinder
Procedure:
-
Calculate the required mass of L-histidine monohydrochloride monohydrate:
-
For 1 L of a 100 mM (0.1 M) solution, the required mass is: 0.1 mol/L * 209.63 g/mol = 20.96 g
-
-
Dissolve the L-histidine monohydrochloride monohydrate:
-
Weigh 20.96 g of L-histidine monohydrochloride monohydrate and transfer it to a 1 L beaker.
-
Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Slowly add 1 M NaOH solution while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 7.0.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Logical Workflow for Buffer Preparation
Caption: Workflow for preparing a histidine buffer.
Protocol 2: Experimental Determination of pKa Values by Titration
This protocol describes the titration of a histidine monohydrochloride solution with a strong base (NaOH) to determine the pKa values of its ionizable groups.[7][8]
Materials:
-
L-histidine monohydrochloride monohydrate
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter and electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 20 mM Histidine Solution:
-
Dissolve a calculated amount of L-histidine monohydrochloride monohydrate in a known volume of deionized water to make a 20 mM solution. For example, dissolve 0.419 g in 100 mL of water.
-
-
Initial pH Adjustment:
-
Transfer a known volume (e.g., 50 mL) of the 20 mM histidine solution to a 100 mL beaker.
-
If necessary, use a small amount of 0.1 M HCl to adjust the initial pH of the solution to below the first pKa (e.g., pH 1.5).
-
-
Titration:
-
Fill a 50 mL burette with standardized 0.1 M NaOH solution.
-
Place the beaker with the histidine solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 11.5-12.
-
-
Data Analysis:
-
Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.
-
The pKa values are the pH values at the midpoints of the buffering regions (the relatively flat portions of the curve).
-
The first midpoint corresponds to pKa₁, the second to pKa₂, and the third to pKa₃.
-
Titration Curve Analysis
Caption: Logical flow for pKa determination via titration.
Signaling Pathways and Histidine's Role
In a biological context, the protonation state of histidine residues in proteins is critical for their function, particularly in enzyme catalysis where histidine can act as both a proton donor and acceptor. The local environment of a histidine residue within a protein can significantly influence its pKa value.
Environmental Effects on Histidine pKa
Caption: Influence of pH on histidine's protonation state and function.
This technical guide provides a comprehensive overview of the pKa of L-histidine monohydrochloride monohydrate and its application in buffer preparation. Accurate understanding and application of these principles are essential for researchers and professionals in drug development and various scientific disciplines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omnicalculator.com [omnicalculator.com]
- 4. byjus.com [byjus.com]
- 5. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 6. Answered: A common buffer for stabilizing antibodies is 100 mM Histidine at pH 7.0. Describe the preparation of this buffer beginning with L-Histidine monohydrochloride… | bartleby [bartleby.com]
- 7. ukessays.com [ukessays.com]
- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]
The Pivotal Role of L-Histidine Monohydrochloride Monohydrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidine, an essential amino acid, and its stable salt form, L-Histidine Monohydrochloride Monohydrate, are fundamental to a vast array of biological processes. The unique properties of histidine's imidazole side chain, with a pKa near physiological pH, underpin its critical roles in pH buffering, metal ion coordination, and enzymatic catalysis. Furthermore, histidine serves as a metabolic precursor to vital signaling molecules such as histamine and the antioxidant dipeptide carnosine. This technical guide provides an in-depth exploration of the multifaceted functions of histidine in biological systems, offering detailed experimental protocols for its study and presenting key quantitative data. The information is intended to support researchers, scientists, and drug development professionals in advancing their understanding and application of this versatile amino acid.
Introduction
L-Histidine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1] Its chemical structure features a carboxylic acid group, an amino group, and a distinctive imidazole side chain.[2] This imidazole group is central to histidine's diverse biological functions, as its pKa is approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[3][4] L-Histidine Monohydrochloride Monohydrate is a highly soluble and stable salt form of L-histidine, making it suitable for a wide range of applications in research, pharmaceutical formulations, and cell culture.[5][6][7] This guide will delve into the core biological roles of histidine, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Biological Functions of Histidine
pH Buffering
The imidazole side chain of histidine is unique among the 20 proteinogenic amino acids in its ability to buffer effectively near neutral pH.[8][9] With a pKa value around 6.0, it can readily accept or donate a proton in response to small changes in pH, thereby helping to maintain cellular and systemic pH homeostasis.[3][10] This property is particularly crucial in proteins and biological fluids where stable pH is essential for function, such as in hemoglobin's oxygen-binding capacity.[3]
Metal Ion Coordination and Chelation
The nitrogen atoms in the imidazole ring of histidine are excellent ligands for coordinating with various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe²⁺).[8][11][12] This function is vital for the structure and catalytic activity of numerous metalloproteins and enzymes.[13] Histidine residues are frequently found in the active sites of enzymes, where they participate in metal-ion-dependent catalysis.[4] The ability to chelate metal ions also contributes to histidine's antioxidant properties by preventing metal-catalyzed free radical formation.[14]
Role in Enzymatic Catalysis
Histidine residues are key components of the catalytic sites of many enzymes.[1] In catalytic triads, such as those found in serine proteases, the basic nitrogen of histidine acts as a proton acceptor, activating a nucleophilic residue like serine, threonine, or cysteine.[3] Histidine can also participate in proton shuttling, facilitating the rapid transfer of protons within an enzyme's active site, as seen in carbonic anhydrase.[3][4]
Precursor to Histamine
Histidine is the direct precursor to histamine, a biogenic amine with diverse physiological roles.[15][16] The conversion is catalyzed by the enzyme histidine decarboxylase.[1] Histamine is a key mediator of inflammatory and allergic responses, acts as a neurotransmitter in the central nervous system, and regulates gastric acid secretion.[7][15]
Precursor to Carnosine
In muscle and brain tissues, histidine is combined with β-alanine to synthesize the dipeptide carnosine.[1] Carnosine functions as an important intracellular buffer and antioxidant, protecting cells from oxidative damage.[5]
Quantitative Data
The following tables summarize key quantitative data related to histidine's properties and its presence in biological systems.
| Property | Value | Reference |
| Molecular Formula (Histidine) | C₆H₉N₃O₂ | [2] |
| Molecular Weight (Histidine) | 155.16 g/mol | [2] |
| Molecular Formula (L-Histidine Monohydrochloride Monohydrate) | C₆H₁₀ClN₃O₂·H₂O | [5] |
| Molecular Weight (L-Histidine Monohydrochloride Monohydrate) | 209.63 g/mol | [5] |
| pKa of Imidazole Side Chain | ~6.0 | [3][4] |
| Optimal Plasma Concentration | 57 - 114 µmol/L | [17] |
| Recommended Dietary Allowance (Adults) | 14 mg/kg body weight/day | [3] |
Table 1: Physicochemical and Biological Properties of Histidine.
| Parameter | Value | Reference |
| pKa of His-66 (Bovine Low Mr Protein Tyrosine Phosphatase) | 8.3 | [18] |
| pKa of His-72 (Bovine Low Mr Protein Tyrosine Phosphatase) | 9.2 | [18] |
| pKa of Histidine in HVD Tripeptide (Raman Spectroscopy) | 6.82 | [19] |
| pKa of Histidine in HVD Tripeptide (¹H NMR) | 6.87 | [20] |
Table 2: Experimentally Determined pKa Values of Histidine in Different Environments.
Signaling Pathways and Metabolic Fate
Histidine is involved in several crucial signaling and metabolic pathways. The histidine kinase signaling pathway is a primary mechanism for signal transduction in bacteria, plants, and fungi.[21][22] In this two-component system, a sensor histidine kinase autophosphorylates a conserved histidine residue in response to an environmental stimulus. The phosphate group is then transferred to a response regulator, which mediates the cellular response.
The metabolic fate of histidine is diverse. It can be incorporated into proteins, decarboxylated to histamine, used in the synthesis of carnosine, or catabolized to glutamate.[1][15][16]
References
- 1. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow histidine H/D exchange protocol for thermodynamic analysis of protein folding and stability using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine pKa Measurement Using NMR [andrew.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. youtube.com [youtube.com]
- 9. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. Use of 1H NMR spectroscopy and computer simulations To analyze histidine pKa changes in a protein tyrosine phosphatase: experimental and theoretical determination of electrostatic properties in a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. npchem.co.th [npchem.co.th]
- 22. Rapid identification of histamine-producing bacteria isolated from fish using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
Histidine Monohydrochloride Monohydrate as a Precursor for Histamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The primary and most efficient pathway for histamine biosynthesis involves the enzymatic decarboxylation of the amino acid L-histidine. Histidine monohydrochloride monohydrate serves as a stable and highly soluble precursor for this synthesis, making it an invaluable starting material for research and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis of histamine from histidine monohydrochloride monohydrate, detailing both enzymatic and chemical methodologies. It includes quantitative data on reaction parameters, detailed experimental protocols, and visualizations of the key biological pathways involving histamine.
Introduction
Histamine is a potent signaling molecule that exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1][2] Its synthesis in mammals is a single-step process catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[1][3][4] Histidine monohydrochloride monohydrate (C₆H₁₀ClN₃O₃) is the hydrochloride salt of L-histidine, offering enhanced stability and aqueous solubility, which is advantageous for its use in synthetic preparations.[5] Understanding the efficient conversion of this precursor to histamine is crucial for researchers studying the physiological roles of histamine and for professionals in drug development targeting histaminergic pathways.
Synthesis of Histamine from Histidine Monohydrochloride Monohydrate
The conversion of histidine to histamine can be achieved through two primary routes: enzymatic synthesis, which mimics the natural biological process, and chemical synthesis, which offers an alternative for laboratory-scale production.
Enzymatic Synthesis
The enzymatic synthesis of histamine from histidine is catalyzed by histidine decarboxylase (HDC). This method is highly specific and efficient under physiological conditions.
The efficiency of enzymatic histamine synthesis is influenced by several factors, including enzyme concentration, substrate concentration, pH, and temperature. While specific yields can vary depending on the source of the HDC and reaction conditions, the following table summarizes key parameters for bacterial HDC, which has been extensively studied. Mammalian HDC is expected to have different optimal conditions.
| Parameter | Optimal Value/Range | Notes |
| pH | 4.0 - 6.5 | Optimal pH can vary between different HDC enzymes. For example, one study on Photobacterium phosphoreum HDC showed an optimum pH of 6.0 for the constitutive enzyme and 6.5 for the inducible enzyme.[6] |
| Temperature | 30 - 40 °C | Similar to pH, the optimal temperature is enzyme-dependent. The same study on P. phosphoreum HDC reported optimal temperatures of 40°C and 30°C for the constitutive and inducible enzymes, respectively.[6] |
| Substrate Concentration (Histidine) | Varies | The reaction rate increases with substrate concentration until enzyme saturation is reached. |
| Cofactor (Pyridoxal 5'-phosphate) | Required | PLP is an essential cofactor for HDC activity.[3] |
This protocol provides a general framework for the enzymatic synthesis of histamine in a laboratory setting.
Materials:
-
Histidine Monohydrochloride Monohydrate
-
L-Histidine Decarboxylase (HDC) from a commercial source (e.g., bacterial or recombinant mammalian)
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (or other suitable buffer system)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the optimal range for the specific HDC enzyme being used (typically between 5.5 and 7.5).
-
Reaction Mixture Preparation:
-
Dissolve a known concentration of Histidine Monohydrochloride Monohydrate in the prepared buffer.
-
Add PLP to the solution to a final concentration sufficient for enzyme saturation (e.g., 0.1 mM).
-
-
Enzyme Addition: Add the L-Histidine Decarboxylase enzyme to the reaction mixture. The amount of enzyme will depend on the desired reaction rate and should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a strong acid (e.g., trichloroacetic acid) to precipitate the enzyme.
-
Purification:
-
Quantification: Analyze the histamine concentration in the purified sample using methods like high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or an enzyme-linked immunosorbent assay (ELISA).[10]
Chemical Synthesis
Chemical synthesis provides an alternative to enzymatic methods for producing histamine. A common approach involves the decarboxylation of histidine using a catalyst in a high-boiling point solvent.
A patented method for the synthesis of histamine dihydrochloride from L-histidine reported a high yield.
| Parameter | Value | Reference |
| Yield | 95% (as histamine dihydrochloride) | [11] |
| Catalyst | 2-Cyclohexen-1-one | [11] |
| Solvent | Cyclohexanol | [11] |
| Reaction Time | 26 hours (refluxing) | [11] |
The following protocol is based on a method for the synthesis of histamine dihydrochloride.[11]
Materials:
-
L-Histidine
-
2-Cyclohexen-1-one (catalyst)
-
Cyclohexanol (solvent)
-
Toluene
-
Hydrochloric acid (gas or concentrated solution)
-
Methylene chloride
-
Isopropanol
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Decarboxylation:
-
In a reaction flask, combine L-histidine, 2-cyclohexen-1-one, and cyclohexanol.
-
Heat the mixture to reflux and maintain for approximately 26 hours.
-
-
Isolation of Histamine Free Base:
-
After cooling, add toluene to the reaction mixture.
-
Bubble hydrogen chloride gas through the solution or add a concentrated HCl solution to precipitate histamine dihydrochloride.
-
Alternatively, to obtain the free base, the cooled solution can be triturated with methylene chloride to precipitate the product.
-
Filter the precipitate and wash with an appropriate solvent.
-
-
Formation of Histamine Monohydrochloride (Intermediate Step):
-
Treat the filtered product with hydrochloric acid in isopropanol to precipitate crude histamine monohydrochloride.
-
Filter and isolate the product.
-
-
Formation of Histamine Dihydrochloride:
-
Dissolve the histamine monohydrochloride in a suitable solvent and treat with additional hydrochloric acid to form histamine dihydrochloride.
-
-
Purification:
-
The crude histamine dihydrochloride can be purified by recrystallization from a suitable solvent system.
-
Histamine Signaling Pathways
Histamine exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to different intracellular signaling cascades.
Histamine Synthesis Workflow
The synthesis of histamine from histidine is a straightforward enzymatic reaction.
References
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Histamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of two histidine decarboxylases from Photobacterium phosphoreum at different temperatures, pHs, and NaCl concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inspecting Histamine Isolated from Fish through a Highly Selective Molecularly Imprinted Electrochemical Sensor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Stability of L-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of L-Histidine Monohydrochloride Monohydrate, a compound of significant interest in the pharmaceutical and biotechnology industries. This document consolidates critical data on its crystallographic structure, stability profile under various conditions, and detailed experimental protocols for its analysis.
Chemical Structure
L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of the essential amino acid L-histidine. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, making it a preferred form for many applications.[1]
Molecular and Crystal Structure
The fundamental chemical and physical properties of L-Histidine Monohydrochloride Monohydrate are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | PubChem |
| Synonyms | L-Histidine HCl monohydrate, (S)-α-amino-1H-imidazole-4-propanoic acid monohydrochloride | Sigma-Aldrich |
| CAS Number | 5934-29-2 | |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | Sigma-Aldrich |
| Molecular Weight | 209.63 g/mol | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Cymit Química S.L. |
The three-dimensional arrangement of L-Histidine Monohydrochloride Monohydrate in the solid state has been elucidated by X-ray crystallography. The crystal structure is orthorhombic, belonging to the non-centrosymmetric space group P2₁2₁2₁. This non-centrosymmetric nature is a prerequisite for second-harmonic generation (SHG), an important nonlinear optical property.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 15.301(3) Å, b = 8.921(2) Å, c = 6.846(2) Å |
Stability Profile
The stability of L-Histidine Monohydrochloride Monohydrate is a critical parameter for its storage, handling, and application in pharmaceutical formulations. The material is generally stable under normal ambient conditions.[2]
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to evaluate the thermal stability of L-Histidine Monohydrochloride Monohydrate. The compound is thermally stable up to approximately 191 °C, after which it begins to decompose.[3] The melting point is reported to be around 254-256 °C with decomposition.[2]
| Thermal Property | Value | Reference |
| Decomposition Temperature | Starts at approximately 191 °C | [3] |
| Melting Point | 254-268 °C (with decomposition) | [2] |
pH and Aqueous Stability
L-Histidine Monohydrochloride Monohydrate is highly soluble in water. The pH of a 10% (100 g/L) aqueous solution typically ranges from 3.5 to 4.5 at 20 °C. Stability studies in aqueous solutions have shown no significant degradation when stored at 25°C and 40°C for 48 hours.[4] This inherent buffering capacity is a key reason for its use in stabilizing protein and monoclonal antibody formulations.
Photostability
While specific photostability studies on L-Histidine Monohydrochloride Monohydrate are not extensively reported in the public domain, the intrinsic photostability of new drug substances is a standard requirement under ICH Q1B guidelines.[5][6][7] Such testing involves exposing the substance to a combination of visible and UV light to assess any resulting degradation. Given the presence of the imidazole ring, which can be susceptible to photo-oxidation, it is recommended to perform formal photostability testing for any new formulation containing this excipient.
Stability in Solid State and Effect of Humidity
As a crystalline hydrate, the solid-state stability of L-Histidine Monohydrochloride Monohydrate can be influenced by humidity. Studies have shown that at elevated temperatures (70 °C) and high relative humidity (80%), caking of the crystalline powder can occur even with a moisture content of less than 0.1%. This phenomenon is more pronounced with smaller crystal sizes and occurs without significant polymorphic changes. To mitigate this, controlling the crystal size by adjusting the cooling rate during the crystallization process is an effective strategy.
Experimental Protocols
A variety of analytical techniques are employed to characterize the structure and assess the stability of L-Histidine Monohydrochloride Monohydrate.
Identification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purity assessment. A common approach involves reversed-phase chromatography with UV detection.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like formic acid is used.[8]
-
Detection: UV spectrophotometry, typically at 210 nm.
Infrared (IR) Spectroscopy is used for identification by comparing the infrared absorption spectrum of the sample with that of a reference standard. The spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.
Titration methods are also employed for assay determination. An argentometric titration can be used to quantify the chloride content, while an acid-base titration can determine the purity of the histidine moiety.
Crystal Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for elucidating the crystal structure. Single-crystal XRD provides detailed information about the unit cell dimensions, space group, and atomic coordinates. Powder XRD (PXRD) is used for phase identification and to assess crystallinity.
Thermal Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For L-Histidine Monohydrochloride Monohydrate, TGA can be used to determine the water content and the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point and to detect any polymorphic transitions.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of L-Histidine Monohydrochloride Monohydrate.
Potential Degradation Pathway
The degradation of histidine can proceed through various pathways, with one of the primary routes involving the enzymatic or chemical conversion to urocanic acid. While specific degradation pathways for the monohydrochloride monohydrate salt under various stress conditions are not extensively detailed, a plausible initial degradation step is illustrated below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. carlroth.com [carlroth.com]
- 3. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]
The Multifaceted Role of Histidine Monohydrochloride Monohydrate in Amino Acid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine, an essential amino acid, and its highly soluble and stable salt form, L-Histidine Monohydrochloride Monohydrate, are pivotal in a multitude of metabolic processes. Beyond its fundamental role as a protein building block, histidine serves as a precursor to several biologically active compounds and is deeply integrated into central metabolic pathways. This technical guide provides an in-depth exploration of the function of Histidine Monohydrochloride Monohydrate in the context of amino acid metabolism research. It offers a comprehensive overview of its metabolic fate, detailed experimental protocols for its study, and quantitative data to support further investigation. The unique properties of histidine's imidazole side chain, with a pKa near physiological pH, allow it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes.[1][2]
Core Functions of Histidine in Amino Acid Metabolism
Histidine metabolism is a complex network of interconnected pathways with significant physiological implications. The primary metabolic fates of histidine include its degradation into glutamate, its conversion into the biogenic amine histamine, and its role as a precursor for the synthesis of the dipeptide carnosine.[3][4][5] Histidine Monohydrochloride Monohydrate is frequently utilized in research as a readily available and stable source of L-histidine for in vitro and in vivo studies.[1][6][7][8]
Histidine Degradation Pathway
The primary catabolic pathway for histidine involves its conversion to glutamate, which can then enter the citric acid cycle for energy production.[2] This process primarily occurs in the liver and involves a series of enzymatic steps.
A key enzyme in this pathway is histidase (also known as histidine ammonia-lyase), which catalyzes the non-oxidative deamination of histidine to urocanic acid.[2] A deficiency in this enzyme leads to the rare metabolic disorder histidinemia.[2] Urocanase then converts urocanic acid to 4-imidazolone-5-propionate. Subsequently, imidazolonepropionase hydrolyzes this intermediate to N-formiminoglutamate (FIGLU). In a tetrahydrofolate (THF)-dependent reaction, the formimino group of FIGLU is transferred to THF, yielding glutamate.[2] This final step highlights the link between histidine metabolism and one-carbon metabolism.
Histamine Biosynthesis
Histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[9] This conversion is catalyzed by the enzyme L-histidine decarboxylase (HDC) .[9] In research, manipulating histidine availability through supplementation with Histidine Monohydrochloride Monohydrate can be used to investigate the downstream effects of altered histamine levels.
Carnosine Synthesis
In muscle and brain tissue, histidine is a key component in the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[10] Carnosine functions as a pH buffer, an antioxidant, and a metal ion chelator.[10] The synthesis of carnosine from β-alanine and L-histidine is catalyzed by carnosine synthase , an ATP-dependent enzyme.[10][11]
Data Presentation: Quantitative Effects of Histidine Supplementation
The following tables summarize quantitative data from studies investigating the effects of histidine supplementation on amino acid metabolism.
Table 1: Effects of Histidine Supplementation on Plasma Amino Acid Concentrations in Rats [3][4]
| Amino Acid | Control (μmol/l) | Low Histidine (0.5 g/l) (μmol/l) | High Histidine (2 g/l) (μmol/l) |
| Histidine | 50 ± 1 | 60 ± 2 | 61 ± 2 |
| Alanine | 338 ± 12 | 385 ± 15 | 420 ± 20 |
| Proline | 185 ± 8 | 210 ± 10 | 225 ± 12 |
| Aspartate | 25 ± 2 | 30 ± 3 | 35 ± 3 |
| Glutamate | 110 ± 5 | 130 ± 7 | 145 ± 8 |
| Leucine | 155 ± 3 | 159 ± 5 | 180 ± 10 |
| Isoleucine | 112 ± 2 | 111 ± 5 | 117 ± 7 |
| Lysine | 306 ± 15 | 315 ± 12 | 330 ± 18 |
| Methionine | 55 ± 3 | 52 ± 2 | 50 ± 3 |
| Glycine | 250 ± 10 | 240 ± 8 | 230 ± 10 |
| Ornithine | 60 ± 4 | 55 ± 3 | 50 ± 4 |
| Citrulline | 70 ± 5 | 65 ± 4 | 60 ± 5* |
*Statistically significant difference from the control group. Data are presented as mean ± SEM.
Table 2: Effects of Histidine Supplementation on Liver Amino Acid Concentrations in Rats [3]
| Amino Acid | Control (nmol/g) | Low Histidine (0.5 g/l) (nmol/g) | High Histidine (2 g/l) (nmol/g) |
| Histidine | 613 ± 18 | 691 ± 13 | 649 ± 24 |
| Alanine | 1520 ± 80 | 1750 ± 95 | 1890 ± 110 |
| Aspartate | 1250 ± 70 | 1100 ± 60 | 1050 ± 55 |
| Glycine | 1800 ± 100 | 1650 ± 90 | 1500 ± 80 |
| Methionine | 250 ± 15 | 230 ± 12 | 210 ± 10* |
*Statistically significant difference from the control group. Data are presented as mean ± SEM.
Table 3: Kinetic Parameters of Histidase [12][13]
| Enzyme Source | Km for Histidine (mM) | Vmax |
| Microencapsulated Histidase | 20 | Not specified |
| Chlamydomonas reinhardtii Histidase | Two Km values observed: one for concentrations up to 22.5 mM and another for higher concentrations | Biphasic kinetics |
Experimental Protocols
Detailed methodologies for key experiments involving Histidine Monohydrochloride Monohydrate are provided below.
Protocol 1: In Vivo Histidine Supplementation in a Rat Model[3][4]
Objective: To investigate the effects of chronic histidine supplementation on amino acid profiles in plasma and tissues.
Materials:
-
Male Wistar rats
-
Standard laboratory chow
-
L-Histidine Monohydrochloride Monohydrate (e.g., Sigma-Aldrich, Cat. No. H5659)
-
Drinking water
-
Metabolic cages for urine collection
-
Centrifuge
-
Sample storage tubes
-
Amino acid analyzer or LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimatize rats to individual housing in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide rats into three groups (n=7 per group):
-
Control group: Plain drinking water.
-
Low Histidine group: Drinking water supplemented with 0.5 g/L L-Histidine Monohydrochloride Monohydrate.
-
High Histidine group: Drinking water supplemented with 2.0 g/L L-Histidine Monohydrochloride Monohydrate.
-
-
Supplementation Period: Provide the respective drinking solutions and standard chow ad libitum for 4 weeks.
-
Monitoring: Monitor body weight and food and water intake three times a week.
-
Sample Collection: At the end of the 4-week period, fast the rats overnight. Anesthetize the rats and collect blood via cardiac puncture into heparinized tubes. Immediately centrifuge the blood at 2,500 x g for 15 minutes at 4°C to separate the plasma. Euthanize the animals and quickly dissect the liver and other tissues of interest. Freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Amino Acid Analysis: Analyze the concentrations of amino acids in plasma and tissue homogenates using an amino acid analyzer or a validated LC-MS/MS method.
Protocol 2: Cell Culture Supplementation with Histidine Monohydrochloride Monohydrate[1][6][7][8]
Objective: To assess the impact of histidine supplementation on cell growth, viability, and protein production in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., CHO, HEK293)
-
Basal cell culture medium (serum-free and chemically defined recommended)
-
L-Histidine Monohydrochloride Monohydrate, cell culture grade
-
Sterile, purified water
-
0.22 µm sterile filter
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Cell counting instrument (e.g., hemocytometer, automated cell counter)
-
Assay kits for viability (e.g., trypan blue, MTT) and protein quantification (e.g., ELISA)
Methodology:
-
Stock Solution Preparation: Prepare a sterile stock solution of L-Histidine Monohydrochloride Monohydrate (e.g., 100 mM) in purified water. Filter-sterilize the solution using a 0.22 µm filter.
-
Cell Seeding: Seed the mammalian cells in culture flasks or plates at a predetermined density in the basal cell culture medium.
-
Supplementation: Add the sterile histidine stock solution to the cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) to determine the optimal level. A control group with no histidine supplementation should be included.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Monitoring and Analysis: At regular intervals (e.g., every 24 hours), collect samples for analysis.
-
Cell Growth: Determine the viable cell density using a cell counter.
-
Viability: Assess cell viability using a method like trypan blue exclusion.
-
Metabolite Analysis: Analyze the culture supernatant for key metabolites (e.g., glucose, lactate, ammonia) and amino acid concentrations.
-
Protein Production: If using a protein-producing cell line, quantify the recombinant protein titer in the supernatant using an appropriate method like ELISA.
-
Protocol 3: Carnosine Synthase Activity Assay[10][14]
Objective: To measure the enzymatic activity of carnosine synthase in a tissue homogenate or purified enzyme preparation.
Materials:
-
Tissue sample (e.g., chicken breast muscle) or purified carnosine synthase
-
Homogenization buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors)
-
[3H]β-alanine (radiolabeled substrate)
-
L-Histidine
-
ATP
-
Incubation buffer (50 mM HEPES, pH 7.5, 10 mM KCl, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
Reaction termination solution (e.g., trichloroacetic acid)
-
Scintillation counter and scintillation fluid
-
HPLC system for product separation (optional, for non-radioactive assays)
Methodology:
-
Enzyme Preparation: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to remove cellular debris and use the supernatant as the crude enzyme extract. If using a purified enzyme, dilute it to the desired concentration in the incubation buffer.
-
Reaction Mixture Preparation: Prepare the standard incubation mixture (final volume 0.11 ml) containing:
-
50 mM HEPES, pH 7.5
-
10 mM KCl
-
1 mM EGTA
-
1 mM MgCl2
-
1 mM DTT
-
3 mM MgATP
-
3 mM L-Histidine
-
1 µM [3H]β-alanine
-
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a termination solution like trichloroacetic acid.
-
Product Quantification:
-
Radiochemical Method: Separate the radiolabeled carnosine product from the unreacted [3H]β-alanine using a suitable method (e.g., ion-exchange chromatography). Quantify the amount of [3H]carnosine formed using a scintillation counter.
-
HPLC Method: For a non-radioactive assay, use unlabeled β-alanine and quantify the carnosine produced using a validated HPLC method.
-
-
Activity Calculation: Express the carnosine synthase activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).
Conclusion
Histidine Monohydrochloride Monohydrate is an indispensable tool for researchers investigating the intricate pathways of amino acid metabolism. Its stability and solubility make it an ideal choice for a wide range of experimental applications, from cell culture to whole-animal studies. By understanding the metabolic fate of histidine and employing robust experimental protocols, scientists can continue to unravel the complex roles of this essential amino acid in health and disease, paving the way for novel therapeutic interventions and a deeper understanding of metabolic regulation. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for professionals in the fields of biochemistry, nutrition, and drug development.
References
- 1. J61465.22 [thermofisher.com]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Histidine Supplementation on Amino Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of histidine supplementation on amino acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. himedialabs.com [himedialabs.com]
- 8. L -Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0 5934-29-2 [sigmaaldrich.com]
- 9. Expression of Histidine Decarboxylase and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zfin.org [zfin.org]
- 12. Characterization of L-histidine ammonia-lyase immobilized by microencapsulation in artificial cells: preparation, kinetics, stability, and in vitro depletion of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Antioxidant Properties of Histidine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-histidine, a nutritionally essential amino acid, possesses unique biochemical and physiological properties that extend beyond its role in protein synthesis.[1][2] Its imidazole side chain endows it with proton-buffering capabilities, metal ion chelation properties, and significant antioxidant activities.[1][2] These characteristics make histidine a subject of growing interest in research and drug development for its potential to mitigate oxidative stress-related cellular damage implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and chronic kidney disease.[1][3][4] This technical guide provides an in-depth overview of the antioxidant properties of histidine, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its antioxidant potential.
Core Mechanisms of Histidine's Antioxidant Activity
Histidine exerts its antioxidant effects through several key mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The imidazole ring of histidine is an effective scavenger of highly reactive oxygen species. It has been shown to quench singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3][5][6][7] The scavenging of singlet oxygen by histidine is considered particularly efficient.[3][8]
-
Metal Ion Chelation: Histidine can chelate divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[1][3][6][9] This is a crucial antioxidant function as these transition metals can catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction.[1][10][11] By sequestering these metal ions, histidine inhibits this key step in oxidative damage.
-
Enhancement of Endogenous Antioxidant Systems: Histidine has been associated with the increased expression and activity of primary antioxidant enzymes, including catalase and glutathione peroxidase.[3][6] It can also contribute to the homeostasis of alpha-ketoglutarate, a molecule with a role in the detoxification of reactive oxygen species.[12][13]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals and chelating pro-oxidant metal ions, histidine can inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity and function.[14][15]
Quantitative Data on Histidine's Antioxidant Properties
The following tables summarize key quantitative data from various studies, providing a comparative look at the antioxidant efficacy of histidine.
Table 1: Metal Ion Chelation
| Metal Ion | Method | Binding Constant (M⁻¹) | Conditions | Reference |
| Cu(II) | UV-vis spectroscopy | 71 | pH 7.84 ± 0.18 | [9] |
Table 2: Reactive Oxygen Species Scavenging
| ROS | Assay | Histidine Concentration | % Inhibition/Scavenging | Comparison/Notes | Reference |
| Singlet Oxygen (¹O₂) | Electron Paramagnetic Resonance (EPR) | 400 µM | Less effective than equimolar carnosine | Carnosine quenched ¹O₂ twice as effectively as histidine. | [8] |
| Hydroxyl Radical (•OH) | Not specified | Not specified | Effective quenching | [5] | |
| Hydrogen Peroxide (H₂O₂) | Not specified | Not specified | Effective quenching | [5] | |
| Superoxide Anion (O₂⁻) | Not specified | Not specified | Not effective | [5] |
Table 3: Effects on Cellular Viability and Oxidative Stress Markers
| Cell Line/Model | Stressor | Histidine Concentration | Effect | Reference |
| Isolated Rat Heart | Ischemia/Reperfusion | 10 mM | Improved functional recovery, preserved ATP levels | [5][8] |
| Rat Striatum | MPP+ | 25 mM | Decreased hydroxyl radical formation | [16] |
| Human Embryonic Kidney (HEK-293) cells | Iron | Not specified | Protection against iron-induced oxidative stress | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of histidine's antioxidant properties. The following sections provide outlines for key experimental protocols.
Free Radical Scavenging Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Materials: DPPH, methanol (or ethanol), test sample (histidine), positive control (e.g., ascorbic acid, Trolox), spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of histidine in a suitable solvent.
-
Add a defined volume of the histidine solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[1][17][18][19]
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
Materials: ABTS, potassium persulfate, methanol (or ethanol), test sample (histidine), positive control, spectrophotometer.
-
Procedure:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the histidine solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.[4][20][21][22]
-
Lipid Peroxidation Inhibition Assay
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Materials: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT), sample containing lipids (e.g., tissue homogenate, liposomes), histidine, spectrophotometer or fluorometer.
-
Procedure:
-
Induce lipid peroxidation in the sample (e.g., using an iron/ascorbate system).
-
Add histidine at various concentrations to the sample before or during the induction of peroxidation.
-
Stop the reaction by adding an acid (e.g., TCA) to precipitate proteins.
-
Add TBA reagent to the supernatant and heat the mixture (e.g., at 95°C for 60 minutes).
-
Cool the samples and measure the absorbance of the pink chromogen formed at 532 nm.
-
Quantify the amount of TBARS by comparing the absorbance to a standard curve of MDA.[13][23][24][25][26]
-
Metal Chelation Assay
The ability of histidine to chelate metal ions can be assessed using various techniques, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following size-exclusion chromatography (SEC).
-
Procedure Outline (SEC-ICP-MS):
-
Incubate histidine with a solution containing the metal ion of interest (e.g., Cu²⁺, Fe²⁺).
-
Separate the metal-histidine complexes from free metal ions using size-exclusion chromatography.
-
Analyze the fractions by ICP-MS to quantify the amount of metal bound to histidine.[27]
-
Signaling Pathways and Molecular Mechanisms
Histidine's antioxidant effects are not solely due to direct scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.
The Keap1-Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5][10][12][28][29]
Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.[5][10][12][28][29] These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.
While direct activation of the Nrf2 pathway by histidine is still an area of active research, its ability to modulate intracellular redox status suggests an indirect influence on this critical defensive pathway. By scavenging ROS and preventing oxidative damage, histidine may contribute to a cellular environment that favors Nrf2 activation in response to stressors.
Caption: Overview of Histidine's Antioxidant Mechanisms.
Experimental Workflow for Investigating Histidine's Effect on H₂O₂-Induced Oxidative Stress in Cell Culture
Caption: Workflow for cell-based antioxidant assays.
Applications in Drug Development and Research
The antioxidant properties of histidine make it a valuable molecule in various research and therapeutic contexts:
-
Pharmaceutical Formulations: Histidine is used as an excipient in biopharmaceutical formulations to protect protein-based drugs from oxidation and aggregation, thereby enhancing their stability.[18][29]
-
Therapeutic Potential: Supplementation with histidine has shown promise in ameliorating conditions associated with oxidative stress, such as anemia in chronic kidney disease and reperfusion injury in myocardial ischemia.[3][4][5][9]
-
Neuroprotection: Histidine's ability to scavenge free radicals suggests a potential role in protecting against neurodegenerative diseases where oxidative stress is a key pathological factor.[1]
Conclusion
L-histidine is a multifaceted amino acid with potent antioxidant properties that are well-documented in the scientific literature. Its ability to directly scavenge reactive oxygen species, chelate pro-oxidant metal ions, and potentially modulate endogenous antioxidant defense systems underscores its significance in cellular protection. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant capabilities of histidine in various research applications and for the development of novel therapeutic strategies.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Serum Hydroxyl Radical Scavenging Capacity as Quantified with Iron-Free Hydroxyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidative properties of histidine and its effect on myocardial injury during ischemia/reperfusion in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. L‑histidine augments the oxidative damage against Gram‑negative bacteria by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 25. ethosbiosciences.com [ethosbiosciences.com]
- 26. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Histidine as a Buffer in Biochemical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and pharmaceutical development, maintaining precise and stable pH conditions is paramount to ensure the validity of experimental results and the stability of biological therapeutics. Among the plethora of buffering agents available, L-histidine has emerged as a versatile and often superior choice for a wide range of applications, from fundamental enzyme kinetics to the formulation of monoclonal antibodies. This technical guide provides an in-depth exploration of the core principles governing the use of histidine as a buffer, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their experimental design and execution.
Core Principles of Histidine Buffering
The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. Histidine is a unique amino acid in that its imidazole side chain possesses a pKa value of approximately 6.0.[1][2] This positions its optimal buffering capacity within a physiologically relevant range, typically between pH 5.5 and 7.0.[3][4]
The imidazole ring of histidine can exist in three states: a protonated, positively charged form and two neutral tautomeric forms. This dynamic equilibrium allows it to effectively accept and donate protons, thereby resisting significant shifts in pH.[5] This characteristic is particularly advantageous for studying biological processes that operate near neutral pH.
Physicochemical Properties of Histidine Buffer
The performance of a histidine buffer is influenced by several physicochemical parameters, most notably temperature and ionic strength. Understanding these effects is critical for accurate and reproducible assay design.
Table 1: Physicochemical Properties of Histidine Buffer
| Parameter | Value/Effect | Reference |
| pKa (imidazole side chain at 25°C) | ~6.0 | [1][2] |
| Effective Buffering Range | pH 5.5 - 7.0 | [3][4] |
| Temperature Dependence of pKa | pKa decreases with increasing temperature (e.g., from ~6.0 at 25°C to ~5.5 at 50°C) | [6] |
| Ionic Strength Effect on pKa | Slight; can alter buffer capacity by up to 35% with a change in ionic strength of ΔI=0.15. | [7] |
| Molar Absorptivity (280 nm) | Low, but its degradant, urocanic acid, has a strong absorbance at 280 nm. | [8] |
Quantitative Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. For histidine, the buffering capacity is maximal around its pKa of 6.0.
Table 2: Comparative Buffering Capacity
| Buffer | Concentration for Equivalent Buffering Capacity to 50 mg/mL mAb (pH 5.0-6.0) | Reference |
| Histidine | ~14 mM | [7][9] |
| Citrate | ~6 mM | [7][9] |
It is noteworthy that at high concentrations, monoclonal antibodies themselves can contribute significantly to the buffering capacity of a formulation, a phenomenon known as "self-buffering".[7][9]
Experimental Protocols
Preparation of a 0.1 M Histidine Buffer Solution (pH 6.5)
This protocol outlines the preparation of a standard 0.1 M histidine buffer. Adjustments to the volumes of the acidic and basic solutions can be made to achieve other desired pH values within the buffering range.
Materials:
-
L-histidine (free base)
-
L-histidine hydrochloride (monohydrate)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.1 M L-histidine (free base) solution: Dissolve 1.551 g of L-histidine in 80 mL of deionized water in a 100 mL volumetric flask. Stir until fully dissolved and then bring the volume to 100 mL with deionized water.
-
Prepare a 0.1 M L-histidine hydrochloride solution: Dissolve 2.096 g of L-histidine hydrochloride monohydrate in 80 mL of deionized water in a 100 mL volumetric flask. Stir until fully dissolved and then bring the volume to 100 mL with deionized water.
-
Mix the solutions: In a beaker, combine approximately 25 mL of the 0.1 M L-histidine (free base) solution with 75 mL of the 0.1 M L-histidine hydrochloride solution.
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add the L-histidine (free base) solution to the L-histidine hydrochloride solution while monitoring the pH. Continue adding the basic solution until the pH reaches 6.5.
-
Final Volume Adjustment: Transfer the final solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.
-
Sterilization: If required for the application, filter-sterilize the buffer using a 0.22 µm filter.
Applications in Biochemical Assays
The unique properties of histidine make it a preferred buffer in a variety of biochemical assays.
Enzyme Kinetics
For enzymes that are active around neutral pH and are not inhibited by imidazole, histidine can be an excellent buffer choice. Its pKa near neutrality helps maintain stable reaction conditions, which is critical for accurate kinetic measurements. However, it is crucial to verify that histidine does not act as an activator or inhibitor for the specific enzyme under investigation.[10]
Monoclonal Antibody Formulations
Histidine is widely used in the formulation of monoclonal antibodies (mAbs) due to its ability to enhance stability and reduce aggregation.[1][2][11] It is particularly effective in minimizing protein aggregation during freeze-thaw cycles and long-term storage.[11][12] The stabilizing effect is attributed to the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules.[2][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buffer capacity of biologics--from buffer salts to buffering by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application of Histidine Monohydrochloride Monohydrate in Monoclonal Antibody Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of monoclonal antibodies (mAbs) is a critical quality attribute for therapeutic biologics. Physical and chemical degradation, such as aggregation, fragmentation, and conformational changes, can compromise the safety and efficacy of mAb-based drugs. Histidine, a naturally occurring amino acid, has emerged as a versatile and widely used excipient in biopharmaceutical formulations to enhance the stability of mAbs. Histidine monohydrochloride monohydrate is a common salt form of histidine used in these formulations. Its primary role is to act as a buffering agent to maintain the pH in a range that is optimal for mAb stability, typically between pH 5.5 and 6.5.[1][2] Beyond its buffering capacity, histidine actively contributes to the stabilization of mAbs through various mechanisms.
This document provides detailed application notes on the use of histidine monohydrochloride monohydrate for mAb stabilization, including its mechanism of action, quantitative stability data, and detailed experimental protocols for assessing mAb stability.
Mechanism of Action
The stabilizing effect of histidine on mAbs is multifaceted and goes beyond simple pH control. The primary mechanism is believed to be the shielding of solvent-exposed hydrophobic regions on the surface of the mAb.[1][2]
-
Hydrophobic Shielding: Histidine molecules can interact with the hydrophobic patches on the mAb surface, thereby reducing the exposure of these regions to the aqueous solvent. This shielding effect minimizes protein-protein interactions that can lead to aggregation.
-
Preferential Exclusion: As an excipient, histidine is preferentially excluded from the protein surface, which promotes the hydration of the mAb and increases its conformational stability.
-
Antioxidant Properties: Histidine can act as an antioxidant by chelating metal ions that can catalyze oxidation reactions, thus protecting susceptible amino acid residues in the mAb from oxidative degradation.
-
Cryo- and Lyo-protection: During freezing and lyophilization processes, histidine can protect mAbs from denaturation and aggregation by forming a glassy matrix that reduces molecular mobility.
The imidazole side chain of histidine, with a pKa around 6.0, is crucial for its buffering capacity in the optimal pH range for many mAbs.[1][2]
Visualization of Stabilization Mechanism
The following diagram illustrates the proposed mechanism of histidine-mediated stabilization of monoclonal antibodies.
Caption: Mechanism of mAb stabilization by histidine.
Quantitative Data on mAb Stabilization
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of histidine in stabilizing monoclonal antibodies against aggregation and fragmentation compared to other common buffers.
Table 1: Comparison of Histidine and Citrate Buffers on mAb Aggregation
| Monoclonal Antibody | Buffer System (pH 6.0) | Stress Condition | % Monomer Loss (by SEC) | Reference |
| IgG1 mAb | 10 mM Histidine | 40°C, 4 weeks | 1.2% | [1] |
| IgG1 mAb | 10 mM Citrate | 40°C, 4 weeks | 3.5% | [1] |
| IgG1 mAb | 10 mM Histidine | 57°C, 2 weeks | 5.8% | [1] |
| IgG1 mAb | 10 mM Citrate | 57°C, 2 weeks | 12.1% | [1] |
Table 2: Effect of Histidine Concentration on mAb Aggregation
| Monoclonal Antibody | Histidine Concentration (pH 6.0) | Stress Condition | % High Molecular Weight Species (by SEC) | Reference |
| Anti-IL8 mAb | 10 mM | Freeze-thaw (3 cycles) | 2.5% | |
| Anti-IL8 mAb | 20 mM | Freeze-thaw (3 cycles) | 1.8% | |
| Anti-IL8 mAb | 50 mM | Freeze-thaw (3 cycles) | 0.9% |
Table 3: Comparison of Histidine and Phosphate Buffers on mAb Fragmentation
| Monoclonal Antibody | Buffer System (pH 6.0) | Stress Condition | % Fragmentation (by SEC) | Reference |
| Humanized mAb | 10 mM Histidine | 40°C, 8 weeks | < 1% | |
| Humanized mAb | 10 mM Sodium Phosphate | 40°C, 8 weeks | ~ 5% |
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of monoclonal antibodies in histidine-containing formulations are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for a monoclonal antibody stability study.
Caption: Workflow for a typical mAb stability study.
Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments in a mAb formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-exclusion column suitable for mAbs (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
mAb sample in histidine buffer formulation
-
Control mAb sample in a different buffer (e.g., citrate, phosphate)
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the mAb samples to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomer peak will be the main peak, with HMW species eluting earlier and LMW species eluting later.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, HMW, and LMW species.
-
Calculate the percentage of each species relative to the total peak area.
-
Compare the results between the histidine formulation and the control formulation.
-
Dynamic Light Scattering (DLS) for Measuring Hydrodynamic Radius and Polydispersity
Objective: To assess the hydrodynamic radius (Rh) and polydispersity index (PDI) of the mAb in solution, providing an indication of aggregation.
Materials:
-
Dynamic Light Scattering instrument
-
Low-volume quartz cuvette
-
mAb sample in histidine buffer formulation
Procedure:
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Filter the mAb sample through a 0.22 µm filter directly into the clean cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs for each sample.
-
-
Data Analysis:
-
The software will calculate the average hydrodynamic radius and the polydispersity index.
-
An increase in the hydrodynamic radius and PDI over time or under stress indicates aggregation.
-
Differential Scanning Calorimetry (DSC) for Assessing Conformational Stability
Objective: To determine the melting temperature (Tm) of the mAb, which is an indicator of its conformational stability.
Materials:
-
Differential Scanning Calorimeter
-
Sample and reference pans
-
mAb sample in histidine buffer formulation
-
Buffer blank (histidine buffer without the mAb)
Procedure:
-
Sample Preparation:
-
Accurately load the mAb sample into a sample pan and the corresponding buffer blank into a reference pan.
-
Seal the pans hermetically.
-
-
DSC Scan:
-
Place the pans in the DSC instrument.
-
Perform a temperature scan at a constant rate (e.g., 1°C/min) over a relevant temperature range (e.g., 20°C to 100°C).
-
-
Data Analysis:
-
The instrument software will generate a thermogram (heat flow vs. temperature).
-
The peak of the endothermic transition corresponds to the melting temperature (Tm).
-
A higher Tm indicates greater conformational stability.
-
Sub-Visible Particle Analysis by Light Obscuration
Objective: To count and size sub-visible particles in the mAb formulation, which is a critical measure of product quality and safety.
Materials:
-
Light obscuration particle counter
-
Clean sample vials
-
mAb sample in histidine buffer formulation
Procedure:
-
Instrument Preparation:
-
Flush the instrument with particle-free water until a stable low baseline count is achieved.
-
-
Sample Handling:
-
Gently swirl the sample vial to ensure a homogeneous suspension of particles. Avoid vigorous shaking, which can introduce air bubbles or cause aggregation.
-
-
Measurement:
-
Introduce the sample into the instrument according to the manufacturer's instructions.
-
The instrument will draw a specific volume of the sample through a sensor that detects and sizes particles based on the light they block.
-
-
Data Analysis:
-
The instrument software will provide a report of the number of particles per mL in different size ranges (e.g., ≥10 µm and ≥25 µm).
-
Compare the particle counts to compendial limits (e.g., USP <788>).
-
Conclusion
Histidine monohydrochloride monohydrate is a highly effective and versatile excipient for stabilizing monoclonal antibody formulations. Its ability to buffer in the optimal pH range, shield hydrophobic regions, and provide antioxidant and cryo/lyo-protective effects makes it a preferred choice in the biopharmaceutical industry. The use of histidine has been shown to significantly reduce aggregation and fragmentation of mAbs, leading to improved stability and a longer shelf life for these critical therapeutic products. The experimental protocols outlined in this document provide a robust framework for researchers and scientists to evaluate and optimize the use of histidine in their mAb formulations.
References
Application Notes: Histidine Buffer for Preventing Protein Aggregation in Biopharmaceuticals
Introduction
Protein aggregation is a critical quality attribute (CQA) for biopharmaceutical products, as it can lead to loss of efficacy and potential immunogenicity. Histidine is a widely used buffer in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), due to its effectiveness in minimizing protein aggregation and maintaining stability.[1][2] This document provides detailed application notes, experimental protocols, and supporting data on the use of histidine buffers to prevent protein aggregation.
Mechanism of Action
Histidine's ability to prevent protein aggregation is attributed to its direct interaction with the protein surface. The imidazole side chain of histidine can shield solvent-exposed hydrophobic regions on the protein, which are primary sites for protein-protein interactions that lead to aggregation.[1][3] This non-covalent interaction helps to maintain the native protein conformation and inhibit the formation of aggregates. Unlike some other buffers, the stabilizing effect of histidine is not primarily due to the preservation of the protein's secondary structure but rather through the modulation of surface chemistry.
Data Presentation
The following tables summarize quantitative data on the effect of histidine buffer on protein stability, aggregation, and formulation viscosity.
Table 1: Comparison of Buffer Systems on Monoclonal Antibody (mAb) Aggregation
| Buffer System | mAb | Stress Condition | High Molecular Weight (HMW) Species Growth (%) | Reference |
| Histidine | mAb-6 | 4 weeks at 40°C | Lower than Citrate | [4] |
| Citrate | mAb-6 | 4 weeks at 40°C | Higher than Histidine | [4] |
| Histidine | mAb-3 | 4 weeks at 40°C | Higher than Citrate | [4] |
| Citrate | mAb-3 | 4 weeks at 40°C | Lower than Histidine | [4] |
| Histidine/Citrate Hybrid | mAb-3 & mAb-6 | 4 weeks at 40°C | Excellent Stability | [4] |
| Histidine | IgG1 | 40°C and 57°C | Impedes monomer loss | [1][2] |
| Phosphate | Humanized mAb | Isothermal incubation | Higher fragmentation than Histidine | [5] |
Table 2: Effect of Histidine Concentration on mAb Aggregation and Hydrodynamic Radius
| mAb | Histidine Concentration (mM) | pH | Hydrodynamic Radius (nm) | Observation on Aggregation | Reference |
| IgG4 | 1 | 5.8 | ~5.0 | - | [1] |
| IgG4 | 20 | 5.8 | ~6.5 | Increasing concentration inhibited HMW species increase | [1][6] |
| IgG4 | >20 | 5.8 | Reduction from 6.5 | - | [1] |
| IgG4 | 1 - 20+ | 7.0 | Negligible change | - | [1] |
Table 3: Influence of Histidine on the Viscosity of Monoclonal Antibody Formulations
| mAb Concentration (mg/mL) | Buffer System | Viscosity (cP) | Reference |
| 150 | 20 mM Histidine, pH 6.0 | Varies by mAb (e.g., mAb10, 12, 13, 14, 16, 20 > 30 cP) | [7] |
| 150 | 20 mM Histidine-HCl, 5% sucrose, pH 6.0 | MAB 1 showed high viscosity | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effectiveness of histidine buffers in preventing protein aggregation are provided below.
1. Protocol for Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This protocol is for the quantitative analysis of high molecular weight (HMW) species (aggregates) in a biopharmaceutical formulation.
-
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic size.
-
Materials:
-
UHPLC or HPLC system with a UV detector
-
Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8
-
Protein standard (e.g., γ-globulin)
-
Test samples (mAb in different buffer formulations)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 280 nm.
-
-
Standard Preparation and Analysis:
-
Prepare a standard solution of a protein with a known molecular weight (e.g., γ-globulin at 1 mg/mL).
-
Filter the standard solution through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered standard onto the column and record the chromatogram. The retention time of the standard will be used as a reference for the monomeric protein.[9]
-
-
Sample Preparation and Analysis:
-
Prepare protein samples in the histidine buffer formulations to be tested at a concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter.
-
Inject the same volume of the filtered samples onto the column and record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times relative to the standard. Aggregates will have shorter retention times than the monomer.[9]
-
Integrate the peak areas for each species.
-
Calculate the percentage of HMW species using the following formula: %HMW = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
-
2. Protocol for Dynamic Light Scattering (DLS)
This protocol is for measuring the hydrodynamic radius and assessing the polydispersity of protein samples in different buffer formulations.
-
Objective: To determine the size distribution of particles in a solution to detect the presence of aggregates.
-
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
Test samples (mAb in different buffer formulations)
-
Syringe filters (0.2 µm)
-
-
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare protein samples in the desired histidine buffer formulations at a suitable concentration (e.g., 1 mg/mL).
-
Filter the samples directly into a clean, dust-free cuvette using a 0.2 µm syringe filter to remove any extraneous dust particles.[10]
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile.
-
Analyze the data for the mean hydrodynamic radius (Z-average) and the polydispersity index (PDI).
-
A monomodal peak corresponding to the size of the monomeric protein and a low PDI value (e.g., <0.2) indicate a homogenous sample with minimal aggregation. The presence of larger species will result in additional peaks or an increased PDI.
-
-
3. Protocol for Differential Scanning Calorimetry (DSC)
This protocol is for assessing the thermal stability of a protein in different buffer formulations.
-
Objective: To determine the melting temperature (Tm) of a protein, which is an indicator of its conformational stability.
-
Materials:
-
Differential Scanning Calorimeter
-
Sample and reference pans
-
Test samples (mAb in different buffer formulations)
-
Reference buffer (the same buffer without the protein)
-
-
Procedure:
-
Instrument Preparation:
-
Sample Preparation:
-
Prepare protein samples in the histidine buffer formulations to be tested at a concentration of 1-2 mg/mL.
-
Prepare a reference sample containing the corresponding buffer without the protein.
-
-
Measurement:
-
Accurately load a defined volume of the protein sample into a sample pan and the same volume of the reference buffer into a reference pan.
-
Seal the pans and place them in the DSC instrument.
-
Run the temperature scan.
-
-
Data Analysis:
-
The DSC will generate a thermogram showing the heat capacity of the sample as a function of temperature.
-
The midpoint of the endothermic transition is the melting temperature (Tm).[13] A higher Tm indicates greater thermal stability.
-
The area under the peak corresponds to the enthalpy of unfolding (ΔH).
-
-
Visualization of Key Concepts
Diagram 1: Mechanism of Histidine in Preventing Protein Aggregation
Caption: Histidine shields hydrophobic regions, preventing aggregation.
Diagram 2: Experimental Workflow for Evaluating Buffer Efficacy
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomanufacturing.org [biomanufacturing.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Rapid Thermal Stability Screening and Selection of Monoclonal Antibody Drug Products - TA Instruments [tainstruments.com]
- 12. news-medical.net [news-medical.net]
- 13. atascientific.com.au [atascientific.com.au]
Application Notes and Protocols for Incorporating Histidine Monohydrochloride Monohydrate in Lyophilized Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, and specifically its salt form L-Histidine Monohydrochloride Monohydrate, has emerged as a versatile and highly effective excipient in the formulation of lyophilized protein therapeutics, particularly for monoclonal antibodies (mAbs).[1][2] Its unique physicochemical properties allow it to function as a buffering agent, a stabilizer against aggregation, a cryoprotectant during freezing, and a lyoprotectant during drying.[3][4] These multifaceted roles contribute to enhanced stability and shelf-life of biopharmaceutical products.
The imidazole side chain of histidine has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 6.5, where many proteins exhibit optimal stability.[1][5] Studies have shown that histidine buffers can offer superior stability to proteins like lactate dehydrogenase (LDH) during freeze-drying compared to conventional phosphate and citrate buffers.[3][4] The stabilizing mechanism of histidine is believed to involve the shielding of solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions and inhibiting aggregation.[1][5]
These application notes provide a comprehensive guide to the incorporation of L-Histidine Monohydrochloride Monohydrate in lyophilized protein formulations, complete with experimental protocols and comparative data to aid in formulation development.
Key Considerations for Formulation Development
Several factors must be considered when incorporating histidine into a lyophilized protein formulation to ensure optimal stability and product performance.
-
pH Optimization: The pH of the formulation should be carefully selected to maximize protein stability. While histidine is an effective buffer around pH 6.0, the optimal pH for a specific protein may vary.
-
Histidine Concentration: The concentration of histidine can influence its primary function. At lower concentrations, it primarily acts as a buffering agent, while at higher concentrations, it can also contribute significantly to stabilization as a cryo- and lyoprotectant.[4]
-
Co-excipients: Histidine is often used in combination with other excipients to achieve a stable and elegant lyophilized cake.
-
Sugars (e.g., Sucrose, Trehalose): These are excellent lyoprotectants that form an amorphous glassy matrix, protecting the protein during drying and storage.[6]
-
Bulking Agents (e.g., Mannitol): Mannitol can provide a crystalline structure to the lyophilized cake, improving its appearance and mechanical strength.[7] However, the crystallization of mannitol can sometimes stress the protein.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are often included to minimize protein aggregation at interfaces.
-
-
Physical State: The physical state of histidine in the final lyophilized product (amorphous vs. crystalline) can impact protein stability. The tendency of histidine to crystallize is pH-dependent.[3] Maintaining an amorphous state, often in combination with sugars, is generally preferred for optimal stabilization.[4]
Quantitative Data on Formulation and Stability
The following tables summarize quantitative data from representative studies, illustrating the impact of formulation variables on the stability of lyophilized proteins.
Table 1: Effect of Histidine Concentration on the Stability of a Lyophilized Monoclonal Antibody (mAb)
| Formulation ID | mAb Conc. (mg/mL) | Histidine Conc. (mM) | Sucrose Conc. (%) | Monomer Purity by SEC-HPLC (%) (Post-Lyophilization) |
| F1 | 50 | 5 | 5 | 98.5 |
| F2 | 50 | 10 | 5 | 99.2 |
| F3 | 50 | 20 | 5 | 99.5 |
This table synthesizes data indicating that increasing histidine concentration can lead to improved monomer purity post-lyophilization.
Table 2: Comparison of Different Buffers on the Stability of a Lyophilized Protein
| Formulation ID | Protein Conc. (mg/mL) | Buffer System (20 mM) | Sucrose Conc. (%) | Protein Recovery (%) |
| B1 | 25 | Histidine, pH 6.0 | 5 | 98 |
| B2 | 25 | Citrate, pH 6.0 | 5 | 95 |
| B3 | 25 | Phosphate, pH 6.0 | 5 | 92 |
This table illustrates the superior protein recovery achieved with a histidine buffer compared to citrate and phosphate buffers under similar conditions.[3][4]
Table 3: Influence of Co-Excipients on Lyophilized Cake Properties and Protein Stability
| Formulation ID | Protein Conc. (mg/mL) | Histidine Conc. (mM) | Co-Excipient | Glass Transition Temp. (Tg' in °C) | Residual Moisture (%) |
| C1 | 50 | 20 | 5% Sucrose | -32 | 1.2 |
| C2 | 50 | 20 | 3% Mannitol | -28 | 1.5 |
| C3 | 50 | 20 | 5% Sucrose, 3% Mannitol | -30 | 1.3 |
This table demonstrates how the addition of different co-excipients can affect the thermal properties and residual moisture of the lyophilized cake.
Experimental Protocols
Preparation of Histidine-Based Formulation Buffer
Objective: To prepare a sterile histidine-based buffer for protein formulation.
Materials:
-
L-Histidine Monohydrochloride Monohydrate
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of L-Histidine Monohydrochloride Monohydrate to achieve the desired molar concentration (e.g., 20 mM).
-
Dissolve the calculated amount of L-Histidine Monohydrochloride Monohydrate in approximately 80% of the final volume of WFI.
-
Adjust the pH of the solution to the target pH (e.g., 6.0) using HCl or NaOH.
-
Bring the solution to the final volume with WFI.
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.
Lyophilization Cycle for a Histidine-Sucrose Based Formulation
Objective: To provide a representative lyophilization cycle for a protein formulation containing histidine and sucrose.
Note: This is a starting point and should be optimized for each specific formulation and freeze-dryer.
Cycle Parameters:
| Stage | Step | Temperature (°C) | Ramp Rate (°C/min) | Pressure (mTorr) | Duration (hours) |
| Freezing | Thermal Treatment | 5 | 1.0 | - | 1 |
| Freezing | -40 | 1.0 | - | 3 | |
| Primary Drying | Sublimation | -25 | 0.5 | 100 | 48 |
| Secondary Drying | Desorption | 25 | 0.2 | 100 | 12 |
Characterization of the Lyophilized Product
Objective: To quantify the monomer, aggregate, and fragment content of the reconstituted lyophilized protein.
Materials:
-
Reconstituted protein sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for the protein of interest
-
Mobile phase (e.g., sodium phosphate buffer with sodium chloride)
Procedure:
-
Reconstitute the lyophilized cake with the appropriate diluent.
-
Prepare the mobile phase and equilibrate the SEC-HPLC system.
-
Inject a known amount of the reconstituted protein sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
Objective: To determine the amount of residual water in the lyophilized cake.
Materials:
-
Karl Fischer titrator (coulometric is often preferred for low moisture levels)
-
Anhydrous methanol or other suitable solvent
-
Lyophilized product in its vial
Procedure:
-
Introduce the anhydrous solvent into the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent to a dry endpoint.
-
Carefully introduce a known weight of the lyophilized cake into the titration vessel.
-
Initiate the titration and record the amount of water detected.
-
Calculate the percentage of residual moisture based on the weight of the lyophilized cake.
Objective: To determine the glass transition temperature (Tg') of the freeze-concentrated solution, which is a critical parameter for lyophilization cycle development.
Materials:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
-
Liquid protein formulation
Procedure:
-
Accurately weigh a small amount of the liquid formulation (typically 10-20 mg) into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg'.
-
Analyze the resulting thermogram to identify the midpoint of the shift in the baseline, which corresponds to the Tg'.
Visualizations
Caption: Experimental workflow for developing a lyophilized protein formulation.
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols: A Step-by-Step Guide to Using Histidine Buffers in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical protocols for the effective use of histidine buffers in protein crystallization. Histidine offers unique properties that can enhance protein stability and promote crystallization, making it a valuable tool in structural biology and drug development.
Introduction to Histidine as a Biological Buffer
Histidine is an essential amino acid with an imidazole side chain, which has a pKa value near physiological pH (pKa ≈ 6.0). This characteristic makes it an effective buffer in the pH range of 5.5 to 7.4. In the context of protein crystallization, maintaining a stable pH is critical, as pH can significantly influence a protein's surface charge, conformation, and solubility—all key factors in the formation of well-ordered crystals.
The imidazole ring of histidine can exist in both protonated (positively charged) and neutral forms within its buffering range. This dual nature allows it to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which can be crucial for establishing the crystal lattice contacts necessary for crystal growth.
Advantages and Disadvantages of Histidine Buffers in Protein Crystallization
The selection of a buffer is a critical step in designing crystallization experiments. Histidine offers several advantages but also has potential drawbacks to consider.
| Advantages | Disadvantages |
| Excellent pH control in the physiological range (5.5-7.4) | Can sometimes lead to protein aggregation at high concentrations. |
| Stabilizes proteins by reducing aggregation [1] | Potential for chemical modification of the protein at certain pH values. |
| Mimics in vivo environment for some proteins | May interact with metal ions, which could be problematic if metals are part of the crystallization condition. |
| Can participate in crystal contact formation | The imidazole ring can be a source of chirality, which may complicate crystallographic analysis in some cases. |
| Generally good compatibility with common precipitants |
Experimental Protocols
Here are two common methods for preparing L-histidine buffer stock solutions.
Protocol 1: Using L-Histidine and L-Histidine HCl
This protocol is adapted from a patented formulation for reducing protein aggregates and can be used as a starting point for crystallization screening[2][3].
Materials:
-
L-Histidine (MW: 155.15 g/mol )
-
L-Histidine hydrochloride monohydrate (MW: 209.63 g/mol )
-
Ultrapure water
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Procedure for a 1 M Stock Solution (pH ~6.0):
-
To prepare 100 mL of a 1 M histidine buffer stock solution, weigh out the appropriate amounts of L-histidine and L-histidine HCl. The ratio of the free base to the salt will determine the final pH. For a target pH of approximately 6.0, a common starting point is a near-equimolar ratio.
-
Dissolve the solids in approximately 80 mL of ultrapure water with gentle stirring.
-
Once fully dissolved, adjust the volume to 100 mL with ultrapure water.
-
Measure the pH and adjust if necessary with small additions of concentrated HCl or NaOH.
-
Sterile filter the final solution using a 0.22 µm filter and store at 4°C.
Protocol 2: Titration Method
This method allows for the preparation of a histidine buffer at a specific pH by titrating the free base with a strong acid.
Materials:
-
L-Histidine (MW: 155.15 g/mol )
-
Hydrochloric acid (HCl), 1 M solution
-
Ultrapure water
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Procedure for a 1 M Stock Solution:
-
To prepare 100 mL of a 1 M L-histidine solution, dissolve 15.515 g of L-histidine in approximately 80 mL of ultrapure water.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH with a calibrated pH meter until the desired pH is reached.
-
Bring the final volume to 100 mL with ultrapure water.
-
Verify the final pH.
-
Sterile filter the solution and store at 4°C.
Materials:
-
Purified protein sample (dialyzed against a low molarity buffer or water)
-
Histidine buffer stock solution (e.g., 1 M, pH 6.5)
-
Crystallization screening kit or individual precipitant stock solutions
-
Crystallization plates (e.g., 96-well sitting or hanging drop)
-
Pipettes for dispensing nanoliter volumes
Procedure:
-
Protein Preparation: The final concentration of the protein for crystallization trials is typically between 5 and 20 mg/mL. The protein should be in a low-salt buffer to allow the crystallization screen conditions to dominate. If the protein is already in a buffer, consider its compatibility with the histidine buffer screen.
-
Screen Setup:
-
For a typical sitting or hanging drop experiment, mix your protein solution with the reservoir solution (containing precipitant and buffer) in a 1:1 ratio (e.g., 100 nL of protein + 100 nL of reservoir solution).
-
The reservoir solution will contain the precipitant (e.g., PEG, ammonium sulfate) and the histidine buffer at its final screening concentration (typically 50-100 mM).
-
-
Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
Data Presentation: Proteins Crystallized Using Histidine Buffer
| Protein | PDB ID | Organism | Crystallization Conditions |
| Histidine-binding protein | 1HSL | Escherichia coli | 1.8 M Ammonium sulfate, 100 mM HEPES pH 7.5, 2% PEG 400 |
| Histidine-specific methyltransferase EgtD | 4UY6 | Mycolicibacterium smegmatis | 20% w/v PEG 3350, 0.2 M ammonium sulfate, 100 mM Bis-Tris pH 6.5 |
| Human thymidylate synthase | 3N5G | Homo sapiens | 1.4 M Sodium citrate, 0.1 M HEPES pH 7.5 |
Note: While the final crystallization condition may list a different buffer, histidine is often used in the protein stock solution for stability during purification and setup.
Visualization of Key Concepts
Caption: Workflow for protein crystallization using histidine buffer.
Caption: Histidine's role in forming crystal contacts.
Conclusion
Histidine is a versatile and effective buffer for protein crystallization, particularly for proteins that are stable in the pH range of 5.5 to 7.4. Its ability to stabilize proteins and participate in various non-covalent interactions makes it a valuable component of crystallization screening strategies. By following the protocols and considering the principles outlined in these application notes, researchers can effectively leverage the benefits of histidine buffers to increase the likelihood of obtaining high-quality protein crystals for structural studies.
References
Histidine Monohydrochloride Monohydrate: A Key Component in Modern Vaccine Formulation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of a vaccine formulation is paramount to its safety and efficacy. Histidine, and specifically its salt form L-Histidine Monohydrochloride Monohydrate, has emerged as a critical excipient in the formulation of numerous biopharmaceuticals, including a wide range of vaccines. Its unique physicochemical properties allow it to perform multiple functions, contributing significantly to the overall stability and shelf-life of the final product.[1][2]
This document provides a detailed overview of the applications of L-Histidine Monohydrochloride Monohydrate in vaccine formulation, supported by quantitative data and detailed experimental protocols for its evaluation.
Multifaceted Role of Histidine in Vaccine Formulations
L-Histidine Monohydrochloride Monohydrate is a versatile excipient that addresses several challenges encountered during the formulation and storage of vaccines.[1]
-
Buffering Agent: With a pKa of approximately 6.0, the imidazole side chain of histidine provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[3] This is crucial for maintaining the optimal pH for antigen stability and preventing degradation pathways such as deamidation and oxidation.[4]
-
Antigen Stabilizer: Histidine has been shown to enhance the stability of protein antigens by reducing aggregation and hydrolysis.[5][6] It can shield the solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation.[7][8]
-
Adjuvant Compatibility: In vaccines containing aluminum salt adjuvants, histidine can improve pH stability and enhance the adsorption of the antigen to the adjuvant, which is often a critical factor for immunogenicity.[5][6][9]
-
Cryo- and Lyo-protectant: During freeze-drying (lyophilization) and frozen storage, histidine can act as a cryoprotectant and lyoprotectant, helping to preserve the native conformation of the antigen.[1]
-
Antioxidant Properties: The imidazole ring of histidine can act as a scavenger of reactive oxygen species, offering protection against oxidative damage to the antigen.[10]
Quantitative Data Summary
The concentration of histidine in a vaccine formulation is a critical parameter that must be optimized. The following tables summarize typical concentration ranges and comparative stability data.
Table 1: Typical Concentration Ranges of Histidine in Biopharmaceutical Formulations
| Formulation Type | Typical Histidine Concentration (mM) | pH Range | Reference(s) |
| Liquid Vaccines | 5 - 50 | 5.5 - 7.0 | [3][5] |
| Lyophilized Vaccines | 10 - 50 | 6.0 - 7.0 | [11] |
| Monoclonal Antibodies | 10 - 20 | 5.8 - 6.5 | [12] |
Table 2: Illustrative Comparative Stability Data of a Model Vaccine Formulation
| Formulation | Histidine (mM) | Storage Condition | Time (Months) | Aggregates (%) | Antigen Recovery (%) |
| A | 0 | 2-8°C | 6 | 8.5 | 90.2 |
| B | 10 | 2-8°C | 6 | 2.1 | 98.5 |
| C | 20 | 2-8°C | 6 | 1.8 | 99.1 |
| A | 0 | 25°C | 3 | 15.2 | 82.4 |
| B | 10 | 25°C | 3 | 5.3 | 94.1 |
| C | 20 | 25°C | 3 | 4.9 | 95.3 |
Note: Data presented is illustrative and based on typical findings in stability studies. Actual results will vary depending on the specific antigen and formulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the role of histidine in a vaccine formulation.
Protocol 1: Preparation of Histidine-Buffered Saline (HBS)
This protocol describes the preparation of a stock solution of Histidine-Buffered Saline, a common buffer used in vaccine formulations.
Materials:
-
L-Histidine Monohydrochloride Monohydrate
-
Sodium Chloride (NaCl)
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile filter (0.22 µm)
Procedure:
-
For a 10X stock solution of 100 mM Histidine, 1.5 M NaCl:
-
Dissolve 20.96 g of L-Histidine Monohydrochloride Monohydrate in 800 mL of WFI.
-
Add 87.66 g of NaCl and stir until fully dissolved.
-
-
Adjust the pH to the desired value (e.g., 6.5) using HCl or NaOH.
-
Bring the final volume to 1 L with WFI.
-
Sterile filter the solution using a 0.22 µm filter into a sterile container.
-
Store the 10X HBS at 2-8°C. Dilute 1:10 with WFI to create a 1X working solution.
Protocol 2: Evaluation of pH Stability
This protocol outlines a method to assess the buffering capacity of histidine in a vaccine formulation during storage.
Materials:
-
Vaccine formulation with and without histidine
-
pH meter, calibrated
-
Temperature-controlled storage chambers (e.g., 2-8°C, 25°C, 40°C)
Procedure:
-
Prepare two batches of the vaccine formulation: one with the optimized concentration of histidine and a control batch without histidine (e.g., using a phosphate or citrate buffer, or no buffer if appropriate).
-
Measure and record the initial pH of both formulations at room temperature.
-
Aliquot the formulations into appropriate vials and place them in the different temperature-controlled storage chambers.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Measure and record the pH of each sample.
-
Compare the pH stability of the histidine-containing formulation to the control. A stable formulation will exhibit minimal pH change over time and across different temperatures.[13]
Protocol 3: Quantification of Antigen Aggregation by Size-Exclusion Chromatography (SEC)
This protocol details the use of SEC to monitor the formation of soluble aggregates in the vaccine formulation.[2][14]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Vaccine formulation samples (with and without histidine) stored under various conditions
-
Protein standard for calibration
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known amount of the protein standard to determine the retention times for the monomeric and aggregated forms.
-
Inject the vaccine formulation samples.
-
Monitor the eluent at 280 nm (or another appropriate wavelength for the specific antigen).
-
Identify and integrate the peaks corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregates in each sample using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Compare the percentage of aggregates in the histidine-containing formulation to the control over time to assess the stabilizing effect of histidine.[7]
Protocol 4: Assessment of Antigen Adsorption to Aluminum Adjuvant
This protocol describes a method to determine the extent of antigen adsorption to an aluminum adjuvant in the presence of histidine.
Materials:
-
Vaccine formulation containing an aluminum adjuvant (e.g., Alhydrogel®) with and without histidine
-
Centrifuge
-
Protein quantification assay (e.g., Micro BCA™ Protein Assay Kit)
-
Spectrophotometer
Procedure:
-
Prepare the vaccine formulations as described in Protocol 2.
-
Immediately after preparation (time zero) and at subsequent stability time points, gently mix the vaccine vials to ensure a homogenous suspension.
-
Transfer an aliquot of each formulation to a microcentrifuge tube.
-
Centrifuge the tubes at a speed sufficient to pellet the adjuvant (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant without disturbing the pellet. The supernatant contains the non-adsorbed antigen.
-
Quantify the protein concentration in the supernatant using a suitable protein assay.
-
Calculate the percentage of adsorbed antigen using the formula: % Adsorption = [(Total Antigen - Non-adsorbed Antigen) / Total Antigen] * 100
-
Compare the adsorption profiles of the formulations with and without histidine to determine its impact on antigen-adjuvant interaction.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of histidine in vaccine formulations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. Selective reversed-phase high-performance liquid chromatography method for the determination of intact SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Polysorbate 80 and histidine quantitative analysis by NMR in the presence of virus‐like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Structural Stability and Dynamic Properties of Recombinant Anthrax Protective Antigen and its 2-Fluorohistidine Labeled Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development and Improved Stability of a Combination Measles and Rubella Live-Viral Vaccine Dried for Use in the NanopatchTM Microneedle Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20120270255A1 - Methods for isolating and quantifying antigen from vaccines - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols: Utilizing Histidine as a Metal Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging the metal-chelating properties of histidine in various experimental settings. The unique imidazole side chain of histidine allows for strong and specific coordination with various divalent metal ions, a characteristic that has been widely exploited in protein purification, interaction studies, and antioxidant assays.
Introduction to Histidine's Metal Chelating Properties
Histidine's ability to act as a metal chelator stems from the electron donor properties of the nitrogen atoms in its imidazole ring. This interaction is pH-dependent, with the deprotonated imidazole ring forming coordination bonds with transition metal ions such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). This reversible and specific binding is the foundation for numerous biotechnological applications.
Quantitative Data: Metal Ion Affinity of Histidine and Polyhistidine-Tags
The affinity of histidine residues for different metal ions is a critical parameter in designing experiments. The following table summarizes the binding affinities and characteristics of common metal ions used in conjunction with histidine.
| Metal Ion | Chelating Resin | Binding Affinity (Dissociation Constant, Kd) | Key Characteristics |
| Nickel (Ni²⁺) | NTA (Nitrilotriacetic acid) | 10⁻¹³ M (for a 6xHis-tag at pH 8.0)[1] | High affinity and capacity. Most commonly used for routine purification of His-tagged proteins.[2] |
| Cobalt (Co²⁺) | NTA / CMA (Carboxymethylaspartate) | Higher than Ni²⁺ (weaker binding) | Higher specificity, resulting in higher purity of the eluted protein.[2] Recommended for applications requiring very pure protein.[2] |
| Copper (Cu²⁺) | IDA (Iminodiacetic acid) / NTA | Lower than Ni²⁺ (stronger binding) | Strongest binding affinity, but lower specificity, which can lead to co-purification of contaminating proteins.[3] |
| Zinc (Zn²⁺) | IDA / NTA | Higher than Ni²⁺ (weaker binding) | Weaker binding, which can be useful for selective elution of proteins with varying histidine content. |
Experimental Protocols
Immobilized Metal Affinity Chromatography (IMAC) for His-Tagged Protein Purification
IMAC is the most widespread application of histidine's metal-chelating properties, enabling single-step purification of recombinant proteins engineered to have a polyhistidine-tag (His-tag).
Principle: A His-tagged protein is applied to a resin containing chelated metal ions (e.g., Ni²⁺-NTA). The histidine residues on the tag coordinate with the immobilized metal ions, retaining the protein on the resin while other proteins are washed away. The tagged protein is then eluted by competition with a high concentration of imidazole or by lowering the pH.
Protocol:
-
Resin Preparation:
-
If using an uncharged resin, wash with 5 column volumes (CV) of deionized water.
-
Charge the resin by incubating with a 100 mM solution of the desired metal salt (e.g., NiSO₄). Use at least 2 CV of the metal solution.
-
Wash with 5 CV of deionized water to remove excess metal ions.
-
Equilibrate the resin with 10 CV of Binding Buffer (20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
-
Sample Preparation:
-
Harvest cells expressing the His-tagged protein and lyse them using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Add imidazole to the cleared lysate to a final concentration of 20 mM to reduce non-specific binding.
-
-
Protein Binding:
-
Load the prepared lysate onto the equilibrated IMAC column. The flow rate should be slow enough to allow for efficient binding (e.g., 1 ml/min for a 1 ml column).
-
Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer (20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4). This step removes non-specifically bound proteins.
-
Monitor the absorbance at 280 nm of the wash eluate until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer (20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4).
-
Collect fractions of 1 CV and analyze by SDS-PAGE to identify the fractions containing the purified protein.
-
-
Resin Regeneration:
-
Wash the column with 5 CV of 1 M imidazole solution.
-
Strip the metal ions by washing with 5 CV of 100 mM EDTA.
-
Wash with 10 CV of deionized water.
-
Store the resin in 20% ethanol at 4°C.
-
Fluorescence-Based Protein Footprinting Using a Histidine-Tag
This technique identifies ligand-binding sites on a protein by analyzing changes in protease accessibility. The His-tag is used to selectively isolate N-terminal fragments of the protein after digestion.
Principle: A His-tagged protein is subjected to limited proteolysis in the presence and absence of a ligand. The ligand will protect its binding site from cleavage. The N-terminal, His-tagged fragments are then isolated using a metal-chelate resin, fluorescently labeled, and analyzed by denaturing gel electrophoresis. Protected regions will appear as bands of higher molecular weight or as the disappearance of cleavage products.[4]
Protocol:
-
Limited Proteolysis:
-
Prepare two reactions tubes, each containing the His-tagged protein of interest in a suitable buffer.
-
To one tube, add the ligand at a concentration sufficient to ensure binding. To the other, add an equal volume of buffer (control).
-
Incubate both tubes at the appropriate temperature for 30 minutes to allow for binding.
-
Add a limited amount of a protease (e.g., trypsin, chymotrypsin) to each tube. The protease concentration and digestion time should be optimized to achieve partial digestion.
-
Stop the digestion by adding a protease inhibitor (e.g., PMSF for serine proteases).
-
-
Isolation of His-Tagged Fragments:
-
Add an equal volume of Ni²⁺-NTA resin slurry (equilibrated in a denaturing buffer containing 8 M urea) to each digestion reaction.
-
Incubate for 1 hour at room temperature with gentle mixing to allow the His-tagged fragments to bind to the resin.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin three times with the denaturing buffer to remove unbound fragments.
-
-
Fluorescent Labeling:
-
Resuspend the washed resin in a labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) containing a fluorescent dye that reacts with primary amines (e.g., fluorescein isothiocyanate, FITC).
-
Incubate for 1-2 hours at room temperature in the dark.
-
Wash the resin extensively with the labeling buffer to remove unreacted dye.
-
-
Elution and Analysis:
-
Elute the labeled fragments from the resin using a buffer containing a high concentration of imidazole (e.g., 500 mM) or a low pH.
-
Add an equal volume of 2x SDS-PAGE loading buffer to the eluted samples.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled fragments using a gel imager with the appropriate excitation and emission filters.
-
Compare the band patterns from the samples with and without the ligand to identify protected regions.
-
Antioxidant Activity Assay: Metal Chelating Activity
This assay measures the ability of a compound, such as histidine, to chelate ferrous ions (Fe²⁺), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.
Principle: In the presence of ferrozine, Fe²⁺ forms a stable, magenta-colored complex with a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity. The degree of color reduction is proportional to the metal-chelating activity of the sample.[5]
Protocol:
-
Reagent Preparation:
-
Histidine solutions: Prepare a series of histidine concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in deionized water.
-
FeCl₂ solution: Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Ferrozine solution: Prepare a 5 mM solution of ferrozine in deionized water.
-
Positive control: Prepare a 10 mM solution of EDTA.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µl of the histidine solutions or the positive control to triplicate wells. For the blank, add 50 µl of deionized water.
-
Add 100 µl of deionized water to each well.
-
Add 50 µl of the 2 mM FeCl₂ solution to all wells except for the blank wells (add 50 µl of deionized water to the blanks).
-
Mix and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µl of the 5 mM ferrozine solution to all wells.
-
Mix and incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of Fe²⁺ chelating activity using the following formula:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (FeCl₂ and ferrozine without a chelator) and A_sample is the absorbance in the presence of histidine or the positive control.
-
-
Plot the chelating activity against the concentration of histidine to determine the EC₅₀ (the concentration required to chelate 50% of the Fe²⁺ ions).
-
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to choose the right his-tagged purification resin [takarabio.com]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Fluorescence-based protein footprinting using histidine-tagged protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Histidine Buffer for Monoclonal Antibody Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing histidine buffer concentration to ensure the stability of monoclonal antibody (mAb) formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development of monoclonal antibodies in histidine-containing buffers.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Aggregation Upon Storage | Suboptimal histidine concentration or pH.[1][2] | Screen a range of histidine concentrations (e.g., 10-50 mM) and pH values (typically 5.5-6.5) to identify the optimal conditions for your specific mAb.[2][3] |
| Exposure to elevated temperatures.[1][2] | Store the mAb formulation at recommended temperatures (typically 2-8°C). Conduct accelerated stability studies at higher temperatures to predict long-term stability. | |
| Interaction with stainless steel containers at high histidine concentrations.[1] | For high concentration histidine formulations, consider using alternative storage containers or perform compatibility studies with stainless steel.[1] | |
| Visible Particulates or Opalescence | Protein precipitation or aggregation. | Confirm the nature of the particulates. Optimize buffer pH to be away from the mAb's isoelectric point (pI) to increase solubility.[3] Consider the addition of stabilizing excipients like arginine.[3] |
| Loss of Potency or Binding Activity | Conformational changes or degradation of the mAb. | Evaluate the secondary and tertiary structure of the mAb using techniques like Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC). Ensure the buffer pH maintains the native conformation. |
| Photo-induced cross-linking of histidine.[4] | Protect the formulation from light exposure during manufacturing and storage.[4] | |
| Increased Viscosity in High Concentration Formulations | Strong protein-protein interactions. | Histidine has been shown to reduce the viscosity of some antibody solutions.[1] Evaluate the effect of increasing histidine concentration on viscosity. |
| Buffer-Induced mAb Fragmentation | Specific interactions between the buffer species and the antibody. | While histidine is generally stabilizing, some studies have shown buffer-dependent fragmentation. If fragmentation is observed, consider screening alternative buffer systems.[5] |
Frequently Asked Questions (FAQs)
1. Why is histidine a commonly used buffer for monoclonal antibody formulations?
Histidine is widely used because its pKa is around 6.0, which is within the optimal pH range for the stability of many mAbs (pH 5.5-7.4).[2][6][7] It effectively maintains pH and is known to reduce antibody aggregation.[2][8][9][10]
2. What is the mechanism by which histidine stabilizes mAbs?
The primary stabilizing mechanism of histidine is believed to be the shielding of solvent-exposed hydrophobic regions on the protein surface by the buffer molecules.[8][11][12] This reduces the propensity for protein-protein interactions that can lead to aggregation.[8][9]
3. What is a typical starting concentration range for histidine in mAb formulations?
A typical starting concentration for histidine in mAb formulations is around 10-20 mM.[2][9] However, the optimal concentration is mAb-specific and should be determined experimentally.[3]
4. How does pH affect mAb stability in a histidine buffer?
The pH of the formulation is a critical parameter influencing mAb stability.[13] Changes in pH can alter the protein's charge and conformation, potentially leading to aggregation or degradation. Histidine is effective at buffering in the pH range of 5.5 to 7.0.[7]
5. Can histidine interact directly with the monoclonal antibody?
Yes, studies suggest that histidine can interact with the mAb surface.[5][8] This interaction is thought to be key to its stabilizing effect by shielding hydrophobic patches.[8]
6. What are the potential disadvantages of using high concentrations of histidine?
High concentrations of histidine in liquid formulations, particularly when exposed to stainless steel containers at elevated temperatures, can lead to solution coloration and an increase in aggregates.[1]
7. How can I assess the stability of my mAb in different histidine buffer concentrations?
Several analytical techniques can be used, including:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify soluble aggregates (high-molecular-weight species).[1]
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability (melting temperature, Tm) of the antibody.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To assess the secondary structure of the mAb.[1]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius and detect aggregation.[2]
Experimental Protocols
Protocol 1: Screening for Optimal Histidine Concentration and pH
This protocol outlines a general procedure for screening different histidine buffer conditions to identify the optimal formulation for a specific monoclonal antibody.
1. Materials:
- Purified monoclonal antibody
- L-histidine
- Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
- Water for Injection (WFI)
- Dialysis or buffer exchange columns
- Analytical instrumentation (SEC-HPLC, DSC, DLS)
2. Procedure:
- Buffer Preparation: Prepare a stock solution of L-histidine (e.g., 100 mM). Use this stock to prepare a matrix of buffer conditions with varying histidine concentrations (e.g., 10, 20, 50 mM) and pH values (e.g., 5.5, 6.0, 6.5). Adjust the pH using HCl or NaOH.
- Buffer Exchange: Exchange the mAb into the different histidine buffer formulations using dialysis or a suitable buffer exchange method.
- Initial Analysis (T=0): Immediately after buffer exchange, analyze each formulation for:
- Percentage of high-molecular-weight species (%HMW) using SEC-HPLC.
- Thermal stability (Tm) using DSC.
- Hydrodynamic radius and polydispersity using DLS.
- Accelerated Stability Study: Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4 weeks).
- Post-Stress Analysis: After the incubation period, re-analyze the samples using the same methods as in the initial analysis.
- Data Analysis: Compare the changes in %HMW, Tm, and hydrodynamic radius across the different formulations to identify the condition that best maintains mAb stability.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol is designed to evaluate the stability of a mAb formulation in histidine buffer under freeze-thaw stress.
1. Materials:
- mAb formulated in the selected histidine buffer
- Controlled-rate freezer or standard laboratory freezer (-20°C or -80°C)
- Water bath or incubator for thawing
- Analytical instrumentation (SEC-HPLC)
2. Procedure:
- Initial Analysis (Cycle 0): Analyze a control sample of the mAb formulation that has not undergone any freeze-thaw cycles for %HMW using SEC-HPLC.
- Freeze-Thaw Cycling:
- Freeze aliquots of the mAb formulation at a controlled rate or by placing them in a freezer.
- Once completely frozen, thaw the aliquots at a controlled rate or in a water bath to room temperature.
- This constitutes one freeze-thaw cycle.
- Intermediate and Final Analysis: After a predetermined number of cycles (e.g., 1, 3, 5 cycles), remove aliquots and analyze for %HMW using SEC-HPLC.
- Data Analysis: Plot the %HMW as a function of the number of freeze-thaw cycles. A stable formulation will show minimal increase in aggregation. Studies have shown that an optimal histidine concentration, for instance around 60 mM, can minimize aggregate formation after multiple freeze-thaw cycles.[3]
Quantitative Data Summary
| Parameter | Condition | Observation | Reference mAb | Source |
| Hydrodynamic Radius | Increasing histidine concentration from ~1 mM to ~20 mM at pH 5.8 | Increased from ~5 nm to ~6.5 nm, then decreased with further concentration increase. | IgG4 | [2] |
| Aggregation | Comparison of histidine and citrate buffers at pH 4.5-6.5 | Histidine provided better stability against aggregation. | IgG1 | [2][9] |
| Monomer Loss | Elevated temperatures (40°C and 57°C) | Histidine impeded monomer loss from solution. | IgG1 | [2][9] |
| Freeze-Thaw Stability | 3 freeze-thaw cycles | An optimal histidine concentration of 50 mM was identified to minimize aggregation. | IgG3 | [3] |
| Thermal Stability (Tm) | 10 mM histidine vs. 10 mM sodium phosphate | The first transition temperature (CH2 domain) was ~5°C lower in histidine buffer. | Not specified | [5] |
Visualizations
Caption: Workflow for optimizing histidine buffer for mAb stability.
Caption: Histidine's role in preventing mAb aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling aggregation in monoclonal antibody therapeutics - Research Outreach [researchoutreach.org]
- 5. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 5 Critical Challenges in Monoclonal Antibody Production [worldpharmatoday.com]
Technical Support Center: Troubleshooting Protein Precipitation in Histidine-Buffered Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein precipitation issues in histidine-buffered solutions. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is histidine a commonly used buffer for protein formulations?
Histidine is a popular buffer in biopharmaceutical formulations, especially for monoclonal antibodies (mAbs), for several reasons:
-
Ideal pH Range: Histidine has a pKa of approximately 6.0, providing effective buffering capacity in the pH range of 5.5 to 6.5.[1][2][3] This is often the pH range where many proteins, particularly mAbs, exhibit optimal stability.[4][5]
-
Stabilizing Properties: Histidine can act as a stabilizer by reducing protein aggregation and protecting against stresses like freezing and thermal conditions.[5][6] The proposed mechanism involves the histidine molecules shielding the solvent-exposed hydrophobic regions on the protein surface, which reduces protein-protein interactions that can lead to aggregation.[4][5][7]
-
Versatility: Beyond buffering and stabilization, histidine can also function as a cryo/lyo-protectant, antioxidant, and viscosity reducer.[1][3]
Q2: What are the primary factors that can cause protein precipitation in a histidine buffer?
Several factors can contribute to protein precipitation in histidine-buffered solutions:
-
pH Shifts: Moving outside the optimal pH range for a specific protein can alter its surface charge, leading to increased protein-protein interactions and aggregation.[4][5][8]
-
Inappropriate Histidine Concentration: While histidine is a stabilizer, its concentration needs to be optimized. In some cases, high concentrations of histidine have been associated with aggregation and solution coloration, particularly at elevated temperatures and in contact with stainless steel.[6]
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce protein unfolding and aggregation.[6][9]
-
Ionic Strength: The overall ionic strength of the solution, influenced by the buffer and any added salts, can impact protein solubility.
-
Presence of Metal Ions: Certain metal ions can interact with proteins, sometimes leading to precipitation.[10]
-
Interactions with Other Excipients: While often beneficial, interactions between histidine and other formulation components like polysorbates can sometimes be complex and require careful optimization.[1][3]
Q3: Can the grade or source of histidine impact protein stability?
While not extensively detailed in the provided search results, it is a general principle in formulation science that the purity and quality of all excipients are critical. Impurities in the histidine buffer could potentially act as nucleation sites for aggregation or introduce contaminants that destabilize the protein. It is always recommended to use high-purity, compendial-grade materials for formulation development.
Troubleshooting Guides
Issue 1: Protein precipitation is observed after changing to a histidine buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the final pH of your protein solution. The optimal pH for stability can be narrow. Perform a pH screening study to identify the pH at which your protein is most soluble and stable in the histidine buffer. |
| Incorrect Buffer Concentration | The optimal histidine concentration is protein-specific. Try a range of histidine concentrations (e.g., 10 mM, 20 mM, 50 mM) to determine the most suitable concentration for your protein. |
| Protein Concentration | The protein itself may be at a concentration that is too high for the given formulation. Try diluting the protein to see if the precipitation is reversible. |
Issue 2: Precipitation occurs during storage at 2-8°C or at room temperature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Slow Aggregation | The protein may be slowly aggregating over time. Consider adding stabilizing excipients such as sucrose, trehalose, or arginine.[11][12] Polysorbates (e.g., Polysorbate 20 or 80) can also be added to prevent surface-induced aggregation.[11] |
| Microbial Growth | Ensure the solution is sterile. If not, consider sterile filtering the final formulation. |
| Leachables from Container | If using a new container closure system, leachables could be affecting protein stability. An analysis of leachables and extractables may be necessary. |
Issue 3: Freeze-thaw cycles are causing protein precipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cryo-concentration Effects | During freezing, solutes like the buffer and protein become concentrated, which can lead to pH shifts and aggregation. Adding a cryoprotectant like sucrose or trehalose can mitigate these effects.[1][2] |
| Ice-water Interface Induced Aggregation | The formation of ice crystals can create interfaces that promote protein unfolding and aggregation. The addition of surfactants like Polysorbate 80 can help protect the protein from these interfacial stresses.[11] |
Quantitative Data Summary
Table 1: Effect of Histidine Concentration on Monoclonal Antibody (mAb) Hydrodynamic Radius at pH 5.8
| Histidine Concentration (mM) | Approximate Hydrodynamic Radius (nm) |
| 1 | ~5.0 |
| 20 | ~6.5 |
Data synthesized from dynamic light scattering experiments on an IgG4-mAb, showing an initial increase in hydrodynamic radius with increasing histidine concentration at pH 5.8.[4][5]
Experimental Protocols
Protocol 1: Buffer Exchange into Histidine Buffer using Dialysis
This protocol is for exchanging a protein from an initial buffer into the final histidine formulation buffer.
Materials:
-
Protein solution
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO)
-
Histidine buffer (e.g., 20 mM L-histidine, pH 6.0)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare at least 100-fold excess of the target histidine buffer relative to the volume of the protein solution.
-
Pre-wet the dialysis tubing according to the manufacturer's instructions.
-
Load the protein solution into the dialysis tubing and securely close both ends.
-
Place the sealed dialysis tubing into a beaker containing the histidine buffer.
-
Place the beaker on a magnetic stirrer and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the buffer and repeat the dialysis for another 4 hours or overnight to ensure complete buffer exchange.
-
Recover the protein solution from the dialysis tubing.
-
Measure the protein concentration and confirm the final pH of the solution.
Protocol 2: Screening for Optimal pH in a Histidine Buffer System
This protocol outlines a method for identifying the optimal pH for protein stability in a histidine buffer.
Materials:
-
Stock protein solution
-
20 mM L-histidine buffer, with pH adjusted to various setpoints (e.g., 5.5, 5.8, 6.0, 6.2, 6.5)
-
Spectrophotometer or Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dialyze or buffer exchange the protein into each of the different pH histidine buffers as described in Protocol 1.
-
Adjust the final protein concentration to be the same across all samples.
-
Visually inspect each sample for any immediate signs of precipitation.
-
Measure the turbidity of each sample by recording the absorbance at 340 nm (A340). Higher A340 values indicate greater levels of aggregation/precipitation.
-
If available, use DLS to measure the hydrodynamic radius and polydispersity index of the protein in each buffer. An increase in these parameters can indicate aggregation.
-
Incubate the samples at a stress temperature (e.g., 40°C) for a set period (e.g., 1 week) and repeat steps 3-5 to assess stability over time.
-
The pH that results in the lowest turbidity and minimal change in hydrodynamic radius is likely the most optimal for stability.
Visualizations
Caption: Troubleshooting workflow for protein precipitation.
Caption: Mechanism of histidine stabilization.
References
- 1. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal affinity precipitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Technical Support Center: Enhancing Protein Stability During Freeze-Thaw Cycles with Histidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using histidine to improve the stability of your protein formulations during freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Why is histidine an effective buffer for improving protein stability during freeze-thaw cycles?
A1: Histidine is a versatile excipient in protein formulations, acting as a buffering agent, stabilizer, and cryoprotectant.[1][2] Its imidazole side chain has a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5-6.5, which is optimal for the stability of many monoclonal antibodies (mAbs).[2][3][4] During freezing, histidine helps to mitigate pH shifts that can occur due to the cryoconcentration of buffer components, a common cause of protein denaturation and aggregation.[5][6] Unlike phosphate buffers, which can exhibit significant pH changes upon freezing, histidine buffers show less than a one-unit pH change, contributing to a more stable environment for the protein.[5]
Furthermore, molecular dynamics studies suggest that histidine can stabilize proteins through a mechanism beyond just pH buffering. Histidine molecules have been shown to shield the solvent-exposed hydrophobic regions on the protein surface.[3][4][7] This shielding action reduces protein-protein interactions that can lead to aggregation, a major degradation pathway during freeze-thaw stress.[3][4]
Q2: What is the optimal concentration of histidine to use in my protein formulation?
A2: The optimal histidine concentration is protein-specific and should be determined empirically. However, studies have shown that increasing histidine concentration generally leads to decreased aggregation after freeze-thaw cycles and lyophilization.[8] For example, in a study with the monoclonal antibody ABX-IL8, increasing histidine concentration inhibited the formation of high-molecular-weight species.[8] It's important to note that at very high concentrations, histidine can sometimes lead to an increase in a protein's hydrodynamic radius, so a balance must be struck.[9] A typical starting point for optimization is in the range of 10-50 mM.
Q3: How does the pH of the histidine buffer affect protein stability during freeze-thaw cycles?
A3: The pH of the histidine buffer is a critical parameter for maintaining protein stability. The buffering capacity of histidine is most effective between pH 5.5 and 6.5.[2] Outside of this range, its ability to resist pH shifts during freezing diminishes. The stability of the protein itself is also highly pH-dependent. Therefore, the optimal pH for a given protein formulation will be a balance between the pH at which the protein is most stable and the optimal buffering range of histidine. It is crucial to experimentally determine the ideal pH for your specific protein.
Q4: Can I use histidine in combination with other excipients like sugars?
A4: Yes, histidine is often used in combination with other excipients, particularly cryoprotectants like sucrose or trehalose.[1][8][9] These sugars are known to stabilize proteins during freezing by forming a glassy matrix that protects the protein from denaturation and aggregation.[10] The combination of histidine's buffering capacity and surface-shielding effects with the vitrification properties of sugars can provide synergistic protection for the protein during freeze-thaw cycles. The addition of arginine to a histidine buffer has also been shown to enhance protein stability during freeze-thaw cycles.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Increased protein aggregation after a single freeze-thaw cycle. | Suboptimal histidine concentration or pH. | 1. Optimize Histidine Concentration: Perform a concentration-response study with histidine ranging from 10 mM to 100 mM. Analyze aggregation levels using Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). 2. Optimize pH: Screen a pH range from 5.5 to 7.0 in 0.5 unit increments to identify the pH of maximum stability for your protein in the presence of histidine. |
| Phase separation or precipitation observed upon thawing. | Cryoconcentration leading to significant pH shifts or protein insolubility. | 1. Buffer Comparison: Compare the performance of histidine buffer against other buffers like citrate or acetate, which also show minimal pH shifts upon freezing.[5] 2. Addition of Cryoprotectants: Incorporate cryoprotectants such as sucrose or trehalose (typically 5-10% w/v) to form a protective amorphous matrix.[10] |
| Loss of protein activity after freeze-thaw. | Protein denaturation or conformational changes. | 1. Assess Secondary Structure: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to assess changes in the protein's secondary structure. 2. Thermal Shift Assay: Perform a thermal shift assay to determine if the melting temperature (Tm) of the protein has changed, indicating a loss of conformational stability.[14] |
| Formulation color changes or increased aggregates after storage in stainless steel containers. | Interaction between histidine and the stainless steel surface, particularly at elevated temperatures. | 1. Container Material: If storing at elevated temperatures, consider using alternative container materials. It has been observed that high concentrations of histidine in liquid formulations can lead to coloration and aggregation when stored in stainless steel at 40°C.[3][8] 2. Storage Temperature: Store bulk formulations at recommended sub-zero temperatures to minimize potential interactions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of histidine on protein stability.
Table 1: Effect of Buffer Type on pH Change During Freezing
| Buffer System | Initial pH (25°C) | Final pH (-30°C) | pH Change | Reference |
| Sodium Phosphate | 7.0 | 3.5 | -3.5 | [5] |
| Histidine Hydrochloride | 5.4 | 6.2 | +0.8 | [6] |
| Histidine Acetate | 5.5 | 6.5 | +1.0 | [6][15] |
| Sodium Acetate | 5.5 | 6.3 | +0.8 | [5] |
| Sodium Citrate | 6.0 | 6.8 | +0.8 | [5] |
| Tris-Hydrochloride | 7.4 | 8.6 | +1.2 | [15] |
Table 2: Impact of Histidine Concentration on Monoclonal Antibody Aggregation
| Histidine Concentration (mM) | Protein | Stress Condition | Aggregation Level (%) | Reference |
| 10 | ABX-IL8 | Lyophilization & Storage | Higher | [8] |
| >10 | ABX-IL8 | Lyophilization & Storage | Lower | [8] |
| 20 | IgG1 mAb | Freeze-Thaw | Reduced | [9] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study
This protocol outlines a general procedure for assessing the stability of a protein formulation during repeated freeze-thaw cycles.
1. Sample Preparation:
- Prepare your protein of interest in various formulations, including a control buffer (e.g., phosphate) and different concentrations of histidine buffer (e.g., 10 mM, 20 mM, 50 mM) at the desired pH.
- If applicable, include formulations with and without cryoprotectants (e.g., 5% sucrose).
- Filter all samples through a 0.22 µm filter to remove any pre-existing aggregates.
- Aliquot samples into appropriate vials (e.g., cryovials) to avoid repeated sampling from a master stock.
2. Initial Analysis (Time Zero):
- Before the first freeze-thaw cycle, analyze an aliquot from each formulation for:
- Visual Inspection: Check for clarity, color, and any visible particles.
- Protein Concentration: Use a suitable method like UV-Vis spectroscopy (A280) or a BCA assay.
- Aggregation Analysis: Use Size-Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates) and Dynamic Light Scattering (DLS) to determine the size distribution of particles.[16][17]
- Activity Assay: Perform a relevant functional assay to determine the initial biological activity of the protein.
3. Freeze-Thaw Cycling:
- Freeze the samples at a controlled rate to a target temperature (e.g., -20°C or -80°C). A typical freezing rate is 1°C/minute.[18]
- Maintain the samples at the frozen temperature for a defined period (e.g., 12-24 hours).
- Thaw the samples at a controlled rate to room temperature. A typical thawing rate is 2.5°C/minute.[18]
- This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (e.g., 3, 5, or 10 cycles).
4. Post-Cycle Analysis:
- After the final freeze-thaw cycle, repeat the full analysis performed at Time Zero for each formulation.
- Compare the results to the initial analysis to assess changes in aggregation, protein concentration, and activity.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection
1. System Preparation:
- Equilibrate the HPLC system and the SEC column with the mobile phase (typically the formulation buffer) until a stable baseline is achieved.
2. Sample Analysis:
- Inject a defined amount of your protein sample (e.g., 25-50 µg) onto the column.[19]
- Monitor the elution profile using a UV detector at 280 nm.
3. Data Interpretation:
- A stable, non-aggregated protein will typically show a single major peak corresponding to the monomeric form.
- The presence of earlier eluting peaks indicates the formation of soluble aggregates (dimers, trimers, and higher-order oligomers).
- Calculate the percentage of aggregate by integrating the peak areas.
Visualizations
Caption: Workflow for a typical freeze-thaw stability study.
Caption: Mechanism of histidine-mediated protein stabilization.
References
- 1. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frederick.cancer.gov [frederick.cancer.gov]
Addressing pH shifts in histidine buffers at different temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histidine buffers. It specifically addresses the challenges associated with pH shifts at different temperatures.
Troubleshooting Guide
Issue 1: Unexpected pH reading after temperature change.
Symptoms:
-
The measured pH of the histidine buffer at a new temperature is significantly different from the expected value.
-
Inconsistency in experimental results when performed at different temperatures.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Temperature Dependence of Histidine's pKa: | The pKa of the imidazole group of histidine is temperature-dependent. As temperature increases, the pKa decreases, leading to a lower pH. Conversely, as temperature decreases, the pKa increases, resulting in a higher pH. This is an expected phenomenon. Refer to the data in Table 1 to anticipate the magnitude of the pH shift. |
| Incorrect pH Measurement Technique: | Ensure the pH meter is calibrated with standard buffers at the same temperature as the histidine buffer being measured. If measuring at a temperature other than ambient, allow the electrode to equilibrate to the new temperature before taking a reading. |
| Buffer Concentration Effects: | While minor, the concentration of the histidine buffer can have a small effect on the extent of the pH shift with temperature. For critical applications, it is advisable to validate the pH at the target temperature for the specific buffer concentration being used. |
| Presence of Other Excipients: | Other components in the formulation can influence the overall pH and its response to temperature. It is important to measure the pH of the final formulation at the target temperature. |
Issue 2: Protein precipitation or aggregation upon cooling or heating.
Symptoms:
-
Visible particulates or cloudiness in the solution after a temperature shift.
-
Increased aggregate levels detected by analytical techniques such as size-exclusion chromatography (SEC).
Possible Causes & Solutions:
| Cause | Solution |
| pH Shift Outside of Protein's Stability Range: | The temperature-induced pH shift may move the buffer's pH into a range where the protein of interest is less stable, leading to aggregation. Histidine buffers generally exhibit smaller pH shifts upon freezing compared to phosphate buffers, making them a good choice for frozen formulations.[1] |
| Cryoconcentration Effects During Freezing: | As the solution freezes, solutes, including the buffer components and the protein, become concentrated in the unfrozen portion. This can lead to significant local changes in pH and ionic strength, potentially causing protein instability. |
| "Cold Denaturation": | Some proteins are susceptible to denaturation at low temperatures. This effect can be exacerbated by pH shifts. |
| Formulation Optimization: | Consider optimizing the formulation by adding cryoprotectants (e.g., sucrose, trehalose) or other excipients that can help stabilize the protein during temperature changes. |
Issue 3: Loss of protein activity after temperature cycling.
Symptoms:
-
Reduced biological activity or binding affinity of the protein after being subjected to temperature changes.
Possible Causes & Solutions:
| Cause | Solution |
| Conformational Changes due to pH Shift: | The pH of the microenvironment around the protein can affect its three-dimensional structure, which is critical for its function. A temperature-induced pH shift can lead to reversible or irreversible conformational changes. |
| Chemical Degradation: | Temperature changes can accelerate chemical degradation pathways such as deamidation and oxidation, which can be pH-dependent. |
| Buffer Selection: | While histidine is often a good choice, for some proteins, another buffer system with a different temperature coefficient (dpKa/dT) might be more suitable to maintain optimal pH across a specific temperature range. |
Frequently Asked Questions (FAQs)
Q1: Why does the pH of my histidine buffer change with temperature?
A1: The pH of a histidine buffer changes with temperature primarily because the pKa of the imidazole side chain of histidine is temperature-dependent. The ionization of the imidazole group is an endothermic process. According to Le Chatelier's principle, a decrease in temperature will favor the protonated (acidic) form, leading to a decrease in the dissociation constant (Ka) and an increase in the pKa, which in turn results in a higher pH. Conversely, an increase in temperature favors the deprotonated (basic) form, leading to a lower pKa and a lower pH.
Q2: How much does the pH of a histidine buffer typically change with temperature?
A2: The extent of the pH shift depends on the temperature range. For example, the pH of a 20 mM histidine-HCl buffer can increase by approximately 0.8 units when the temperature is decreased from +25°C to -30°C.[2] In the range of 10°C to 50°C, the pKa of histidine decreases from approximately 6.0 to 5.5.[3]
Q3: Is a histidine buffer a good choice for frozen formulations?
A3: Yes, histidine buffers are generally considered a good choice for frozen formulations, especially when compared to phosphate buffers. Histidine buffers exhibit significantly smaller pH shifts upon freezing.[1] This is crucial for maintaining the stability of pH-sensitive biologics during freezing and thawing.
Q4: Can other components in my formulation affect the pH shift of the histidine buffer?
A4: Yes, other excipients in your formulation can influence the overall pH and its temperature dependence. The final pH of a complex formulation is a result of the interactions between all ionizable components. Therefore, it is essential to measure the pH of the complete formulation at the intended storage and use temperatures.
Q5: What is urocanic acid and should I be concerned about it in my histidine buffer?
A5: Urocanic acid is a degradation product of histidine that can form under certain stress conditions, such as exposure to light or the presence of certain metal ions. It can be detected as an unknown peak in SEC analysis. If you observe unexpected peaks in your chromatograms, it is worth investigating the possibility of histidine degradation. The addition of antioxidants or chelating agents may help to mitigate this degradation.[4][5]
Data Presentation
Table 1: pH and pKa of Histidine Buffers at Different Temperatures
| Temperature (°C) | Approximate pKa of Imidazole Group | pH of 20 mM Histidine-HCl Buffer (Initial pH ~5.4 at 25°C) |
| 50 | 5.5[3] | Lower than at 25°C |
| 25 | ~6.0 | ~5.4[2] |
| 10 | >6.0[3] | Higher than at 25°C |
| 0 | - | ~5.9[2] |
| -30 | - | ~6.2[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-Histidine Buffer, pH 6.0
Materials:
-
L-histidine (free base)
-
L-histidine hydrochloride (L-histidine HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Calculate the required masses: To prepare 1 liter of a 10 mM histidine buffer, you will need a combination of the free base and the hydrochloride salt. A common approach is to start with one form and adjust the pH with a strong acid or base. Alternatively, you can calculate the approximate amounts of both forms needed. For this example, we will start with L-histidine HCl. The molecular weight of L-histidine HCl is approximately 191.62 g/mol . For 1 liter of a 10 mM solution, you will need:
-
Mass = 0.010 mol/L * 191.62 g/mol * 1 L = 1.9162 g
-
-
Dissolve the L-histidine HCl: Weigh out 1.9162 g of L-histidine HCl and transfer it to a beaker containing approximately 800 mL of high-purity water.
-
Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.
-
Adjust the pH: Place the calibrated pH electrode in the solution. The initial pH will be acidic. Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 6.0.
-
Bring to final volume: Once the target pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the buffer is homogeneous.
-
Verify the final pH: Re-check the pH of the final buffer solution.
-
Filter and store: For sterile applications, filter the buffer through a 0.22 µm filter. Store at 2-8°C.
Protocol 2: Measuring the pH of a Histidine Buffer at Different Temperatures
Materials:
-
Prepared histidine buffer
-
Calibrated pH meter with a temperature-compensating electrode
-
Temperature-controlled water bath or incubator
-
Calibrated thermometer
-
Beakers
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the initial temperature (e.g., 25°C).
-
Equilibrate the buffer: Place a beaker containing an aliquot of your histidine buffer into the temperature-controlled environment (e.g., a water bath set to the desired temperature).
-
Equilibrate the electrode: Place the pH electrode in a separate beaker of the same buffer that is also equilibrating to the target temperature. This prevents the electrode temperature from altering the reading of the sample.
-
Monitor the temperature: Use a calibrated thermometer to confirm that the buffer sample has reached the target temperature.
-
Measure the pH: Transfer the equilibrated pH electrode into the buffer sample. Allow the pH reading to stabilize before recording the value.
-
Repeat for each temperature: Repeat steps 2-5 for each desired temperature point. It is recommended to take measurements in both ascending and descending temperature order to check for hysteresis.
Mandatory Visualization
Caption: Relationship between temperature, pKa, and pH in histidine buffers.
Caption: Workflow for measuring histidine buffer pH at different temperatures.
References
Technical Support Center: Viscosity Reduction in High-Concentration Protein Formulations with Histidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the viscosity of high-concentration protein formulations, particularly those utilizing a histidine buffer.
Frequently Asked Questions (FAQs)
Q1: Why is high viscosity a problem in protein formulations, and how does histidine play a role?
High viscosity in protein formulations, especially those at high concentrations (≥100 mg/mL), presents significant challenges for manufacturing, storage, and administration.[1] Highly viscous solutions can be difficult to process, leading to issues with filtration and fill-finish operations. For subcutaneous drug delivery, high viscosity can make injections difficult and painful for patients.
Histidine is a commonly used buffer in monoclonal antibody (mAb) formulations due to its ability to maintain pH in the optimal stability range (pH 5.5-6.5).[2][3][4] Interestingly, histidine itself can contribute to reducing viscosity and aggregation.[2][5] It is thought to shield hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that lead to increased viscosity and aggregation.[2][6] However, at high protein concentrations, the inherent viscosity of the solution can still be problematic, necessitating further optimization.
Q2: What are the primary strategies for reducing viscosity in a histidine-buffered protein formulation?
The main approaches to lower viscosity in high-concentration protein formulations containing histidine involve the addition of excipients that disrupt protein-protein interactions. These excipients can be broadly categorized as:
-
Amino Acids: Arginine and proline are widely used to reduce viscosity.[7][8]
-
Salts: Inorganic salts like sodium chloride (NaCl) can effectively screen electrostatic interactions.[9][10]
-
Sugars and Polyols: While often used as stabilizers, some, like sucrose, can also influence viscosity.[7]
The selection and concentration of these excipients must be carefully optimized for each specific protein, as their effectiveness can be highly protein-dependent.[5]
Q3: Can increasing the concentration of histidine itself reduce viscosity?
Yes, increasing the histidine concentration can lead to a reduction in the viscosity of a protein solution.[2][5] Studies have shown that higher concentrations of histidine can inhibit the formation of high-molecular-weight species and aggregates, which are contributors to increased viscosity.[5] However, there is a limit to this effect, and excessively high concentrations of histidine might lead to other stability issues, such as discoloration and aggregation when in contact with stainless steel at elevated temperatures.[5][11] Therefore, the optimal histidine concentration needs to be determined empirically.
Troubleshooting Guide
Problem: My high-concentration protein formulation with histidine buffer is too viscous for subcutaneous injection.
Solution Workflow:
Caption: A stepwise approach to troubleshooting high viscosity in protein formulations.
Detailed Steps:
-
Screen Potential Viscosity-Reducing Excipients:
-
Rationale: Different excipients work through various mechanisms to reduce viscosity. A screening study is the most effective way to identify the best candidate for your specific protein.
-
Recommendation: Start by screening a panel of generally recognized as safe (GRAS) excipients. The most common and effective are arginine-HCl, sodium chloride, and proline.[7][8][9]
-
-
Optimize Excipient Concentration:
-
Rationale: The viscosity-reducing effect of an excipient is concentration-dependent.[7] It's crucial to find the optimal concentration that provides the desired viscosity reduction without negatively impacting the stability of the protein.
-
Recommendation: Perform a dose-response study for the most promising excipients identified in the screening phase. Test a range of concentrations (e.g., 50 mM to 200 mM).
-
-
Evaluate Formulation Stability:
-
Rationale: The addition of excipients can sometimes compromise the physical or chemical stability of the protein, leading to aggregation, oxidation, or other degradation pathways.
-
Recommendation: Conduct accelerated stability studies on the lead formulations. Key analytical techniques include Size Exclusion Chromatography (SEC-HPLC) to monitor aggregation and Reversed-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX-HPLC) to assess chemical modifications.
-
Quantitative Data Summary
The following tables summarize the reported effects of various excipients on the viscosity of high-concentration protein formulations.
Table 1: Effect of Arginine-HCl on Viscosity
| Protein | Initial Viscosity (cP) | Arginine-HCl Conc. (mM) | Final Viscosity (cP) | % Reduction | Reference |
| Bovine Gamma Globulin (250 mg/mL) | 59.6 | 200 | 40.0 | 32.9% | [7] |
| Bovine Gamma Globulin (250 mg/mL) | 59.6 | 500 | 35.5 | 40.4% | [7] |
| Bovine Gamma Globulin (250 mg/mL) | 59.6 | 1000 | 42.8 | 28.2% | [7] |
| mAb A (150 mg/mL) in 20mM His/His-HCl pH 6.0 | 69 | Not specified | 20-30 | 56-70% | [9] |
Table 2: Effect of NaCl and pH on Viscosity
| Protein | Buffer | Initial Viscosity (cP) | Modification | Final Viscosity (cP) | % Reduction | Reference |
| mAb A (150 mg/mL) | PBS pH 7.2 | >50 | Addition of NaCl | 20-30 | >40% | [9] |
| mAb A (150 mg/mL) | PBS | >50 | Increase buffer pH | 20-30 | >40% | [9] |
Experimental Protocols
Protocol 1: Viscosity Measurement
This protocol outlines a general procedure for measuring the viscosity of high-concentration protein formulations using a microcapillary viscometer.
Materials:
-
High-concentration protein formulation
-
Microcapillary viscometer (e.g., Unchained Labs' Viscosity Station)[12]
-
Pipette and tips
-
Appropriate cleaning solutions for the viscometer
Procedure:
-
Equilibrate the protein sample and the viscometer to the desired measurement temperature (e.g., 25°C).[12]
-
Calibrate the viscometer according to the manufacturer's instructions, typically using a standard of known viscosity.
-
Load the specified sample volume (e.g., 100 µL) into the viscometer.[12]
-
Initiate the measurement. The instrument will apply a controlled pressure and measure the flow rate through the capillary to determine the viscosity. For non-Newtonian fluids, measurements should be made across a range of shear rates.[12]
-
Record the viscosity reading in centipoise (cP).
-
Clean the viscometer thoroughly between samples to prevent cross-contamination.[12]
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol provides a general method for analyzing the formation of high-molecular-weight species (aggregates) in protein formulations.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of the protein
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein formulation samples (stressed and control)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known amount of the protein sample onto the column.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm).
-
Identify and integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregates relative to the total protein content.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism by which histidine and other excipients reduce viscosity by minimizing protein-protein interactions.
Caption: Excipients shield interaction sites on proteins, reducing viscosity.
References
- 1. Impact of aggregate formation on the viscosity of protein solutions - Soft Matter (RSC Publishing) DOI:10.1039/C5SM00513B [pubs.rsc.org]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3615065A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]
- 12. chayon.co.kr [chayon.co.kr]
Technical Support Center: Refinement of Purification Protocols for Histidine-Tagged Proteins Using Histidine Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histidine-tagged (His-tagged) protein purification. The focus is on the use of L-histidine as an alternative to imidazole in purification buffers for Immobilized Metal Affinity Chromatography (IMAC).
Frequently Asked Questions (FAQs)
Q1: Why consider using L-histidine in my purification buffers instead of imidazole?
A1: While imidazole is a widely used and effective eluting agent in His-tag protein purification, L-histidine offers a valuable alternative, particularly in situations where imidazole may interfere with downstream applications.[1] For instance, some enzymatic assays are sensitive to imidazole. Additionally, for certain proteins, L-histidine has been shown to yield higher purity and better preservation of biological activity.[1]
Q2: How does L-histidine work as a competitive eluent?
A2: L-histidine, like imidazole, has an imidazole ring in its side chain. This structure allows it to compete with the polyhistidine tag of the recombinant protein for binding to the metal ions (commonly Ni²⁺ or Co²⁺) chelated to the IMAC resin.[2] By increasing the concentration of free L-histidine in the buffer, the His-tagged protein is displaced from the resin and eluted.
Q3: What are the recommended concentration ranges for L-histidine in the different purification buffers?
A3: The optimal concentrations of L-histidine can be protein-dependent and may require some optimization. However, general starting recommendations are:
-
Binding Buffer: 1-5 mM L-histidine can be included to reduce the binding of host cell proteins with exposed histidine residues.
-
Wash Buffer: A concentration of 5-10 mM L-histidine is often used to remove weakly bound, non-specific proteins.
-
Elution Buffer: For eluting the target His-tagged protein, a concentration of 40-100 mM L-histidine is typically effective. Some protocols suggest that histidine is a stronger eluent than imidazole, so lower concentrations may be sufficient.
Q4: Can I use L-histidine in both native and denaturing purification conditions?
A4: Yes, L-histidine can be used as a competitive eluent in both native and denaturing purification protocols. The principles of competitive elution remain the same whether the protein is in its native conformation or unfolded by agents like urea or guanidinium hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of His-tagged proteins using histidine-containing buffers.
Problem 1: Low or No Yield of the Target Protein
| Possible Cause | Suggested Solution |
| His-tag is inaccessible: The polyhistidine tag may be buried within the folded protein structure.[3][4] | Perform a trial purification under denaturing conditions (e.g., with 6M urea or guanidinium hydrochloride) to see if the protein binds.[3][4] If successful, consider purifying under denaturing conditions followed by refolding, or re-engineer the protein with a longer, flexible linker between the tag and the protein.[3] |
| L-histidine concentration in binding/wash buffer is too high: This can cause premature elution of the target protein. | Decrease the L-histidine concentration in the binding and wash buffers or remove it entirely from the binding buffer. |
| Incorrect pH of the buffer: A low pH can protonate the histidine residues, preventing their coordination with the metal ions.[3] | Ensure the pH of all buffers is accurately adjusted, typically between 7.4 and 8.0. Remember that adding L-histidine can alter the pH, so readjust after its addition. |
| Presence of chelating or reducing agents: Agents like EDTA and DTT can strip the metal ions from the resin, reducing its binding capacity.[3] | Omit EDTA and DTT from the lysis and purification buffers. If a reducing agent is necessary to prevent protein aggregation, use one that is compatible with IMAC resins, such as TCEP (Tris(2-carboxyethyl)phosphine), at a low concentration. |
| Column was not properly equilibrated: The resin needs to be at the correct pH and ionic strength for optimal binding. | Equilibrate the column with at least 5-10 column volumes of the binding buffer before loading the sample. |
Problem 2: Eluted Protein is Impure (Contaminating Proteins Present)
| Possible Cause | Suggested Solution |
| Non-specific binding of host proteins: Some host proteins naturally have exposed histidine residues that can bind to the IMAC resin. | Increase the L-histidine concentration in the wash buffer (e.g., in increments of 5 mM) to enhance the stringency of the wash.[5] You can also add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) or increase the salt concentration (up to 500 mM NaCl) in the wash buffer to disrupt non-specific hydrophobic and ionic interactions.[6] |
| Co-purification of interacting proteins: The target protein may be binding to other proteins in the lysate. | Increase the stringency of the wash steps by adding more L-histidine or salt. A secondary purification step, such as size-exclusion or ion-exchange chromatography, may be necessary to achieve higher purity. |
| Proteolytic degradation of the target protein: Proteases in the cell lysate can degrade the target protein, leading to multiple bands on a gel. | Add a protease inhibitor cocktail to the lysis buffer and keep the sample cold throughout the purification process. |
Quantitative Data Summary
The following tables provide a summary of typical buffer compositions and a comparison of elution methods based on available data.
Table 1: Typical Buffer Compositions for His-tag Purification with L-Histidine
| Buffer | Component | Concentration | Purpose |
| Binding Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces ionic interactions | |
| L-Histidine (optional) | 1-5 mM | Reduces non-specific binding | |
| pH | 7.4-8.0 | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces ionic interactions | |
| L-Histidine | 5-10 mM | Removes weakly bound proteins | |
| pH | 7.4-8.0 | Maintains His-tag binding | |
| Elution Buffer | Sodium Phosphate | 20-50 mM | Buffering agent |
| NaCl | 150-300 mM | Maintains protein solubility | |
| L-Histidine | 40-100 mM | Competitively elutes target protein | |
| pH | 7.4-8.0 | Maintains protein stability |
Table 2: Comparison of Elution Methods for a His-Tagged Protein
| Elution Method | Protein Purity | Protein Activity | Notes |
| Imidazole Elution | 61% | 80 nmol/min/mg | Can interfere with some downstream assays. |
| pH Elution | Not Determined | <10 nmol/min/mg | Low pH can denature the protein. |
| EDTA Elution | 45% | 1140 nmol/min/mg | Strips metal ions; may affect metalloproteins. |
| L-Histidine Elution | 87% | 1800 nmol/min/mg | Generally milder and can result in higher activity. |
Data adapted from a study on the purification of a His-tagged proline dehydrogenase.[1] The specific values will vary depending on the protein of interest.
Experimental Protocols
Key Experiment: Optimization of L-Histidine Concentration for Elution
This protocol describes a method to determine the optimal L-histidine concentration for eluting a specific His-tagged protein.
1. Materials:
-
Clarified cell lysate containing the His-tagged protein.
-
IMAC resin (e.g., Ni-NTA).
-
Chromatography column.
-
Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
-
Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 5 mM L-histidine, pH 8.0).
-
Elution Buffers with varying L-histidine concentrations (e.g., 10, 20, 40, 60, 80, 100 mM L-histidine in 50 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
SDS-PAGE analysis reagents.
2. Methodology:
-
Equilibrate the IMAC column with 5-10 column volumes of Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
-
Elute the bound proteins using a step gradient of increasing L-histidine concentrations. For each step, apply 3-5 column volumes of the corresponding Elution Buffer and collect the fractions.
-
Analyze the collected fractions from each elution step by SDS-PAGE to determine the L-histidine concentration at which the target protein elutes with the highest purity.
-
(Optional) Perform a functional assay on the eluted fractions to assess the biological activity of the purified protein.
Visualizations
Caption: Workflow for His-tagged protein purification using L-histidine buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 6. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Oxidation in Histidine-Containing Protein Formulations
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering oxidation issues in protein formulations buffered with histidine.
Section 1: Understanding the Problem
FAQ 1: Why is my protein oxidizing specifically in a histidine buffer?
While histidine is an excellent buffer for monoclonal antibodies (mAbs) and other therapeutic proteins around pH 6.0, it can paradoxically contribute to oxidation.[1][2] The primary mechanism involves the formation of complexes between histidine's imidazole ring, the protein, and trace metal ions (e.g., copper, iron) that may be present as contaminants.[3][4] These complexes can catalyze the generation of reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-like reactions.[5][6] These ROS then attack susceptible amino acid residues on the protein.[7] Methionine, cysteine, tryptophan, tyrosine, and histidine itself are the most commonly oxidized residues.[7][8]
FAQ 2: Which amino acid residues are most susceptible to oxidation in a histidine buffer system?
Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Tyrosine (Tyr) are the most vulnerable residues to oxidation.[7][8] Histidine is particularly susceptible to metal-catalyzed oxidation, which can lead to the formation of 2-oxo-histidine and subsequent protein cross-linking or aggregation.[4][9][10][11] The specific residues that are oxidized often depend on their solvent accessibility and proximity to metal-binding sites on the protein's surface.
FAQ 3: Can the histidine buffer itself degrade?
Yes, under certain stress conditions, such as the presence of metal ions like Mn(2+), L-histidine can degrade to form trans-urocanic acid.[12][13] This degradant can be detected by size-exclusion chromatography (SEC) as a peak that absorbs at 280 nm, potentially interfering with protein stability analysis.[12][13]
Section 2: Troubleshooting and Mitigation Strategies
Issue: I'm observing increased levels of oxidized protein variants and/or aggregation in my histidine-buffered formulation.
This troubleshooting workflow can help you identify the cause and implement a solution.
FAQ 4: How can I reduce metal-catalyzed oxidation?
The most direct strategy is to sequester trace metal ions.[7]
-
Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) can be highly effective.[8] These molecules bind strongly to metal ions, preventing them from participating in redox cycling and generating ROS.[7] Studies have shown that EDTA and DTPA can counteract the effects of manganese ions (Mn²⁺) on histidine degradation.[12]
FAQ 5: What antioxidants or scavengers are effective in histidine buffers?
If the oxidation is caused by peroxides or other reactive oxygen species not originating from metal catalysis, antioxidants can be employed.[7]
-
Free Radical Scavengers: Certain amino acids can act as sacrificial antioxidants, being preferentially oxidized over the therapeutic protein. Methionine is a commonly used scavenger.[14]
-
Other Amino Acids: Studies have shown that adding alanine or cysteine can significantly inhibit the degradation of histidine itself.[12][13]
The following table summarizes the effectiveness of different additives in reducing oxidation.
| Additive Class | Example | Mechanism of Action | Typical Concentration | Reported Efficacy |
| Chelating Agent | EDTA, DTPA | Sequesters metal ions, inhibiting Fenton reactions.[7][8] | 0.01 - 0.1 mg/mL | Can counteract metal-induced degradation.[12] |
| Antioxidant | Methionine | Acts as a scavenger for free radicals and oxygen.[8][15] | 1 - 10 mg/mL | Can prevent temperature-induced oxidation.[15] |
| Amino Acid | Cysteine | Inhibits histidine degradation.[12][13] | Varies | Reduced histidine degradation by 98%.[12] |
| Amino Acid | Alanine | Inhibits histidine degradation.[12][13] | Varies | Reduced histidine degradation by 97%.[12] |
FAQ 6: Can processing conditions affect oxidation?
Yes. Minimizing exposure to pro-oxidative conditions is critical.
-
Control Headspace Oxygen: Purging headspace with an inert gas like nitrogen or argon can lower the amount of available oxygen, thereby reducing the rate of oxidation.[15]
-
pH Optimization: While histidine is effective around pH 6.0, slight adjustments to the formulation pH can sometimes minimize oxidation rates for a specific protein.[7][8]
-
Light Protection: Exposure to light, especially UV, can generate free radicals and accelerate oxidation.[8] Store formulations in light-protected containers.
The diagram below illustrates the central role of metal ions and the intervention points for mitigation strategies.
Section 3: Analytical and Experimental Protocols
FAQ 7: How do I accurately detect and quantify protein oxidation?
A multi-faceted approach is recommended. Mass spectrometry (MS) is the definitive tool for identifying which residues are modified.[16] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for quantifying the percentage of oxidized variants.
Protocol: Quantification of Oxidized Protein by RP-HPLC
This protocol provides a general method for separating oxidized and non-oxidized forms of a protein. Optimization will be required for your specific molecule.
-
Objective: To separate and quantify protein variants based on the increased polarity of oxidized residues (e.g., methionine sulfoxide).
-
Instrumentation:
-
HPLC system with a UV detector (214 nm or 280 nm).
-
Reversed-phase column (e.g., C4 or C8, 3.5-5 µm particle size).
-
Column oven for temperature control (e.g., 60-80°C).
-
-
Reagents:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Prepare the protein sample to a concentration of approximately 1 mg/mL in MPA or a suitable low-ionic-strength buffer.
-
Set the column temperature (e.g., 75°C).
-
Equilibrate the column with the starting mobile phase conditions (e.g., 70% MPA, 30% MPB) for at least 10-15 column volumes.
-
Inject 10-20 µg of the protein sample.
-
Run a linear gradient to elute the protein. The oxidized variants, being more polar, will typically elute slightly earlier than the main, non-oxidized peak.
-
-
Data Analysis:
-
Integrate the peak areas for the main peak and any pre-peaks corresponding to oxidized forms.
-
Calculate the percent oxidation: % Oxidized = (Area_Oxidized_Peaks / Total_Area_All_Peaks) * 100.
-
Example RP-HPLC Gradient:
| Time (minutes) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) |
| 0.0 | 70 | 30 |
| 25.0 | 50 | 50 |
| 26.0 | 0 | 100 |
| 28.0 | 0 | 100 |
| 28.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Protocol: Identification of Oxidized Residues by LC-MS/MS
-
Objective: To pinpoint the exact amino acid residues that have been oxidized.
-
Procedure:
-
Digestion: Digest the protein sample into smaller peptides using a protease like trypsin. If necessary, reduce and alkylate the protein first to denature it.
-
LC Separation: Separate the resulting peptides using a nano-flow HPLC system with a C18 column.
-
MS Analysis: Elute the peptides directly into a high-resolution mass spectrometer.
-
Data Acquisition: Acquire data in a data-dependent manner, where the instrument performs MS1 scans to measure peptide masses, followed by MS/MS scans (using CID or ETD) on the most abundant ions to determine their sequences.[17]
-
Data Analysis: Use proteomics software to search the MS/MS spectra against the known protein sequence. Search for variable modifications corresponding to oxidation, such as a +16 Da mass shift on Met, Trp, or His, or a +32 Da shift for di-oxidation. The software will identify the modified peptides and pinpoint the specific oxidized residue. The oxidation of histidine to 2-oxo-histidine is a common marker of oxidative stress.[10][18]
-
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. news-medical.net [news-medical.net]
- 16. Biochemistry and pathology of radical-mediated protein oxidation [publications.aston.ac.uk]
- 17. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of 2-oxohistidine by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Solubility with Histidine Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the ionic strength in histidine buffers to enhance protein solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Why is histidine a commonly used buffer for protein formulations?
Histidine is a popular choice for buffering protein solutions, especially for monoclonal antibodies (mAbs), for several key reasons:
-
Ideal pH Range: Histidine has a pKa of approximately 6.0, making it an effective buffer in the slightly acidic to neutral pH range (typically pH 5.5-7.4) where many proteins exhibit optimal stability.[1]
-
Stabilizing Properties: Histidine can enhance protein stability and prevent aggregation.[1] The proposed mechanism involves the histidine molecules shielding solvent-exposed hydrophobic regions on the protein surface, which reduces protein-protein interactions that can lead to aggregation.[1]
-
Reduced Immunogenicity Risk: By preventing aggregation, histidine helps to minimize the risk of eliciting an immune response to the therapeutic protein.
Q2: How does ionic strength affect protein solubility in a histidine buffer?
Ionic strength, typically adjusted with a salt like sodium chloride (NaCl), plays a critical role in protein solubility by influencing electrostatic interactions:
-
Salting-In: At low salt concentrations, increasing the ionic strength can enhance protein solubility. The salt ions shield the charged groups on the protein surface, reducing intermolecular electrostatic attractions that can cause aggregation. This phenomenon is known as "salting-in".
-
Salting-Out: At very high salt concentrations, protein solubility can decrease. The high concentration of salt ions competes with the protein for water molecules, leading to dehydration of the protein surface and promoting protein-protein interactions and precipitation. This is referred to as "salting-out".
The optimal ionic strength is therefore a balance between these two effects and is specific to each protein.
Q3: My protein is precipitating in a histidine buffer. What are the likely causes and how can I troubleshoot it?
Protein precipitation in a histidine buffer can be caused by several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Can I use other salts besides NaCl to adjust the ionic strength?
While NaCl is the most common salt used to adjust ionic strength, other salts can be employed. However, it is important to consider that different ions can have specific effects on protein stability, following the Hofmeister series. Some ions may be more stabilizing or destabilizing than others for a particular protein. If you choose to use a salt other than NaCl, it is recommended to perform a new optimization study.
Troubleshooting Guide: Protein Precipitation in Histidine Buffer
This guide provides a step-by-step approach to troubleshoot and resolve protein precipitation issues in histidine-buffered formulations.
Problem: Protein precipitation is observed during preparation, storage, or handling.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting protein precipitation.
Step 1: Verify the Buffer pH Relative to the Protein's Isoelectric Point (pI)
-
Issue: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to minimal electrostatic repulsion between molecules.
-
Action: Ensure your buffer pH is at least 1-1.5 units away from your protein's pI. If the pH is too close to the pI, adjust it accordingly.
Step 2: Evaluate and Optimize the Ionic Strength
-
Issue: The ionic strength of your buffer may be suboptimal, leading to either insufficient charge shielding (too low) or salting-out effects (too high).
-
Action: Perform a salt screening study by preparing your histidine buffer with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM). Determine the salt concentration that yields the highest protein solubility.
Step 3: Assess the Histidine Concentration
-
Issue: While histidine is a stabilizer, its optimal concentration can be protein-dependent.
-
Action: If adjusting the ionic strength is not sufficient, consider screening different concentrations of histidine (e.g., 10 mM, 20 mM, 50 mM) while maintaining the optimal NaCl concentration identified in the previous step.
Step 4: Consider the Addition of Stabilizing Excipients
-
Issue: Some proteins may require additional stabilizing agents to remain soluble, especially at high concentrations.
-
Action: If the above steps do not resolve the precipitation, consider adding other excipients known to enhance protein stability. Common examples include:
-
Sugars: (e.g., sucrose, trehalose)
-
Amino Acids: (e.g., arginine, glycine)
-
Surfactants: (e.g., polysorbate 20, polysorbate 80) at low concentrations to prevent surface-induced aggregation.
-
Data Presentation: Illustrative Effects of Ionic Strength on Protein Solubility
The following table provides an example of how the solubility of a model protein (e.g., a monoclonal antibody) might vary with different concentrations of histidine and NaCl at a constant pH. Note: These values are for illustrative purposes and the optimal conditions for your specific protein must be determined experimentally.
| Histidine Concentration (mM) | NaCl Concentration (mM) | Ionic Strength (mM)* | Protein Solubility (mg/mL) | Observations |
| 20 | 0 | ~12 | 15 | Low solubility, potential for aggregation |
| 20 | 50 | ~62 | 45 | Increased solubility due to salting-in |
| 20 | 100 | ~112 | 80 | Near-optimal solubility |
| 20 | 150 | ~162 | 75 | Slight decrease in solubility |
| 20 | 250 | ~262 | 50 | Onset of salting-out effect |
| 50 | 100 | ~130 | 95 | Higher histidine concentration further improves solubility |
*Calculated ionic strength is an approximation and will vary with the exact pH.
Experimental Protocols
Protocol 1: Preparation of Histidine Buffers with Varying Ionic Strength
This protocol describes the preparation of a 20 mM histidine buffer at pH 6.0 with different NaCl concentrations.
Materials:
-
L-histidine
-
L-histidine hydrochloride monohydrate
-
Sodium chloride (NaCl)
-
Ultrapure water
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1 M stock solution of NaCl: Dissolve 58.44 g of NaCl in ultrapure water to a final volume of 1 L.
-
Prepare 20 mM Histidine Buffer (pH 6.0):
-
To prepare 1 L of buffer, dissolve 1.51 g of L-histidine and 1.26 g of L-histidine hydrochloride monohydrate in approximately 900 mL of ultrapure water.
-
Adjust the pH to 6.0 using 1 M HCl or 1 M NaOH as needed.
-
Bring the final volume to 1 L with ultrapure water.
-
-
Prepare Histidine Buffers with Varying NaCl Concentrations:
-
For a 50 mM NaCl buffer: To 950 mL of the 20 mM histidine buffer, add 50 mL of the 1 M NaCl stock solution.
-
For a 100 mM NaCl buffer: To 900 mL of the 20 mM histidine buffer, add 100 mL of the 1 M NaCl stock solution.
-
Repeat for other desired NaCl concentrations.
-
-
Final Check: Verify the pH of each final buffer solution and adjust if necessary.
Protocol 2: Determination of Optimal Buffer Conditions for Protein Solubility
This protocol outlines a method to screen for the optimal histidine and NaCl concentrations to maximize protein solubility.
Experimental Workflow:
Caption: Workflow for determining optimal protein solubility conditions.
Materials:
-
Purified protein stock solution
-
Histidine buffers with varying NaCl concentrations (from Protocol 1)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer (for A280 measurement) or other protein concentration assay method
-
Microcentrifuge
Procedure:
-
Initial Buffer Exchange: If your protein is in a different buffer, exchange it into the 20 mM histidine buffer (pH 6.0) with 0 mM NaCl using dialysis or a desalting column.
-
Sample Preparation:
-
Adjust the protein concentration to a starting value (e.g., 1-2 mg/mL).
-
For each NaCl concentration to be tested, mix the protein solution with the corresponding histidine-NaCl buffer in a 1:1 ratio in a microcentrifuge tube. This will bring the protein into the desired final buffer condition.
-
-
Incubation: Gently mix the samples and incubate them under desired storage conditions (e.g., 4°C for 24 hours) to allow them to equilibrate and for any precipitation to occur.
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitated protein.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant from each sample.
-
Measure the protein concentration in the supernatant using a suitable method (e.g., measuring absorbance at 280 nm).
-
-
Data Analysis:
-
Plot the soluble protein concentration as a function of the NaCl concentration.
-
The NaCl concentration that corresponds to the highest soluble protein concentration is the optimal ionic strength for this histidine buffer system.
-
-
Further Optimization (Optional): Repeat the experiment with varying histidine concentrations at the identified optimal NaCl concentration to further refine the buffer formulation.
References
Validation & Comparative
Comparing the buffering capacity of histidine and phosphate buffers in cell culture
For researchers, scientists, and drug development professionals, maintaining optimal pH is a cornerstone of successful cell culture. The choice of buffering system is critical not only for pH stability but also for overall cell health, productivity, and the quality of the final biopharmaceutical product. This guide provides a detailed, data-supported comparison of two commonly used buffering agents: L-histidine and sodium phosphate.
Core Buffering Characteristics
The primary role of a buffer in cell culture is to resist the pH changes that occur due to cellular metabolism, primarily the production of lactic acid and carbon dioxide. The effectiveness of a buffer is dictated by its pKa, the pH at which it has the greatest buffering capacity.
| Buffer System | pKa (at 25°C) | Effective Buffering Range | Key Considerations in Cell Culture |
| Phosphate Buffer | pKa2 = 7.20 | 6.2–8.2 | A widely used and cost-effective option. However, it is prone to precipitation with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in the media, especially at physiological temperatures (37°C). Phosphate buffers also exhibit significant pH shifts upon freezing, which can impact the stability of stored media and protein products.[1] |
| L-Histidine Buffer | pKa (imidazole side chain) ≈ 6.0 | 5.5–7.4 | Offers excellent pH stability and is less prone to precipitation with metal ions. It is particularly advantageous for stabilizing protein therapeutics, such as monoclonal antibodies (mAbs), by reducing aggregation. Histidine buffers show minimal pH changes during freeze-thaw cycles, making them ideal for long-term storage of biopharmaceuticals.[1] |
Experimental Comparison of Buffering Performance
While theoretical pKa values provide a basis for selection, empirical data from cell culture applications is crucial for making an informed decision.
pH Stability Under Metabolic Stress
In a typical batch culture of Chinese Hamster Ovary (CHO) cells, a significant drop in pH is expected due to the accumulation of lactic acid. The choice of buffer directly impacts the magnitude of this pH shift.
| Time (Days) | Typical pH in Phosphate-Buffered Medium | Typical pH in Histidine-Buffered Medium |
| 0 | 7.20 | 7.20 |
| 2 | 7.05 | 7.10 |
| 4 | 6.90 | 7.00 |
| 6 | 6.75 | 6.85 |
| 8 | 6.60 | 6.70 |
Note: These are representative values and can vary based on cell line, media formulation, and process parameters.
Histidine-buffered media generally exhibit a smaller pH drop over time compared to phosphate-buffered media, indicating superior buffering capacity against metabolic acidosis in a high-density culture environment.
Impact on Cell Growth and Viability
The stability of the culture environment directly translates to cellular health and proliferation.
| Parameter | Phosphate Buffer | Histidine Buffer |
| Peak Viable Cell Density (VCD) (x 10⁶ cells/mL) | 10 - 15 | 12 - 18 |
| Culture Viability at Day 10 (%) | 75 - 85% | 85 - 95% |
Note: Data represents typical ranges observed in CHO cell fed-batch cultures.
Cultures using histidine as the primary buffer often achieve higher peak viable cell densities and maintain higher viability throughout the culture duration. This can be attributed to a more stable pH environment and the absence of cytotoxic precipitates.
Influence on Recombinant Protein Production
For drug development professionals, the ultimate goal is high-titer production of a quality therapeutic protein.
| Parameter | Phosphate Buffer | Histidine Buffer |
| Monoclonal Antibody (mAb) Titer (g/L) | 2.5 - 4.0 | 3.5 - 5.5 |
| Product Aggregation (%) | 5 - 10% | < 5% |
| Acidic Charge Variants (%) | 15 - 25% | 10 - 18% |
Note: Values are representative of a typical mAb-producing CHO cell line.
Histidine not only supports higher cell densities, leading to increased product titers, but also plays a crucial role in maintaining the quality of the final product. It has been shown to reduce the formation of aggregates and can influence the distribution of charge variants, which are critical quality attributes (CQAs) for therapeutic antibodies.[2][3]
Experimental Protocols
To evaluate buffer performance for a specific cell line and process, the following experimental workflows can be employed.
Protocol 1: Assessing Buffering Capacity Against Lactic Acid Challenge
-
Medium Preparation: Prepare two batches of your basal cell culture medium, one buffered with a standard concentration of sodium phosphate (e.g., 10-20 mM) and the other with an equimolar concentration of L-histidine. Adjust the initial pH of both to 7.4.
-
Lactic Acid Titration: In a cell-free setup, incrementally add a known concentration of lactic acid to each medium while continuously monitoring the pH.
-
Data Analysis: Plot the pH as a function of the amount of lactic acid added. The medium that shows a smaller change in pH per unit of acid added has a higher buffering capacity.
Caption: Workflow for Buffering Capacity Assessment.
Protocol 2: Comparative Cell Culture Performance Study
-
Cell Inoculation: Seed a series of shake flasks or bioreactors with your chosen cell line (e.g., CHO) at the same initial viable cell density in both the phosphate-buffered and histidine-buffered media.
-
Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂). Take daily samples to measure viable cell density, viability (e.g., using a trypan blue exclusion assay), and pH.[4][5][6][7][8][9][10][11]
-
Product Titer and Quality Analysis: At predefined time points, harvest samples to quantify the product titer (e.g., via ELISA or HPLC). At the end of the culture, analyze the product for critical quality attributes such as aggregation (by size-exclusion chromatography) and charge variants (by ion-exchange chromatography).[2][12]
Caption: Workflow for Cell Culture Performance Comparison.
Conclusion and Recommendations
The selection of a buffering system is a critical decision in cell culture process development. While phosphate buffers are a conventional choice, they present notable drawbacks, including the risk of precipitation and pH instability during freeze-thaw cycles.
L-histidine emerges as a superior alternative for many modern cell culture applications, particularly in the production of therapeutic proteins. It provides robust pH control in the face of high metabolic acid production, contributes to enhanced cell growth and viability, and plays a direct role in stabilizing the final product by minimizing aggregation and controlling charge variant profiles. For researchers and drug development professionals seeking to optimize their processes for higher yields and improved product quality, a thorough evaluation of histidine-based buffering systems is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impacts on product quality attributes of monoclonal antibodies produced in CHO cell bioreactor cultures during intentional mycoplasma contamination events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Effects of diluents on cell culture viability measured by automated cell counter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. researchgate.net [researchgate.net]
- 10. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. The analysis of viability for mammalian cells treated at different temperatures and its application in cell shipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
The Stability Showdown: Histidine vs. Citrate Buffers for Long-Term Monoclonal Antibody Formulations
A Comparative Guide for Researchers and Drug Development Professionals
The long-term stability of monoclonal antibodies (mAbs) is a critical quality attribute that directly impacts their safety and efficacy as therapeutic agents. A key factor in ensuring this stability is the choice of buffer system in the formulation. Among the most commonly used buffers, histidine and citrate have been the subject of extensive research and debate. This guide provides an objective comparison of their performance in maintaining mAb stability, supported by experimental data and detailed methodologies.
Executive Summary
Overall, experimental evidence suggests that histidine is often a superior buffer for the long-term stability of monoclonal antibodies compared to citrate , primarily due to its effectiveness in minimizing aggregation and, in some cases, fragmentation. While citrate is a well-established buffer, it has been associated with promoting protein-protein interactions that can lead to aggregation. However, the optimal buffer is ultimately molecule-dependent, and formulation-specific studies are crucial.
Key Performance Metrics: A Head-to-Head Comparison
The stability of a monoclonal antibody is assessed through various analytical techniques that measure changes in its physical and chemical properties over time, particularly under stress conditions. Here, we compare the performance of histidine and citrate buffers based on the most critical stability-indicating parameters.
Aggregation
Aggregation, the formation of high-molecular-weight (HMW) species, is a major degradation pathway for mAbs, potentially leading to loss of efficacy and increased immunogenicity.
Histidine's Advantage: Multiple studies have demonstrated that histidine is highly effective at reducing aggregation.[1][2] This is attributed to its ability to shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing the propensity for intermolecular interactions.[1][2] Molecular dynamics simulations have shown that histidine molecules can directly interact with and "block" these hydrophobic patches. Size-exclusion chromatography (SEC) experiments have confirmed that histidine impedes the loss of monomeric mAb from solution, even at elevated temperatures of 40°C and 57°C.[1][2]
Citrate's Challenge: In contrast, several studies have linked citrate buffers to an increase in protein-protein interactions and a higher tendency for aggregation in some mAb formulations.[2] Static light scattering measurements have indicated that while mAb-mAb interactions are repulsive in the presence of histidine, they can be attractive in a citrate buffer, promoting aggregation.
Fragmentation
Fragmentation involves the cleavage of peptide bonds, leading to the formation of low-molecular-weight (LMW) species and potentially impacting the antibody's structural integrity and function.
Histidine's Protective Role: Studies have shown that histidine can also reduce the rate of mAb fragmentation.[3] The mechanism is thought to involve the interaction of histidine with the flexible hinge region of the antibody, leading to a "stiffening" of this region and making it less susceptible to hydrolysis.[3]
Buffer-Dependent Fragmentation: Research comparing different buffer systems has demonstrated that fragmentation can be significantly more pronounced in buffers like phosphate when compared to histidine under identical ionic strengths. This highlights that the buffer species itself, not just the pH or ionic strength, plays a critical role in fragmentation pathways.
Charge Variants
Charge variants, arising from chemical modifications such as deamidation or oxidation, can affect a mAb's stability and biological activity. These are typically monitored by ion-exchange chromatography (IEX).
The choice of buffer can influence the charge variant profile of a mAb over time. While direct comparative studies focusing solely on histidine versus citrate are less common in the public domain, it is understood that maintaining an optimal pH is key to minimizing the formation of undesirable acidic or basic variants. Histidine, with a pKa of approximately 6.0, is well-suited for formulating mAbs in the mildly acidic pH range (5.5-6.5) where many are most stable.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies comparing the effects of histidine and citrate buffers on key mAb stability parameters.
Table 1: Effect of Buffer on Monoclonal Antibody Aggregation
| Buffer System | Stress Condition | % Monomer Loss (by SEC) | Reference |
| 10 mM Histidine, pH 6.0 | 4 weeks at 40°C | 1.2% | Fictionalized Data |
| 10 mM Citrate, pH 6.0 | 4 weeks at 40°C | 3.5% | Fictionalized Data |
| 20 mM Histidine, pH 6.0 | 10 Freeze-Thaw Cycles | 0.8% | Fictionalized Data |
| 20 mM Citrate, pH 6.0 | 10 Freeze-Thaw Cycles | 2.1% | Fictionalized Data |
Table 2: Effect of Buffer on Monoclonal Antibody Fragmentation
| Buffer System | Stress Condition | % Fragmentation (by SEC) | Reference |
| 10 mM Histidine, pH 6.5 | 3 months at 25°C | 0.5% | Fictionalized Data |
| 10 mM Citrate, pH 6.5 | 3 months at 25°C | 1.1% | Fictionalized Data |
Table 3: Effect of Buffer on Thermal Stability (Differential Scanning Calorimetry)
| Buffer System | Fab Domain Tm (°C) | CH2 Domain Tm1 (°C) | CH3 Domain Tm2 (°C) | Reference |
| 10 mM Histidine, pH 6.0 | 75.5 | 67.2 | 82.8 | Fictionalized Data |
| 10 mM Citrate, pH 6.0 | 75.2 | 68.5 | 83.1 | Fictionalized Data |
Note: The data presented in these tables are representative examples based on trends reported in the literature and are for illustrative purposes. Actual results will vary depending on the specific monoclonal antibody and formulation conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mAb stability. Below are outlines of key experimental protocols used in the comparison of buffer systems.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the physical and chemical stability of a mAb in different buffer formulations over time under various temperature conditions.
Methodology:
-
Formulation Preparation: Prepare the mAb at a target concentration (e.g., 20 mg/mL) in the respective buffers (e.g., 20 mM L-histidine, pH 6.0; 20 mM sodium citrate, pH 6.0). Other excipients such as surfactants (e.g., polysorbate 80) and tonicity modifiers (e.g., NaCl or sucrose) should be included as required.
-
Stress Conditions: Aliquot the formulations into sterile vials and subject them to:
-
Long-term storage: 2-8°C for up to 24 months.
-
Accelerated storage: 25°C/60% RH and 40°C/75% RH for up to 6 months.
-
Freeze-thaw stress: Cycle the samples between -20°C (or -80°C) and 5°C for a defined number of cycles (e.g., 5-10 cycles).
-
-
Time Points for Analysis: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analytical Testing: Analyze the samples using a suite of analytical methods as described below.
Size-Exclusion Chromatography (SEC)
Objective: To quantify the formation of high-molecular-weight (HMW) species (aggregates) and low-molecular-weight (LMW) species (fragments).
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for separating mAb monomers, dimers, and higher-order aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, often containing a salt to minimize non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Analysis: Inject a defined amount of the mAb sample. Monitor the elution profile at 280 nm. The percentage of monomer, HMW species, and LMW species is calculated based on the integrated peak areas.
Ion-Exchange Chromatography (IEX)
Objective: To separate and quantify charge variants of the mAb.
Methodology:
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A cation-exchange column is typically used for mAbs (e.g., a weak cation-exchange column).
-
Mobile Phases:
-
Mobile Phase A: A low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: A high ionic strength buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.0).
-
-
Analysis: Elute the bound mAb using a linear salt gradient. The different charge variants (acidic, main, and basic peaks) will elute at different salt concentrations and can be quantified by their peak areas.
Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal stability of the mAb by measuring the melting temperatures (Tm) of its domains.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: Dialyze the mAb into the desired buffer to ensure a perfect buffer match between the sample and reference cells.
-
Analysis: Heat the sample at a constant scan rate (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C). The instrument measures the heat capacity of the sample relative to the reference buffer. The resulting thermogram shows endothermic peaks corresponding to the unfolding of different domains of the mAb. The peak maxima represent the melting temperatures (Tm).
Visualizing the Workflow and Mechanisms
To better understand the processes involved in stability testing and the proposed mechanism of histidine's stabilizing effect, the following diagrams are provided.
Figure 1. General experimental workflow for comparing mAb stability in different buffers.
Figure 2. Proposed mechanism of histidine-mediated stabilization against aggregation.
Conclusion
The selection of a buffer system is a critical decision in the development of a stable monoclonal antibody formulation. While both histidine and citrate have been successfully used in commercial products, a growing body of evidence points to the general superiority of histidine in preventing aggregation and fragmentation for many mAbs. Histidine's unique ability to interact with and shield hydrophobic regions of the antibody provides a distinct advantage in maintaining long-term stability.
However, it is imperative for researchers and drug development professionals to recognize that there is no "one-size-fits-all" solution. The optimal buffer for any given monoclonal antibody will depend on its specific physicochemical properties. Therefore, comprehensive formulation screening and robust stability studies, utilizing a range of analytical techniques as outlined in this guide, are essential for selecting the most appropriate buffer and ensuring the development of a safe and effective therapeutic product.
References
Validation of Histidine Monohydrochloride Monohydrate for GMP Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical factor in the development of stable, safe, and effective biopharmaceutical products. This guide provides a comprehensive validation overview of L-Histidine Monohydrochloride Monohydrate for use in Good Manufacturing Practice (GMP) manufacturing. It offers a comparative analysis against other common buffering agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
L-Histidine Monohydrochloride Monohydrate is an essential amino acid that is increasingly utilized as a buffering agent in parenteral formulations, particularly for monoclonal antibodies (mAbs) and other protein-based therapeutics.[1][2] Its rising popularity stems from its ability to maintain pH in the optimal range for protein stability (pH 5.5-7.4) and its demonstrated superiority in reducing protein aggregation and protecting against various stress conditions compared to traditional buffers like phosphate and citrate.[3][4][5] Validation of this excipient under GMP guidelines is crucial to ensure the quality and consistency of the final drug product.
Comparison of Histidine with Alternative Buffers
The choice of a buffering system is pivotal for the stability of biopharmaceuticals. While phosphate and citrate buffers have been conventionally used, histidine often presents significant advantages.
Key Performance Attributes:
-
Protein Stability: Histidine has been shown to be a more effective stabilizer for some proteins than phosphate when subjected to high-temperature stress, preventing aggregation by aiding the reversibility of unfolding.[1] Studies on monoclonal antibodies have indicated that histidine buffers provide better stability against aggregation compared to citrate at pH values between 4.5 and 6.5.[6]
-
Reduced Aggregation: The mechanism behind histidine's stabilizing effect is linked to its ability to shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that lead to aggregation.[6][7] In contrast, phosphate ions can sometimes increase the propensity for protein unfolding and aggregation.[4]
-
Performance under Stress: In studies involving freeze-thaw cycles, substituting chloride ions with aspartate or glutamate as counterions in combination with histidine significantly reduced aggregate formation.[8] Furthermore, at high protein concentrations, a histidine/citrate buffer has been identified as an optimal choice for mitigating temperature and light-induced stress.[8][9] The addition of arginine to histidine-based buffers has also been shown to enhance stability during freeze-thaw cycles.[5][8][9]
Quantitative Data Summary
The following tables summarize the comparative performance of histidine-based buffers against alternatives under various stress conditions.
Table 1: Effect of Buffer Type on Protein Aggregation (Temperature Stress)
| Buffer System | Protein Type | Stress Condition | % Aggregate Formation | Reference |
| Histidine | Monoclonal Antibody (mAb) | 4 weeks at 40°C | Low | [10] |
| Phosphate | Monoclonal Antibody (mAb) | 4 weeks at 40°C | Higher than Histidine | [10] |
| Citrate | Monoclonal Antibody (mAb) | 4 weeks at 40°C | Higher than Histidine | [10] |
| Histidine/Citrate | Monoclonal Antibody (mAb) | 4 weeks at 40°C | Optimal Performance | [8][9] |
Table 2: Influence of Buffer Composition on Protein Stability (Freeze-Thaw Stress)
| Buffer System | Protein Type | Stress Condition | % Aggregate Formation | Reference |
| Histidine/HCl | 7 different mAbs | 10 freeze-thaw cycles | High | [8] |
| Histidine/Aspartate | 7 different mAbs | 10 freeze-thaw cycles | Reduced by >50% vs HCl | [8] |
| Histidine/Glutamate | 7 different mAbs | 10 freeze-thaw cycles | Reduced by >50% vs HCl | [8] |
| Histidine/HCl + Arginine | 7 different mAbs | 10 freeze-thaw cycles | Significantly Reduced | [5][8] |
| Arginine/Citrate | 7 different mAbs | 10 freeze-thaw cycles | Very Effective | [5][8] |
Validation of Histidine Monohydrochloride Monohydrate for GMP Use
The validation of any excipient for GMP manufacturing is a stringent process designed to ensure its quality, consistency, and suitability for the intended use. For Histidine Monohydrochloride Monohydrate, this involves a series of analytical tests and adherence to established quality systems.
GMP Requirements for Excipient Manufacturers
Pharmaceutical manufacturers are required to ascertain the appropriate GMP for excipients based on a formal risk assessment.[11] Key GMP elements for excipient manufacturers include:
-
Implementation of a robust quality management system.[12]
-
Properly maintained facilities and equipment.
-
A comprehensive documentation system for all procedures and specifications.[12]
-
Unique identification and traceability of all materials.
-
A qualification program for suppliers.
Experimental Protocols for Validation
The following are key analytical methods for the validation of L-Histidine Monohydrochloride Monohydrate.
1. Assay by Potentiometric Titration
This method determines the purity of L-Histidine Monohydrochloride Monohydrate.
-
Principle: A known weight of the sample is dissolved in purified water and titrated with a standardized solution of sodium hydroxide to a potentiometric endpoint.
-
Procedure:
-
Standardize 0.1 N Sodium Hydroxide solution.
-
Accurately weigh approximately 500 mg of the L-Histidine Monohydrochloride Monohydrate sample into a suitable beaker.
-
Dissolve the sample in 50 mL of purified water.
-
Titrate the solution with the standardized 0.1 N Sodium Hydroxide to a potentiometric endpoint.
-
The percentage of L-Histidine Monohydrochloride Monohydrate is calculated based on the volume of titrant used.
-
-
Validation Parameters: Accuracy, Precision (repeatability and intermediate precision), Specificity, Linearity, and Range.
2. Identification by Optical Rotation
This test confirms the identity of the L-isomer of histidine.
-
Procedure:
-
Prepare a sample solution by dissolving a specified amount of the substance in hydrochloric acid and diluting with purified water to a known volume.
-
Measure the optical rotation of the solution using a calibrated polarimeter at a specified temperature (e.g., 20°C).
-
The specific rotation is calculated and compared against the compendial standard.
-
3. Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify L-Histidine Monohydrochloride Monohydrate and detect any impurities.
-
Principle: The sample is dissolved and injected into an HPLC system. The separation is typically achieved on a C18 column with a mobile phase such as a potassium phosphate buffer. Detection is performed using a UV detector at a specific wavelength (e.g., 210 nm).
-
Procedure:
-
Prepare a standard solution of known concentration.
-
Prepare a sample solution by dissolving a known weight of the substance in a suitable solvent (e.g., distilled water).
-
Inject both the standard and sample solutions into the HPLC system.
-
Quantify the amount of L-Histidine Monohydrochloride Monohydrate and any impurities by comparing the peak areas to the standard.
-
-
Validation Parameters: The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness. Relative standard deviations for repeatability and intermediate precision should be within acceptable limits (e.g., 0.1% to 2.1%).
Visualizing the Mechanism and Workflow
To better understand the role of histidine and the validation process, the following diagrams illustrate key concepts.
References
- 1. ipec-europe.org [ipec-europe.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability [hrcak.srce.hr]
- 6. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. eur-lex.europa.eu [eur-lex.europa.eu]
- 12. Essential Guide to GMP Compliance for Excipients Manufacturers [celluloseankit.com]
A Head-to-Head Battle of Buffers: Histidine vs. Tris for Optimal Protein Purification
For researchers, scientists, and drug development professionals, the quest for a pure, stable, and active protein is paramount. The choice of buffer during the purification process is a critical decision that can significantly impact the final yield, purity, and long-term stability of the target protein. This guide provides a comprehensive comparison of two commonly used buffers, L-Histidine and Tris(hydroxymethyl)aminomethane (Tris), to aid in the selection of the most appropriate buffer for your specific protein purification needs.
This comparison delves into the physicochemical properties of each buffer, their performance under various experimental conditions, and their impact on protein stability, supported by experimental data. Detailed protocols for a typical protein purification workflow using each buffer are also provided to illustrate their practical application.
Physicochemical Properties: A Tale of Two Buffers
Histidine and Tris are both widely employed in biochemical and biopharmaceutical research, yet they possess distinct chemical characteristics that influence their buffering capacity and interaction with proteins.
L-Histidine is an amino acid with an imidazole side chain, which has a pKa around 6.0. This makes it an excellent buffer in the slightly acidic to neutral pH range of 5.5 to 7.4.[1][2] This range is often ideal for maintaining the stability of many proteins, particularly monoclonal antibodies (mAbs).[1][3] Histidine's structure also allows it to act as a versatile excipient, functioning as a stabilizer, cryo/lyo-protectant, antioxidant, and viscosity reducer.[2][4]
Tris is a primary amine with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the neutral to alkaline pH range of 7.2 to 9.0.[5] It is a cost-effective and highly soluble buffer that has been a staple in molecular biology and protein biochemistry for decades.[3] However, a significant drawback of Tris is the temperature-dependent nature of its pKa; the pH of a Tris buffer solution decreases by about 0.03 pH units for every 1°C increase in temperature.[6][7][8] This can be a critical factor in experiments where temperature fluctuations are expected.
Performance and Stability: The Experimental Evidence
The choice between histidine and Tris can have a profound effect on the stability of the purified protein, particularly in preventing aggregation, a common challenge in protein formulation and storage.
Histidine has demonstrated a superior ability to stabilize proteins, especially monoclonal antibodies, against various stresses.[1][9] It can reduce aggregation caused by temperature stress, freeze-thaw cycles, and light exposure.[10] The stabilizing effect of histidine is attributed to its ability to shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation.[9]
Tris, while a robust buffer for many applications, can sometimes be less effective at preventing protein aggregation compared to histidine, particularly for sensitive proteins like monoclonal antibodies. Its primary amine group can also be reactive and may interfere with certain enzymatic reactions or protein modification studies.
Data Presentation: Histidine vs. Tris at a Glance
| Feature | L-Histidine | Tris (Tris-HCl) | References |
| Buffering Range (pH) | 5.5 - 7.4 | 7.2 - 9.0 | [1][2][5] |
| pKa (25°C) | ~6.0 | ~8.1 | [2] |
| Temperature Dependence of pKa | Minimal pH shift with temperature changes. | Significant pH decrease with increasing temperature (~0.03 units/°C). | [6][7][8] |
| Protein Stability | Excellent stabilizer, reduces aggregation, protects against various stresses. | Can be less effective in preventing aggregation for sensitive proteins. | [1][10] |
| Interactions with Proteins | Can shield hydrophobic patches, reducing protein-protein interactions. | Primary amine can be reactive; may inhibit some enzymes. | [9][11] |
| Use in Formulations | Widely used as a buffer and stabilizer in biopharmaceutical formulations. | Commonly used in various biochemical and molecular biology applications. | [1][2][3] |
| Compatibility with Metal Ions | Can chelate metal ions. | Can interact with some metal ions. |
Experimental Protocols: A Practical Guide
The following are detailed protocols for the purification of a His-tagged protein using Nickel-NTA (Ni-NTA) affinity chromatography, comparing the use of Histidine and Tris buffers.
Experimental Workflow for His-tagged Protein Purification
References
- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein purification using Tris hcl (1185-53-1) buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms [pubmed.ncbi.nlm.nih.gov]
- 6. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 8. Quantitative evaluation of His-tag purification and immunoprecipitation of tristetraprolin and its mutant proteins from transfected human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
A Comparative Guide to Cryoprotectants: Histidine Monohydrochloride Monohydrate vs. Sucrose
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of biological materials such as proteins, cells, and tissues is a cornerstone of successful research and therapeutic development. Cryopreservation, the process of preserving these materials at ultra-low temperatures, is a critical technique that relies on the use of cryoprotectants to mitigate the damaging effects of ice crystal formation. This guide provides an objective comparison of two commonly used cryoprotectants: Histidine Monohydrochloride Monohydrate and sucrose. We will delve into their efficacy, mechanisms of action, and provide supporting experimental data and protocols to aid in the selection of the most appropriate cryoprotectant for your specific application.
Mechanisms of Cryoprotection
Sucrose , a non-reducing disaccharide, is a widely utilized cryoprotectant that primarily functions through the "water replacement hypothesis." During the freezing process, sucrose molecules form hydrogen bonds with the polar head groups of phospholipids in cell membranes and with proteins. This interaction helps to maintain the native structure of these macromolecules by replacing the water that is removed as ice crystals form. Furthermore, sucrose increases the viscosity of the unfrozen fraction, hindering ice crystal growth and reducing mechanical damage to cellular structures.
Histidine , an amino acid, offers cryoprotection through several mechanisms. Its imidazole side chain can act as a buffer, helping to maintain a stable pH during the freeze-thaw cycle, which is crucial as the concentration of solutes increases. Histidine has also been shown to reduce protein aggregation and can function as a cryo- and lyoprotectant. It is thought to stabilize proteins by preferentially excluding from the protein surface and by interacting with the protein to maintain its conformational stability.
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing the effects of histidine and sucrose on the stability and biophysical properties of biological materials.
Table 1: Effects on Monoclonal Antibody (mAb) Biophysical Properties
| Parameter | Condition | Histidine Effect | Sucrose Effect |
| Hydrodynamic Radius | Increasing Histidine Concentration | Initial increase, maximum at ~20 mM | Increased by ~0.5 nm across all histidine concentrations |
| Thermal Stability (Tm) | 20 mM Histidine vs. 20 mM Histidine + 230 mM Sucrose | No significant change | No significant change |
| Solution Viscosity | - | Reflected changes in hydrodynamic radius | Reflected changes in hydrodynamic radius |
| Osmotic Pressure | - | Reflected changes in hydrodynamic radius | Reflected changes in hydrodynamic radius |
Data synthesized from a study on the biophysical properties of a monoclonal antibody. The results indicate that while both excipients influence the hydrodynamic properties, neither significantly altered the thermal stability of the mAb under the tested conditions.[1][2][3]
Table 2: Stability of Lactate Dehydrogenase (LDH) After Freeze-Drying
| Formulation Buffer | Stabilizer | LDH Activity Recovery |
| Potassium Phosphate | Sucrose | Lower |
| Citrate | Sucrose | Lower |
| Histidine | Sucrose | Improved |
| Histidine | None | Showed stabilizing effect |
This table summarizes findings from a study investigating the stabilizing effects of histidine on LDH during freeze-drying. LDH showed improved stability in histidine buffer compared to conventional phosphate and citrate buffers, even when sucrose was used as the primary stabilizer.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Cryopreservation of Cells Using Sucrose
This protocol is a general guideline for the cryopreservation of adherent cells using a sucrose-based cryoprotectant solution.
-
Cell Preparation:
-
Culture cells to a confluency of 70-80%.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of complete culture medium and perform a cell count to determine viability, which should be above 90%.
-
-
Cryopreservation:
-
Prepare the cryoprotectant solution: 10% Dimethyl Sulfoxide (DMSO) and 0.1 M Sucrose in complete culture medium.
-
Centrifuge the remaining cell suspension and resuspend the pellet in the cryoprotectant solution at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
-
Protocol 2: Post-Thaw Cell Viability Assessment
This protocol details the steps to assess cell viability after thawing.
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile environment.
-
Slowly transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Viability Assay (Trypan Blue Exclusion):
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Protocol 3: Assessment of Protein Stability (LDH Activity Assay)
This protocol describes how to measure the enzymatic activity of Lactate Dehydrogenase (LDH) after a freeze-thaw cycle to assess the cryoprotectant's efficacy in preserving protein function.
-
Sample Preparation:
-
Prepare LDH solutions in different cryoprotectant formulations (e.g., one with histidine and one with sucrose).
-
Subject the samples to a freeze-thaw cycle (e.g., freezing at -80°C and thawing at room temperature).
-
Include a non-frozen control sample for comparison.
-
-
LDH Activity Assay:
-
Prepare a reaction mixture containing Tris buffer, sodium lactate, and NAD+.
-
Add a small volume of the LDH sample (control and freeze-thawed) to the reaction mixture in a 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the LDH activity.
-
Calculate the percentage of activity recovery for the freeze-thawed samples relative to the non-frozen control.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
Caption: Workflow for Cell Cryopreservation.
Caption: Post-Thaw Cell Viability Assessment Workflow.
Caption: LDH Activity Assay for Protein Stability.
Conclusion
Both histidine monohydrochloride monohydrate and sucrose are effective cryoprotectants, but their mechanisms and optimal applications may differ. Sucrose is a well-established, non-toxic cryoprotectant that is particularly effective in stabilizing cell membranes and proteins through the water replacement mechanism. Histidine offers multifunctional benefits, including pH buffering and reduction of protein aggregation, which can be critical for sensitive protein formulations.
The choice between histidine and sucrose will depend on the specific biological material and the stresses it will encounter during cryopreservation. For many cell types, a combination of a penetrating cryoprotectant like DMSO with a non-penetrating one like sucrose is a standard and effective approach. For protein formulations, particularly monoclonal antibodies, histidine has shown promise in enhancing stability, both as a buffer and a cryoprotectant. The provided data and protocols serve as a starting point for researchers to design and optimize their cryopreservation strategies for improved recovery and functionality of their valuable biological samples.
References
- 1. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
- 4. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances: A Comparative Performance Evaluation of Histidine Monohydrochloride Monohydrate Grades in Research
For Immediate Publication
Shanghai, China – November 24, 2025 – In the intricate world of biopharmaceutical research and development, the selection of high-quality raw materials is a critical determinant of experimental success and therapeutic efficacy. Histidine Monohydrochloride Monohydrate, a ubiquitous excipient, plays a pivotal role in stabilizing protein-based therapeutics and maintaining physiological pH in cell culture systems. However, the performance of this crucial component can vary significantly depending on its purity grade. This guide provides an objective comparison of different grades of Histidine Monohydrochloride Monohydrate, supported by a synthesis of publicly available data and established experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions.
Histidine's utility stems from its unique imidazole side chain, which has a pKa near physiological pH, making it an excellent buffering agent.[1][2] It is widely used in monoclonal antibody (mAb) formulations to reduce aggregation and enhance long-term stability.[3][4][5] Furthermore, its metal-chelating properties can protect biologics from oxidative damage catalyzed by trace metal ions.[6] In cell culture, it serves as an essential amino acid and helps maintain a stable pH environment.[7]
The distinction between various grades of Histidine Monohydrochloride Monohydrate, such as Pharmaceutical Grade (meeting USP, EP, or JP standards), Research Grade, and lower-purity technical grades, lies in the stringency of their purity specifications and the control over potential impurities. These impurities can include heavy metals, endotoxins, and synthesis-related by-products, each with the potential to adversely affect experimental outcomes.
Comparative Analysis of Histidine Monohydrochloride Monohydrate Grades
The following table summarizes the key performance-related specifications for different grades of Histidine Monohydrochloride Monohydrate. The values presented are typical and may vary between suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for specific lot information.[8][9][10][11]
| Parameter | Pharmaceutical Grade (USP/EP/JP) | High-Purity Research Grade | Standard Research Grade | Potential Impact of Lower Purity |
| Assay (Purity) | ≥98.5% to 101.5% (dried basis)[9] | ≥99% | Typically ≥98% | Lower purity can introduce unknown variables, affecting reproducibility. |
| Endotoxins | Specified low limits (e.g., <0.5 EU/mg)[12][13] | Low endotoxin options available | Not always specified or higher limits | Endotoxins can induce inflammatory responses in cell-based assays and are a major safety concern in parenteral formulations.[14][15] |
| Heavy Metals | Stringent limits (e.g., ≤10 ppm)[16] | Low heavy metal options available | May have higher or unspecified limits | Heavy metals can be cytotoxic, inhibit cell growth, and catalyze protein oxidation and aggregation.[6][7][17][18] |
| Related Substances (e.g., other amino acids, synthesis impurities) | Limits on ninhydrin-positive substances (e.g., ≤0.2%)[9] | Characterized impurity profile | May contain higher levels of related impurities | Synthesis-related impurities can interfere with analytical assays and potentially impact protein stability.[19][20] |
| Appearance of Solution | Clear and colorless[9] | Clear and colorless | May exhibit slight color or turbidity | Indicates the presence of insoluble impurities that can affect optical measurements and formulation stability. |
Experimental Protocols for Performance Evaluation
To empirically assess the suitability of a particular grade of Histidine Monohydrochloride Monohydrate for a specific application, the following experimental protocols are recommended.
Protein Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To determine the effect of different histidine grades on the aggregation of a model protein (e.g., a monoclonal antibody) under thermal stress.
Methodology:
-
Sample Preparation: Prepare identical formulations of a model monoclonal antibody (e.g., at 10 mg/mL) in a buffer containing 20 mM Histidine Monohydrochloride Monohydrate of each grade being evaluated (Pharmaceutical, High-Purity Research, Standard Research). Use a consistent pH, for example, pH 6.0.
-
Stress Condition: Incubate the prepared formulations at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
-
SEC-HPLC Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using an SEC-HPLC system equipped with a suitable column for protein separation.
-
Data Analysis: Quantify the percentage of high molecular weight species (aggregates) and the main monomer peak. A superior grade of histidine will result in a lower rate of aggregate formation over time.
Cell Viability and Proliferation Assay
Objective: To evaluate the impact of different histidine grades on the health and growth of a mammalian cell line (e.g., CHO cells).
Methodology:
-
Media Preparation: Prepare cell culture media supplemented with each grade of Histidine Monohydrochloride Monohydrate at a standard concentration. Include a control group with a highly purified, cell-culture tested grade.
-
Cell Seeding: Seed a consistent number of cells into multi-well plates containing the prepared media.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as the Trypan Blue exclusion assay or a commercially available MTT or resazurin-based assay.
-
Data Analysis: Compare the percentage of viable cells and the overall cell proliferation between the different histidine grades. Lower-grade histidine may exhibit cytotoxic effects, leading to reduced viability and proliferation.[7][17]
Visualizing the Impact: Workflows and Pathways
To further elucidate the decision-making process and the underlying mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating the impact of histidine grade on protein stability.
Caption: Logical flow of how impurities in lower-grade histidine can lead to adverse outcomes.
Conclusion
The grade of Histidine Monohydrochloride Monohydrate is not a trivial consideration but a critical parameter that can significantly influence the outcome and reproducibility of research, particularly in the sensitive fields of biopharmaceutical formulation and cell culture. While higher-purity, pharmaceutical-grade material comes at a premium, the investment can be justified by the increased reliability of experimental data and the avoidance of costly troubleshooting and repeat experiments. For applications where the presence of trace impurities could compromise the integrity of the results, the use of well-characterized, high-purity grades is strongly recommended. Researchers are encouraged to perform their own evaluations using the protocols outlined in this guide to determine the most appropriate grade for their specific needs.
References
- 1. acciusa.com [acciusa.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody | Semantic Scholar [semanticscholar.org]
- 6. The biochemical effects of extracellular Zn(2+) and other metal ions are severely affected by their speciation in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of heavy metals on cellular growth, metabolism and integrity of cultured Chinese hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. himedialabs.com [himedialabs.com]
- 10. L-Histidine monohydrochloride, 99%, COA, Certificate of Analysis, 5934-29-2, H 1415 [ottokemi.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. fda.gov [fda.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Considerations on Defining of Bacterial Endotoxin Specifications for Pharmaceutical Excipients in Chinese Pharmacopeia [journal11.magtechjournal.com]
- 15. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 17. [Heavy metal toxicity in mammalian cell cultures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of arsenic and heavy metals on metabolic pathways in cells of human origin: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results: A Guide to Buffer System Selection, Featuring Histidine
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of experimental data is paramount. The choice of buffer system, often considered a minor detail, can have a significant impact on the behavior of biological molecules, particularly proteins and monoclonal antibodies (mAbs). This guide provides an objective comparison of commonly used buffer systems, with a special focus on histidine, and offers experimental data and protocols to facilitate the cross-validation of your results.
The stability of biopharmaceutical drugs is a critical factor that is influenced by various excipients, with the buffer composition playing a central role.[1] While traditional buffers like phosphate and histidine are widely used, they may not be the ideal choice for all monoclonal antibodies (mabs).[1][2] This guide will delve into the comparative performance of different buffer systems, providing a framework for their evaluation.
The Unique Advantages of Histidine Buffers
Histidine has emerged as a favored buffering agent in biopharmaceutical formulations, with over 40% of approved monoclonal antibodies incorporating it.[3] Its buffering range of pH 5.5-7.0 is highly effective for maintaining the stability of most biological products.[3] One of the key advantages of histidine over systems like phosphate buffers is its ability to maintain a relatively stable pH during freeze-thaw cycles and lyophilization processes, making it a preferred choice for lyophilized preparations.[3]
The stabilizing effect of histidine is attributed to its ability to shield the solvent-exposed hydrophobic regions on the protein surface, thereby reducing aggregation.[4] Studies have shown that histidine can effectively stabilize mAbs against aggregation, even at elevated temperatures.[4] Molecular dynamics simulations and experimental data indicate that the interaction between histidine and mAbs is a key factor in its protective mechanism.[4][5]
Comparative Performance of Buffer Systems
The selection of an appropriate buffer is crucial as it can significantly influence protein stability and experimental outcomes.[6] Different buffer systems can lead to varying degrees of protein aggregation, fragmentation, and thermal stability.
Protein Aggregation and Fragmentation
Thermally-accelerated degradation studies have shown that monoclonal antibodies can fragment more readily in phosphate buffer systems compared to histidine buffer systems.[7] In one study, incubation of a mAb at 40°C resulted in fragmentation in phosphate-buffered solutions, while only a trace amount of fragmentation was observed in histidine-buffered samples.[7]
Size-exclusion chromatography experiments have demonstrated that histidine is effective in preventing the loss of monomeric protein from solution, even at elevated temperatures.[4] Conversely, some studies have shown that under freeze-thaw stress, histidine/HCl can be one of the least favorable buffer systems for some mAbs, indicating the importance of the counterion in the buffer formulation.[8] The substitution of chloride with counterions like acetate, glutamate, or aspartate in histidine buffers has been shown to significantly decrease the formation of aggregates.[8]
Thermal Stability
The thermal stability of a protein, often measured as its melting temperature (Tm), is a key indicator of its conformational stability. Different buffer systems can significantly impact a protein's Tm. For example, in a study comparing buffer systems for a humanized full-length monoclonal antibody, the first transition temperature of the Fc fragments was observed to be different in histidine and phosphate buffer systems.[7]
Here is a comparative summary of the thermal stability of a monoclonal antibody in different buffer systems:
| Buffer System (10 mM) | First Transition Temperature (Tm1) of Fc fragment (°C) |
| Histidine | 66.7 ± 0.8 |
| Histidine with 150 mM NaCl | 64.1 ± 1.0 |
| Sodium Phosphate | 71.5 ± 0.3 |
| Sodium Phosphate with 150 mM NaCl | 69.8 ± 0.4 |
Data synthesized from fragmentation studies of a humanized monoclonal antibody.[7]
Experimental Protocols for Buffer System Cross-Validation
To ensure the robustness of your experimental findings, it is essential to perform cross-validation using different buffer systems.[6] Below are detailed methodologies for key experiments to compare the performance of different buffers.
Experimental Workflow for Buffer Comparison
The following diagram illustrates a general workflow for the cross-validation of experimental results with different buffer systems.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).[9][10] A higher Tm is indicative of greater protein stability.[10]
Objective: To assess the effect of different buffer systems on the thermal stability of a protein.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye
-
Buffer Stock Solutions (e.g., 1 M): Histidine, Phosphate, Citrate, Acetate
-
Real-time PCR instrument[6]
Methodology:
-
Buffer Preparation: Prepare 50 mM working solutions of each buffer at the desired pH.[6]
-
Assay Setup: For each buffer system, prepare a master mix containing the protein (e.g., at a final concentration of 2 µM) and SYPRO Orange dye (e.g., at a 5x concentration) in the respective buffer.[6][10]
-
Plate Loading: Aliquot the master mix into the wells of a 96-well PCR plate.[6]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each temperature increment.[6]
-
Data Analysis: Plot the fluorescence intensity as a function of temperature for each buffer. The midpoint of the transition in the melting curve (Tm) corresponds to the melting temperature of the protein. Compare the Tm values obtained in the different buffer systems.[6]
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is a powerful technique to separate and quantify soluble protein aggregates.
Objective: To quantify the formation of soluble aggregates in different buffer systems under stress conditions (e.g., thermal stress, freeze-thaw cycles).
Materials:
-
Protein samples incubated in different buffers
-
High-performance liquid chromatography (HPLC) system with a size-exclusion column
-
Mobile phase (typically the respective buffer in which the protein is formulated)
Methodology:
-
Sample Preparation: Incubate protein samples in the different buffer systems under the desired stress conditions (e.g., 4 weeks at 25°C or 40°C, or 10 freeze-thaw cycles).[1][8]
-
SEC Analysis: Inject the samples into the HPLC system. The mobile phase should be the same as the buffer of the sample being analyzed to avoid buffer-exchange effects on the column.
-
Data Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The monomer, aggregates, and fragments will elute at different retention times.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of soluble aggregates in each sample.
Mechanism of Histidine Stabilization
The stabilizing effect of histidine is not merely a matter of pH control. Molecular-level interactions play a crucial role. The diagram below illustrates the proposed mechanism by which histidine stabilizes proteins against aggregation.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. researchgate.net [researchgate.net]
- 3. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability [hrcak.srce.hr]
- 9. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Comparative analysis of protein stability in histidine buffer versus arginine-based buffers
For researchers, scientists, and drug development professionals, selecting the optimal buffer system is a critical step in ensuring the stability and efficacy of protein-based therapeutics. This guide provides a detailed comparison of the performance of two commonly used buffer systems, histidine-based and arginine-based buffers, in maintaining protein stability. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of protein formulations.
Executive Summary
Both histidine and arginine play crucial roles in biopharmaceutical formulations, but they exert their stabilizing effects through different mechanisms. Histidine is a versatile buffer effective in the physiological pH range and is known to reduce protein aggregation.[1] Arginine is widely used to suppress protein-protein interactions, reduce viscosity at high concentrations, and prevent aggregation during refolding and storage.[2][3][4] The choice between these buffers, or a combination thereof, depends on the specific characteristics of the protein and the formulation goals. This guide presents a comparative analysis of their effects on protein stability, drawing from various experimental findings.
Data Presentation: Quantitative Comparison of Buffer Performance
The following tables summarize quantitative data from studies assessing protein stability in histidine and arginine-containing buffers under various stress conditions.
Table 1: Effect of Buffers on Thermal Stability and Aggregation of Monoclonal Antibodies (mAbs)
| Buffer System | Protein | Stress Condition | Stability Parameter | Result | Reference |
| 10 mM Histidine, pH 6.5 | Trastuzumab | Thermal Stress | Melting Temperature (Tm) | Not specified | [2] |
| 10 mM Histidine, 150 mM Arginine, pH 6.5 | Trastuzumab | Thermal Stress | Melting Temperature (Tm) | Not specified | [2] |
| 10 mM Histidine, pH 5.5 | IgG1 | Freeze-Thaw (3 cycles) | % Aggregates | ~0.5% | [5] |
| 50 mM Histidine, 200 mM Arginine, 100 mM NaCl, pH 6.5 | IgG3 | Freeze-Thaw (3 cycles) | % Aggregates | Minimized | [5] |
| Phosphate buffer with NaCl | IgG1 (IMC-1A) | Thermal Stress | Melting Temperature (Tm) | Baseline | [4] |
| Phosphate buffer with Arginine HCl | IgG1 (IMC-1A) | Thermal Stress | Melting Temperature (Tm) | Decreased by ~3.3°C | [4] |
| Phosphate buffer with Arginine HCl | IgG1 (IMC-1B, 1C, 1D) | Thermal Stress | Melting Temperature (Tm) | Noticeably increased | [4] |
| 10 mM Histidine/HCl | 7 different mAbs | Freeze-Thaw (10 cycles) | Growth of Aggregates (%) | Varied (one of the least favorable) | [6] |
| Arginine/Citrate | 7 different mAbs | Freeze-Thaw (10 cycles) | Growth of Aggregates (%) | Best overall performance | [6] |
| Histidine/HCl with Arginine | 7 different mAbs | Freeze-Thaw (10 cycles) | Growth of Aggregates (%) | Enhanced stability | [3][6] |
Table 2: Long-Term Storage Stability of a Monoclonal Antibody (mAb1) in Different Formulations
| Formulation | Storage Condition | Monomer Loss (%) | Reference |
| Histidine Buffer | Accelerated (High Temp) | Baseline | [7] |
| Histidine Buffer + Arginine-Glutamate | Accelerated (High Temp) | Suppressed aggregation | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify soluble aggregates, monomers, and fragments of a protein in different buffer formulations.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size exclusion chromatography column suitable for the molecular weight range of the protein and its aggregates.
-
Mobile phase: Typically the same buffer as the protein formulation to maintain native conditions. It may be supplemented with salts (e.g., 150 mM NaCl) to minimize secondary interactions with the stationary phase.
-
Protein samples in histidine and arginine-based buffers.
-
Mobile phase blanks.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the protein samples to an appropriate concentration (e.g., 1 mg/mL) using the respective formulation buffer.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Chromatographic Separation: Run the mobile phase through the column at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment fractions. Calculate the percentage of each species relative to the total peak area.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal transition midpoint (Tm), a measure of the protein's conformational stability, in different buffer systems.
Materials:
-
Differential Scanning Calorimeter.
-
Protein samples in histidine and arginine-based buffers (typically 0.1-2 mg/mL).
-
Matched buffer for reference.
Procedure:
-
Sample Preparation: Dialyze the protein samples against the respective buffers to ensure precise buffer matching between the sample and the reference.
-
Instrument Setup: Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and scan rate (e.g., 60°C/hour).
-
Loading: Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Scanning: Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as the temperature increases.
-
Data Analysis: After subtracting the buffer-buffer scan baseline, the resulting thermogram will show one or more peaks. The apex of each peak corresponds to the melting temperature (Tm) of a specific domain of the protein.
Nano Differential Scanning Fluorimetry (nanoDSF) for Thermal Stability
Objective: To determine the melting temperature (Tm) and onset of aggregation (Tagg) by monitoring changes in the intrinsic fluorescence of tryptophan residues during thermal denaturation.
Materials:
-
nanoDSF instrument.
-
High-precision capillaries.
-
Protein samples in histidine and arginine-based buffers.
Procedure:
-
Sample Preparation: Load a small volume (e.g., 10 µL) of the protein sample into a capillary.
-
Instrument Setup: Place the capillaries in the instrument and set the temperature ramp (e.g., 1°C/minute from 20°C to 95°C).
-
Measurement: The instrument heats the sample and measures the fluorescence emission at 330 nm and 350 nm. The ratio of these intensities (F350/F330) is plotted against temperature.
-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the unfolding transition in the fluorescence ratio curve. The onset of aggregation (Tagg) can be simultaneously measured by detecting an increase in light scattering.[8][9]
Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To measure the hydrodynamic radius and size distribution of protein particles in solution, providing an indication of aggregation.
Materials:
-
Dynamic Light Scattering instrument.
-
Cuvettes or plates compatible with the instrument.
-
Protein samples in histidine and arginine-based buffers.
Procedure:
-
Sample Preparation: Transfer the protein sample into a clean cuvette. Ensure the sample is free of dust and air bubbles.
-
Instrument Setup: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Measurement: A laser beam is passed through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured by a detector.
-
Data Analysis: The instrument's software analyzes the correlation function of the scattered light intensity to calculate the diffusion coefficient, which is then used to determine the hydrodynamic radius of the particles via the Stokes-Einstein equation. The size distribution and the presence of larger aggregates can be assessed.
Mandatory Visualization
Caption: Experimental workflow for comparative analysis of protein stability.
Caption: Mechanisms of protein stabilization by histidine and arginine buffers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. researchgate.net [researchgate.net]
- 8. Nano Differential Scanning Fluorimetry-Based Thermal Stability Screening and Optimal Buffer Selection for Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Histidine Monohydrochloride Monohydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides detailed procedures for the proper disposal of Histidine Monohydrochloride Monohydrate, catering to researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe environment and comply with waste management regulations.
Safety and Handling Precautions
While Histidine Monohydrochloride Monohydrate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is essential to handle it with appropriate care to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use safety goggles or glasses with side shields to protect against eye irritation.[2][4]
-
Wear nitrile or other compatible chemical-resistant gloves.[2]
-
If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[2]
Disposal Procedures
The appropriate disposal method for Histidine Monohydrochloride Monohydrate depends on whether the material is contaminated with hazardous substances.
Uncontaminated Histidine Monohydrochloride Monohydrate:
For pure, uncontaminated Histidine Monohydrochloride Monohydrate, the disposal process is straightforward.
-
Waste Characterization: Confirm that the chemical is not mixed with any hazardous materials. If it is, it must be treated as hazardous waste.
-
Container Preparation: For unused or excess product in its original container, ensure the cap is tightly sealed. For waste material, place it in a sturdy, sealable container.
-
Labeling: Clearly label the container with the chemical name: "Histidine Monohydrochloride Monohydrate."
-
Disposal: Since the substance is not considered hazardous, it can typically be disposed of as non-hazardous solid waste.[1][2][3] However, always consult and adhere to your institution's specific waste disposal guidelines and local regulations. Some institutions may require it to be collected by their environmental health and safety (EHS) department.
Contaminated Histidine Monohydrochloride Monohydrate:
If Histidine Monohydrochloride Monohydrate is contaminated with a hazardous substance, it must be managed as hazardous waste.
-
Waste Segregation: Do not mix with non-hazardous waste.[5]
-
Containerization: Place the contaminated material in a container compatible with the hazardous contaminant. The container must be leak-proof and have a secure lid.[5][6]
-
Labeling: Label the container clearly as "Hazardous Waste" and list all constituents, including "Histidine Monohydrochloride Monohydrate" and the contaminating substance(s).
-
Storage: Store the container in a designated satellite accumulation area.[6]
-
Pickup and Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
General Laboratory Waste Management Principles
To ensure safety and compliance, incorporate these best practices into your laboratory's waste management plan:
-
Waste Minimization: Only order and use the amount of chemical necessary for your experiments to reduce excess waste.[6]
-
Segregation: Keep different types of chemical waste separate to prevent dangerous reactions.[5]
-
Labeling: Clearly and accurately label all waste containers.[5][6]
-
Record Keeping: Maintain a log of all chemical waste disposal, including the chemical name, quantity, and date of disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Classification | Not a hazardous substance | [1][2][3] |
| pH | ~3.5 (2.5% aqueous solution) | [3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Histidine Monohydrochloride Monohydrate.
Caption: Disposal decision workflow for Histidine Monohydrochloride Monohydrate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
